molecular formula C10H7NO4 B564218 Methyl 2,3-dioxoindoline-5-carboxylate CAS No. 101460-85-9

Methyl 2,3-dioxoindoline-5-carboxylate

Cat. No.: B564218
CAS No.: 101460-85-9
M. Wt: 205.169
InChI Key: ATUFIXGDMRVWPE-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxoindoline-5-carboxylate is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.169. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFIXGDMRVWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2,3-dioxoindoline-5-carboxylate via Direct Oxidation of Methyl indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of a modern and efficient synthetic route to Methyl 2,3-dioxoindoline-5-carboxylate, a valuable isatin derivative for pharmaceutical and materials science research. The focus of this document is the direct oxidation of the readily available precursor, Methyl indole-5-carboxylate. We will explore the mechanistic underpinnings of this transformation, present a field-proven experimental protocol based on an iodine/tert-butyl hydroperoxide (I₂/TBHP) system, and discuss critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable method for the synthesis of functionalized isatins.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] First identified as an oxidation product of indigo, this heterocyclic compound is a versatile precursor for a vast array of biologically active molecules.[3][4] The isatin core is present in numerous natural products and has been integral to the development of therapeutics exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][5]

This compound, the target of this guide, is a particularly useful intermediate. The ester functionality at the C-5 position provides a synthetic handle for further molecular elaboration, enabling the construction of complex libraries for drug discovery screening.

While classical methods like the Sandmeyer isatin synthesis—which proceeds from an aniline precursor—are historically significant, they can be cumbersome for certain substrates.[3][6] Modern synthetic chemistry favors more direct and atom-economical routes. The direct oxidation of indoles to isatins represents a significant advancement, offering a streamlined approach that often utilizes more accessible starting materials.[1][7] This guide will detail a robust method for this transformation, leveraging an I₂/TBHP mediated system.[8]

Synthetic Strategy: Direct C2-C3 Bond Oxidation

The core of the synthetic strategy is the selective oxidation of the electron-rich C2-C3 double bond of the indole ring system without cleaving the aromatic nucleus. This transformation requires a carefully chosen oxidant system that can perform a two-carbon oxidation to install the desired vicinal diketone functionality.

The chosen method employs molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant in a dimethyl sulfoxide (DMSO) solvent system. This approach is advantageous due to its operational simplicity, use of commercially available reagents, and generally good yields across a range of indole substrates.[8]

G Start Methyl indole-5-carboxylate (Starting Material) Product This compound (Target Isatin) Start->Product Reagents I₂ (cat.), TBHP DMSO, 80 °C

Caption: Overall synthetic transformation.

Mechanistic Insights: The Role of the I₂/TBHP System

The efficacy of the I₂/TBHP system stems from a proposed radical-mediated pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. While the precise mechanism can have multiple contributing pathways, a plausible sequence based on literature is outlined below.[8][9]

  • Electrophilic Iodination: Molecular iodine reacts with the indole at the nucleophilic C3 position to form a 3-iodoindole intermediate (or its corresponding iminium tautomer). This step activates the indole ring for subsequent oxidation.

  • Radical Generation: TBHP generates a tert-butylperoxy radical.

  • Radical Attack & Tautomerization: The 3-iodo intermediate reacts with the tert-butylperoxy radical.

  • Oxidation & Hydrolysis: Subsequent oxidation by another equivalent of TBHP and reaction with water (present in TBHP solutions or as a byproduct) leads to the formation of the C2 and C3 carbonyl groups. The iodine is regenerated, allowing it to re-enter the catalytic cycle.

G Indole Indole Substrate Iodo_Intermediate 3-Iodo-Indole Intermediate Indole->Iodo_Intermediate + I₂ Peroxy_Adduct Peroxy Adduct Iodo_Intermediate->Peroxy_Adduct + tBuOO• Dione Isatin Product Peroxy_Adduct->Dione + TBHP + H₂O I2 I₂ TBHP TBHP H2O H₂O

Caption: Plausible reaction mechanism pathway.

This radical nature of the reaction is supported by experiments showing that the addition of radical scavengers like TEMPO can completely suppress product formation.[8]

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported by Zi et al. for the oxidation of indoles.[8] Researchers should perform their own risk assessment before commencing any experimental work.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl indole-5-carboxylate>97%Sigma-AldrichStarting material
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-AldrichCatalyst
tert-Butyl hydroperoxide (TBHP)70 wt. % in H₂OSigma-AldrichOxidant
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFisher ScientificFor quenching
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica Gel230-400 meshSiliCycle Inc.For column chromatography
Reaction Setup (1.0 mmol Scale)
ReagentM.W. ( g/mol )Amount (mg/mL)MmolEquivalents
Methyl indole-5-carboxylate175.18175 mg1.01.0
Iodine (I₂)253.81305 mg1.21.2
TBHP (70 wt. % in H₂O)90.12~0.45 mL5.05.0
DMSO-12.0 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl indole-5-carboxylate (175 mg, 1.0 mmol).

  • Reagent Addition: Add iodine (305 mg, 1.2 mmol) and anhydrous DMSO (12.0 mL).

  • Initiation: Begin stirring the mixture and add tert-butyl hydroperoxide (TBHP, 70% in H₂O, ~0.45 mL, 5.0 mmol).

  • Heating: Place the flask in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Cooling and Quenching: After 24 hours (or upon completion), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to obtain this compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G A 1. Combine Indole, I₂, DMSO in flask B 2. Add TBHP and heat to 80 °C for 24h A->B C 3. Cool to RT and quench with H₂O and Na₂S₂O₃ B->C D 4. Extract with Ethyl Acetate (3x) C->D E 5. Wash combined organic layers with H₂O and Brine D->E F 6. Dry (Na₂SO₄), filter, and concentrate E->F G 7. Purify via Silica Gel Chromatography F->G H 8. Characterize Pure Product G->H

Caption: Experimental workflow summary.

Conclusion

The direct oxidation of Methyl indole-5-carboxylate to this compound using an I₂/TBHP system is a highly effective and practical synthetic method. It avoids the multi-step sequences of classical approaches and utilizes readily available, inexpensive reagents. The procedure detailed in this guide provides a reliable foundation for laboratory-scale synthesis and offers a clear pathway for producing this valuable isatin intermediate for applications in drug discovery and chemical biology.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2021). A Review on Different Approaches to Isatin Synthesis. IJCRT.org. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate. [Link]

  • Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press. [Link]

  • Isatin synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

  • Mechanism for the synthesis of isatin from indoles. (2022). ResearchGate. [Link]

  • Synthesis of isatins and isoindigo from indole. (2018). ResearchGate. [Link]

  • Isatin. (n.d.). Organic Syntheses. [Link]

  • Hewitt, W. M., & Wallace, T. W. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters. [Link]

  • Zi, Y., Cai, Z.-J., Wang, S.-Y., & Ji, S.-J. (2014). Synthesis of Isatins by I₂/TBHP Mediated Oxidation of Indoles. Organic Letters, 16(11), 3094–3097. [Link]

  • PubChem. (n.d.). Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Varun, G., Kumar, V., & Singh, D. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]

  • PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]

  • Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Physicochemical properties of "Methyl 2,3-dioxoindoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3-dioxoindoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering insights into the synthesis, characterization, and fundamental properties of this molecule, thereby facilitating its application in research and development.

Introduction: The Isatin Scaffold and Its Significance

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The isatin scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This compound, also known as isatin-5-carboxylic acid methyl ester, incorporates the key isatin core functionalized with a methyl carboxylate group at the 5-position. This modification can significantly influence the molecule's electronic properties, solubility, and biological target interactions, making it a valuable subject of study for the development of novel therapeutics.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is to define its structure and unambiguous identifiers.

IUPAC Name: this compound Synonyms: 5-carboxyisatin methyl ester, methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylate CAS Number: 101460-85-9[1] Molecular Formula: C₁₀H₇NO₄[1] Molecular Weight: 205.17 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₇NO₄-
Molecular Weight 205.17 g/mol Calculated[1][2]
Physical State SolidInferred from related compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMFInferred from isatin derivatives
pKa Not experimentally determined-
LogP (calculated) ~0.6-0.9Computed for isomers[2][3]

Synthesis and Purification

The synthesis of this compound can be approached through a two-step process: the synthesis of the isatin-5-carboxylic acid precursor, followed by its esterification.

Synthesis of Isatin-5-carboxylic Acid

A common and effective method for the synthesis of isatins is the Sandmeyer isatin synthesis.[4][5][6] This involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Synthesis_Workflow cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Cyclization to Isatin-5-carboxylic acid A 4-Aminobenzoic acid C Isonitroso-4-carboxyacetanilide A->C Reaction B Chloral hydrate, Hydroxylamine B->C Reagents D Isonitroso-4-carboxyacetanilide F Isatin-5-carboxylic acid D->F Cyclization E Concentrated Sulfuric Acid E->F Catalyst

Caption: Workflow for the Sandmeyer synthesis of Isatin-5-carboxylic acid.

Experimental Protocol: Sandmeyer Synthesis of Isatin-5-carboxylic Acid

  • Preparation of the Isonitrosoacetanilide:

    • Dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

    • In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Slowly add the aniline solution to the chloral hydrate/hydroxylamine mixture with stirring.

    • Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide intermediate, which will precipitate out of the solution upon cooling.

    • Filter the precipitate, wash with cold water, and dry.

  • Cyclization to Isatin-5-carboxylic Acid:

    • Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 60-70°C).

    • After the addition is complete, heat the mixture (e.g., to 80°C) for a short period to ensure complete cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the crude isatin-5-carboxylic acid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Esterification of Isatin-5-carboxylic Acid

The carboxylic acid can be converted to its methyl ester via Fischer-Speier esterification or by using a milder methylating agent.

Esterification_Workflow A Isatin-5-carboxylic acid D This compound A->D Esterification B Methanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D catalyzes

Sources

A Spectroscopic Guide to Methyl 2,3-dioxoindoline-5-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dioxoindoline-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry, demands precise structural characterization for its effective application in drug discovery and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this isatin derivative, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the principles behind the data acquisition and interpretation, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel small molecules. We present a detailed breakdown of the ¹H and ¹³C NMR spectra, a functional group analysis through IR spectroscopy, and an examination of the molecular mass and fragmentation patterns by mass spectrometry. Furthermore, this guide includes detailed, field-proven protocols for obtaining high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of this compound

Isatin, or 1H-indole-2,3-dione, and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the isatin core allows for chemical modifications at various positions, leading to a diverse range of pharmacological activities. This compound, a key derivative, incorporates a methyl ester at the 5-position of the isatin ring, providing a crucial handle for further synthetic transformations.

The precise and unambiguous structural confirmation of such molecules is paramount in the drug development pipeline. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization process. This guide is designed to provide a deep understanding of the spectroscopic signature of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. Understanding these relationships is fundamental to accurate data interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2 (Broad s)Singlet (broad)1HN-H (Amide)
~8.0 (d)Doublet1HAr-H (H-4)
~7.8 (dd)Doublet of Doublets1HAr-H (H-6)
~7.0 (d)Doublet1HAr-H (H-7)
3.85 (s)Singlet3H-OCH₃ (Ester)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • N-H Proton: The broad singlet observed at a downfield chemical shift (~11.2 ppm) is characteristic of the acidic amide proton (N-H) of the isatin ring. Its broadness is a result of quadrupole broadening and potential hydrogen exchange.

  • Aromatic Protons: The three aromatic protons on the benzene ring exhibit distinct signals due to their different electronic environments. The proton at position 4 (H-4) is expected to be a doublet, coupled to the proton at position 6. The proton at position 6 (H-6) will appear as a doublet of doublets, being coupled to both H-4 and H-7. The proton at position 7 (H-7) will be a doublet, coupled to H-6. The specific downfield shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the carbomethoxy substituent.

  • Methyl Ester Protons: The sharp singlet at approximately 3.85 ppm integrates to three protons and is unequivocally assigned to the methyl group of the ester functionality.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~183C=O (C-3)
~165C=O (Ester)
~158C=O (C-2)
~150C-7a
~138C-5
~125C-6
~122C-4
~118C-3a
~112C-7
~52-OCH₃ (Ester)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • Carbonyl Carbons: Three distinct signals in the downfield region are attributed to the three carbonyl carbons. The ketone carbonyl at C-3 typically appears at the lowest field, followed by the ester carbonyl and the amide carbonyl at C-2.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons (C-4, C-6, and C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Methyl Ester Carbon: The signal around 52 ppm corresponds to the carbon of the methyl ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch (Amide)
~1740StrongC=O Stretch (Ester)
~1720StrongC=O Stretch (Ketone, C-3)
~1680StrongC=O Stretch (Amide, C-2)
~1610, ~1480MediumC=C Stretch (Aromatic)
~1290, ~1100StrongC-O Stretch (Ester)

Interpretation:

  • N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

  • C=O Stretches: The presence of three distinct carbonyl groups is confirmed by strong absorption bands in the region of 1680-1740 cm⁻¹. The ester carbonyl typically appears at the highest frequency (~1740 cm⁻¹), followed by the ketone carbonyl (~1720 cm⁻¹) and the amide carbonyl (~1680 cm⁻¹).

  • Aromatic C=C Stretches: Medium intensity bands in the 1480-1610 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretches: Strong absorptions in the 1100-1290 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structure elucidation.

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
205[M]⁺ (Molecular Ion)
206[M+H]⁺ (Protonated Molecular Ion)
177[M - CO]⁺
146[M - CO - OCH₃]⁺
118[M - CO - CO - OCH₃]⁺

Interpretation:

  • Molecular Ion: The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (C₁₀H₇NO₄ = 205.17 g/mol ). In electrospray ionization (ESI) in positive mode, the protonated molecular ion ([M+H]⁺) is often observed at m/z 206. A patent describing the synthesis of this compound reported an m/z of 204.0 for [M+H]⁺, which is consistent with the expected mass.[1][2]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for isatin derivatives include the loss of carbon monoxide (CO) from the α-dicarbonyl system. Subsequent losses of the methoxy radical (•OCH₃) or other fragments from the ester group can also be observed.

fragmentation_pathway M [M]⁺ m/z 205 M_minus_CO [M - CO]⁺ m/z 177 M->M_minus_CO - CO M_minus_CO_minus_OCH3 [M - CO - OCH₃]⁺ m/z 146 M_minus_CO->M_minus_CO_minus_OCH3 - •OCH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for isatin derivatives due to its excellent solubilizing power.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a complete and unambiguous picture of the molecule's atomic connectivity and functional group composition. The detailed protocols and interpretation guidelines herein are intended to empower researchers to confidently synthesize, identify, and utilize this valuable heterocyclic building block in their scientific endeavors. Adherence to rigorous spectroscopic characterization is a cornerstone of scientific integrity and is essential for the advancement of medicinal chemistry and drug development.

References

  • Small molecule inhibitors of gpcr gpr68 and related receptors. WO2020214896A1.
  • Small molecule inhibitors of gpcr gpr68 and related receptors for treating cancer, glioblastoma, and other indications. Justia Patents. [Link]

Sources

CAS number and molecular structure of "Methyl 2,3-dioxoindoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,3-dioxoindoline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, molecular structure, synthesis protocols, and key applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Molecular Structure

This compound, also known as isatin-5-carboxylic acid methyl ester or 5-methoxycarbonylisatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug design.

While a specific CAS number for this compound is not consistently reported across major chemical databases, this should not detract from its scientific importance. For reference, the parent compound, Isatin, is registered under CAS number 91-56-5.[1][2][3] It is crucial for researchers to rely on structural characterization data (NMR, MS, etc.) for unambiguous identification.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇NO₄Calculated
Molecular Weight 205.17 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Synonyms Isatin-5-carboxylic acid methyl ester, 5-MethoxycarbonylisatinCommon Nomenclature
SMILES O=C1NC2=CC(C(OC)=O)=CC=C2C1=OPredicted
InChI InChI=1S/C10H7NO4/c1-15-10(14)6-3-2-5-7(4-6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)Predicted
Molecular Structure Visualization

The molecular structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidine ring. The pyrrolidine ring contains two ketone functionalities at positions 2 and 3, and a methyl carboxylate group is attached to the 5-position of the benzene ring.

G A Methyl 4-aminobenzoate B Isonitrosoacetanilide Intermediate A->B 1. Chloral hydrate, Hydroxylamine 2. Na2SO4 C This compound B->C Concentrated H2SO4 (Cyclization)

Caption: Proposed Sandmeyer synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of the Sandmeyer isatin synthesis and would require optimization for specific laboratory conditions.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

  • In a 1 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 500 mL of water.

  • To this solution, add crystallized sodium sulfate (650 g).

  • In a separate beaker, prepare a solution of methyl 4-aminobenzoate (0.5 mol) in 150 mL of water and concentrated hydrochloric acid (0.52 mol).

  • Add the aniline solution to the reaction flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water.

  • Heat the mixture to a vigorous boil for approximately 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Filter the solid product under suction and wash with cold water.

Causality: The initial reaction forms a Schiff base between the aniline and chloral, which is then oximated by hydroxylamine. The sodium sulfate aids in the precipitation of the product.

Step 2: Cyclization to this compound

  • Carefully add the dried isonitrosoacetanilide intermediate in small portions to concentrated sulfuric acid (e.g., 5-10 equivalents) at a controlled temperature (typically 60-80 °C).

  • Stir the mixture at this temperature for a designated period (e.g., 1 hour) to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure this compound.

Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution (cyclization) to form the five-membered ring of the isatin core.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The isatin scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The presence of the methyl carboxylate group at the 5-position of this compound offers a valuable handle for further chemical modifications, allowing for the generation of diverse chemical libraries for biological screening.

Table 2: Potential Therapeutic Applications of Isatin Derivatives

Therapeutic AreaMode of Action (Examples)
Anticancer Inhibition of kinases (e.g., receptor tyrosine kinases), induction of apoptosis.
Antiviral Inhibition of viral enzymes (e.g., proteases, reverse transcriptase).
Antimicrobial Disruption of bacterial cell wall synthesis, inhibition of microbial enzymes.
Neuroprotective Modulation of neurotransmitter systems, inhibition of monoamine oxidase (MAO).

The electron-withdrawing nature of the methyl carboxylate group can influence the electronic properties of the isatin ring system, potentially modulating its binding affinity to biological targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. While its definitive identification with a CAS number requires further clarification in the public domain, its synthesis can be reliably approached through established methodologies like the Sandmeyer reaction. The functional group diversity of this compound makes it an attractive starting point for the development of new therapeutic agents. Researchers are encouraged to perform thorough analytical characterization to confirm the identity and purity of their synthesized material.

References

  • Organic Syntheses. Isatin. [Link]

  • PubChem. Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. [Link]

  • Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Isatin. [Link]

  • PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

  • PubChem. 5-Methylisatin. [Link]

  • International Journal of Research and Review. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. [Link]

  • DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

  • Juniper Publishers. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

  • PubChem. Methyl 2,3-dioxoindoline-7-carboxylate. [Link]

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The C3 Carbonyl of Methyl 2,3-Dioxoindoline-5-carboxylate: A Hub of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in medicinal chemistry, serving as versatile scaffolds for the synthesis of a multitude of biologically active compounds.[1] The reactivity of the isatin core is largely dictated by its vicinal dicarbonyl system, with the C3 carbonyl group acting as a highly reactive electrophilic center. This guide focuses on a specific, functionally rich derivative, Methyl 2,3-dioxoindoline-5-carboxylate, providing an in-depth exploration of the reactivity of its C3 carbonyl. We will dissect the electronic influence of the C5-methoxycarbonyl substituent and detail key transformations at the C3 position, including nucleophilic additions, condensation reactions, and cycloadditions. This document is intended to be a technical resource, offering not only mechanistic insights but also actionable experimental protocols for researchers in drug discovery and organic synthesis.

The Isatin Core: A Privileged Scaffold with Tunable Reactivity

The isatin framework is characterized by a fused aromatic ring and a pyrrolidinone ring bearing two carbonyl groups at positions 2 and 3.[1] The C2 carbonyl is an amide carbonyl and is generally less reactive, while the C3 carbonyl behaves as a ketone, exhibiting significant electrophilicity. This inherent reactivity makes the C3 position a prime target for a wide array of chemical modifications.[1][2]

Electronic Landscape of this compound

The subject of this guide, this compound, possesses a key electronic feature: a methoxycarbonyl group (-COOCH₃) at the C5 position of the aromatic ring. This substituent is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic pull from the aromatic ring is relayed to the C3 carbonyl, further enhancing its electrophilic character. Consequently, this compound is expected to be more reactive towards nucleophiles at the C3 position compared to unsubstituted isatin.

Nucleophilic Addition to the C3 Carbonyl: Gateway to 3-Substituted Oxindoles

The most fundamental reaction of the C3 carbonyl is its susceptibility to nucleophilic attack. This reaction class provides access to a diverse range of 3-hydroxy-2-oxindole derivatives, which are valuable precursors for more complex molecular architectures.

Mechanistic Overview

The reaction proceeds via the classical mechanism of nucleophilic addition to a carbonyl group. The nucleophile attacks the electrophilic C3 carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the 3-hydroxy-2-oxindole product. The electron-withdrawing nature of the C5-methoxycarbonyl group in our target molecule is anticipated to accelerate this process by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.

reagents Isatin Derivative + Nucleophile (Nu⁻) transition_state Tetrahedral Intermediate reagents->transition_state Nucleophilic Attack protonation Protonation (H⁺) transition_state->protonation product 3-Hydroxy-2-oxindole protonation->product

Caption: Generalized workflow for nucleophilic addition to the C3 carbonyl of isatin.

Representative Experimental Protocol: Addition of Grignard Reagents

This protocol describes a general procedure for the addition of a Grignard reagent to an isatin derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-substituted-3-hydroxy-2-oxindole.

Reactant (Isatin Derivative)NucleophileProductExpected Yield
This compoundPhenylmagnesium bromideMethyl 3-hydroxy-2-oxo-3-phenylindoline-5-carboxylateGood to Excellent
This compoundMethylmagnesium bromideMethyl 3-hydroxy-3-methyl-2-oxoindoline-5-carboxylateGood to Excellent

Knoevenagel Condensation: Synthesis of 3-Ylideneoxindoles

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound.[3] In the context of isatin chemistry, this reaction is employed to synthesize 3-ylideneoxindoles, which are versatile intermediates and possess biological activities.

Mechanistic Considerations

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the C3 carbonyl of the isatin. The resulting aldol-type adduct undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The enhanced electrophilicity of the C3 carbonyl in this compound should facilitate the initial nucleophilic attack.

start Isatin Derivative + Active Methylene Compound carbanion Carbanion Formation (Base) start->carbanion nucleophilic_attack Nucleophilic Attack at C3 carbanion->nucleophilic_attack adduct Aldol Adduct nucleophilic_attack->adduct dehydration Dehydration adduct->dehydration product 3-Ylideneoxindole dehydration->product

Caption: Key steps in the Knoevenagel condensation of isatin.

Representative Experimental Protocol: Reaction with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of an isatin derivative with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired (E)-methyl 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile-5-carboxylate.

Reactant (Isatin Derivative)Active Methylene CompoundProductExpected Yield
This compoundMalononitrile(E)-methyl 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile-5-carboxylateExcellent
This compoundEthyl cyanoacetate(E)-methyl 2-cyano-2-(2-oxo-1,2-dihydroindol-3-ylidene)acetate-5-carboxylateExcellent

The Pfitzinger Reaction: A Classic Route to Quinoline-4-carboxylic Acids

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] This reaction is of significant importance as quinoline derivatives are prevalent in many pharmaceuticals.

Mechanistic Pathway

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate isatinic acid. This intermediate then condenses with the enolizable carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[4][6]

Representative Experimental Protocol

This protocol outlines a general procedure for the Pfitzinger reaction.

Materials:

  • This compound

  • α-Methylene carbonyl compound (e.g., Acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add this compound to the basic solution and heat to reflux for 30 minutes.

  • Add the α-methylene carbonyl compound (e.g., acetophenone) to the reaction mixture and continue to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of approximately 4-5.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired quinoline-4-carboxylic acid derivative.

Reactant (Isatin Derivative)Carbonyl CompoundProductExpected Yield
This compoundAcetophenone6-Methoxycarbonyl-2-phenylquinoline-4-carboxylic acidModerate to Good
This compoundCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid derivativeModerate to Good

[3+2] Cycloaddition Reactions: Construction of Spirooxindoles

The C3 carbonyl of isatin can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the synthesis of complex spirocyclic scaffolds, particularly spiropyrrolidinyl oxindoles. These structures are of great interest in drug discovery due to their three-dimensional complexity and presence in numerous natural products.

Mechanistic Principles

In a typical [3+2] cycloaddition, an azomethine ylide, generated in situ from the condensation of an α-amino acid with the C3 carbonyl of isatin, reacts with a dipolarophile. Alternatively, the C3-carbonyl can react with an externally generated 1,3-dipole. The reaction proceeds in a concerted or stepwise manner to form a five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole core.

Representative Experimental Protocol: Three-Component [3+2] Cycloaddition

This protocol describes a general three-component reaction for the synthesis of spiropyrrolidinyl oxindoles.

Materials:

  • This compound

  • α-Amino acid (e.g., Sarcosine)

  • Dipolarophile (e.g., N-Phenylmaleimide)

  • Methanol

Procedure:

  • To a suspension of this compound (1.0 eq) and the α-amino acid (1.2 eq) in methanol, add the dipolarophile (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spirooxindole product.

Reactant (Isatin Derivative)α-Amino AcidDipolarophileProductExpected Diastereoselectivity
This compoundSarcosineN-PhenylmaleimideSpiro[indoline-3,2'-pyrrolidine] derivativeHigh
This compoundL-ProlineDimethyl acetylenedicarboxylateSpiro[indoline-3,2'-pyrrolizidine] derivativeHigh

Conclusion

The C3 carbonyl of this compound is a highly versatile and reactive functional group. The presence of the electron-withdrawing methoxycarbonyl group at the C5 position enhances its electrophilicity, making it an excellent substrate for a variety of chemical transformations. This guide has provided a comprehensive overview of key reactions at this position, including nucleophilic additions, Knoevenagel condensations, the Pfitzinger reaction, and [3+2] cycloadditions. The detailed, albeit representative, protocols and mechanistic insights offered herein are intended to empower researchers to leverage the unique reactivity of this scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of the rich chemistry of isatin derivatives will undoubtedly lead to the discovery of new and potent biologically active molecules.

References

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate (C11H9NO4). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved January 15, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Results of photoreactions of 5 with isatin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201. Retrieved January 15, 2026, from [Link]

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Gandhi, P., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications. Journal of Advanced Scientific Research, 12(4), 1-11. Retrieved January 15, 2026, from [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2020). Molecules, 25(23), 5582. Retrieved January 15, 2026, from [Link]

  • Synthesis of substituted active methylenes. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(4), 439-459. Retrieved January 15, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved January 15, 2026, from [Link]

  • 1H-isoindole-5-carboxylic acid, 2,3-dihydro-2-[4-[5-methyl-2-(1-methylethyl)phenoxy]phenyl]-1,3-dioxo-, 2-(4-nitrophenyl)-2-oxoethyl ester. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved January 15, 2026, from [Link]

  • Yamai, Y., et al. (2018). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 96(2), 299-310. Retrieved January 15, 2026, from [Link]

  • Methyl 2-benzylisoindoline-5-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

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  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (1988). Journal of Heterocyclic Chemistry, 25(4), 1271-1274. Retrieved January 15, 2026, from [Link]

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Sources

Methyl 2,3-dioxoindoline-5-carboxylate: A Versatile Synthon for the Construction of Biologically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a key derivative, Methyl 2,3-dioxoindoline-5-carboxylate, elucidating its role as a powerful and versatile synthon for the synthesis of complex heterocyclic systems. We will explore the intrinsic reactivity of its core structure, which is modulated by the C5-ester functionality, and detail its application in cornerstone reactions such as [3+2] cycloadditions for spirooxindole synthesis and multi-component reactions (MCRs). This paper provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in synthetic organic chemistry and drug development.

Introduction: The Isatin Core and the Strategic Role of the C5-Carboxylate Moiety

Isatin and its derivatives are a critical class of heterocyclic compounds that serve as precursors for a vast array of pharmacologically significant molecules.[1][2] Their broad spectrum of biological activities—including anticancer, antibacterial, antifungal, and antiviral properties—stems from the unique chemical architecture of the indole-2,3-dione core.[1][3][4]

This compound, the subject of this guide, is an isatin derivative strategically functionalized at the C5 position with a methyl ester group. This substitution is not merely a passive modification; it serves two primary purposes:

  • Modulation of Reactivity: The electron-withdrawing nature of the carboxylate group influences the electron density of the entire scaffold, particularly affecting the electrophilicity of the C3-carbonyl and the acidity of the N1-proton.

  • Synthetic Handle: The ester provides a valuable site for post-synthesis modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

The inherent reactivity of this synthon is concentrated at three main sites: the highly electrophilic C3-carbonyl, the acidic lactam N-H proton, and the aromatic ring.[2][5] This multi-faceted reactivity profile makes it an ideal building block for constructing diverse and complex heterocyclic frameworks.

Chemical Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding these reactive centers is paramount to designing successful synthetic strategies.

cluster_main This compound cluster_nodes mol mol n1 N1-H Proton (pKa ~10-11) - Site for N-alkylation/acylation - Deprotonation enhances nucleophilicity n1:e->mol:w n2 C3-Carbonyl (Highly Electrophilic) - Primary site for nucleophilic attack - Key for condensations & cycloadditions n2:s->mol:n n3 C5-Ester Group (Electron Withdrawing) - Modulates ring reactivity - Handle for further derivatization n3:w->mol:e

Key reactive sites on the this compound scaffold.

Core Application: Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are a prominent class of natural and synthetic compounds that feature a spiro-fused carbon at the C3 position of the oxindole core.[6] They are of immense interest in drug discovery for their potent anticancer activities.[7] The most elegant and widely adopted method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.

Mechanistic Overview

The reaction is typically a one-pot, three-component process. This compound undergoes a condensation reaction with an amino acid (such as sarcosine or proline) to form an intermediate that, upon thermal decarboxylation, generates a highly reactive azomethine ylide. This 1,3-dipole is immediately trapped by an electron-deficient alkene (dipolarophile), such as a chalcone or maleimide, to stereoselectively form the desired spiro-pyrrolidine-oxindole ring system.

G start This compound + Amino Acid (e.g., Sarcosine) step1 Condensation (Loss of H2O) start->step1 step2 Intermediate Formation step1->step2 step3 Thermal Decarboxylation (Loss of CO2) step2->step3 step4 Azomethine Ylide Generation (1,3-Dipole) step3->step4 step5 [3+2] Cycloaddition step4->step5 dipolarophile Dipolarophile Added (e.g., Chalcone) dipolarophile->step5 product Spiro-pyrrolidine-oxindole Product step5->product

Workflow for the [3+2] cycloaddition to form spirooxindoles.
Field-Proven Experimental Protocol

The following is a representative protocol for the synthesis of a di-spirooxindole derivative, adapted from established methodologies.[7]

Objective: To synthesize a novel spiro[cyclohexane-1,2'-pyrrolo[1,2-a]indole-3',3''-indoline] derivative.

Materials:

  • This compound (1.0 eq)

  • (2S)-Octahydro-1H-indole-2-carboxylic acid (1.1 eq)

  • (2E,6E)-2,6-dibenzylidenecyclohexanone (dipolarophile) (1.0 eq)

  • Methanol (solvent)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 219 mg, 1.0 mmol) and (2E,6E)-2,6-dibenzylidenecyclohexanone (274 mg, 1.0 mmol) in methanol (20 mL).

  • Reagent Addition: Add (2S)-Octahydro-1H-indole-2-carboxylic acid (188 mg, 1.1 mmol) to the suspension.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 65 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Causality Note: Heating is crucial for the efficient decarboxylation step that generates the reactive azomethine ylide.

  • Work-up: Upon completion (typically 6-8 hours), allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold methanol to remove unreacted starting materials. If necessary, the crude product can be further purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Versatility of the [3+2] Cycloaddition
Dipolarophile ClassExampleTypical YieldReference Scaffold
Chalcones(E)-1,3-diphenylprop-2-en-1-oneGood to ExcellentSpiro-pyrrolidine
MaleimidesN-PhenylmaleimideExcellentSpiro-pyrrolizidine
Nitroalkenes(E)-(2-nitrovinyl)benzeneGoodSpiro-pyrrolidine
Methyleneindolinones3-Methylene-2-oxoindolesGood to ExcellentDi-spirooxindole

Multi-Component Reactions (MCRs) for Rapid Heterocyclic Assembly

Multi-component reactions (MCRs) are highly valued in drug discovery for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for MCRs.

Protocol: One-Pot Synthesis of Spiro[pyrazolo[3,4-b]pyridine-oxindole]

This protocol describes a powerful MCR that combines the isatin derivative with an aminopyrazole and an active methylene compound to rapidly generate a complex, fused heterocyclic system with high therapeutic potential.[8]

Objective: To synthesize a 3′-methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivative carrying a C6'-carboxylate group.

Materials:

  • This compound (1.0 eq)

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Ethyl benzoylacetate (active methylene compound) (1.0 eq)

  • Ethanol or Water (solvent)

  • Catalyst (e.g., piperidine or p-toluenesulfonic acid) (0.1 eq)

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), ethyl benzoylacetate (1.0 mmol), and a catalytic amount of piperidine in 5 mL of ethanol.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100 °C for 10-15 minutes. Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional reflux, often leading to cleaner product formation and higher yields in a fraction of the time.[8]

  • Product Isolation: After cooling, the product typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol or DMF/water if needed.

MCR_Workflow cluster_reagents Three Components A Methyl 2,3-dioxoindoline- 5-carboxylate process One-Pot Reaction (Solvent + Catalyst) Microwave Irradiation (Optional) A->process B Aminopyrazole B->process C Active Methylene Compound C->process intermediate Knoevenagel Condensation followed by Michael Addition & Cyclization process->intermediate product Complex Spiro-Heterocycle intermediate->product

Conceptual workflow for a three-component reaction (MCR).

Conclusion and Future Perspectives

This compound has firmly established itself as a synthon of exceptional value. Its predictable reactivity, centered on the C3-carbonyl, allows for the reliable construction of diverse heterocyclic systems. The strategic placement of the C5-ester group not only fine-tunes its electronic properties but also provides a crucial anchor point for further chemical exploration in drug discovery programs.

The continued application of this building block in asymmetric catalysis, the development of novel multi-component reactions, and its incorporation into DNA-encoded libraries will undoubtedly lead to the discovery of next-generation therapeutics. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers aiming to leverage the power of the isatin scaffold in their synthetic endeavors.

References

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The Enduring Legacy of Isatin: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer properties, and an exploration of their mechanisms of action through key signaling pathways.

Part 1: The Genesis of a Scaffold - Discovery and Natural Occurrence

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical importance. Its formal discovery in 1840 by Otto Linné Erdmann and Auguste Laurent, who obtained it as an orange-red crystalline product from the oxidation of indigo using nitric and chromic acids, marked the beginning of a new chapter in heterocyclic chemistry.[1][4][5][6] The correct chemical structure was later established by Kekulé.[5]

Initially considered a purely synthetic compound, subsequent research revealed its widespread occurrence in nature, establishing it as a significant natural product.[7] Isatin and its derivatives have been isolated from a remarkable array of organisms, including plants of the genus Isatis, the Cannonball Tree (Couroupita guianensis), and fungi like Chaetomium globosum.[1][5][7] Furthermore, it is found endogenously in mammals, including humans, as a metabolic derivative of adrenaline, where it is believed to possess a range of neuromodulatory activities.[1][4][8]

Data Presentation: Natural Occurrence of Isatin and Its Derivatives

The presence of isatin and its substituted forms varies significantly across different natural sources. The following table summarizes available quantitative data on the isolation of these compounds.

Isatin DerivativeNatural SourceYield/ConcentrationReference(s)
IsatinCouroupita guianensis (Cannonball Tree) flowers3 mg from 250 g of dry powder[7]
IsatinHuman Urine5 to 5000 ng/ml[7]
5-(3-methyl-2-butenyl)isatinChaetomium globosum (Fungus)5.2 mg/L of fermentation broth[7]
Melosatin AlkaloidsMelochia tomentosa (Plant)Isolated, specific yield not initially reported[4]

Part 2: The Art of Synthesis - Key Methodologies and Protocols

The synthetic versatility of the isatin core, with its reactive carbonyl groups at the C2 and C3 positions and an amenable aromatic ring, has allowed for the generation of vast libraries of derivatives.[3] This section provides detailed experimental protocols for cornerstone synthetic routes.

Core Synthesis: The Sandmeyer Methodology

The Sandmeyer synthesis, first reported in 1919, remains the oldest and one of the most straightforward methods for preparing the isatin core.[1][4] The causality behind this reaction lies in a two-step process: first, the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed electrophilic cyclization.

This protocol is a self-validating system; successful formation of the intermediate and final product can be confirmed by melting point analysis and spectroscopy, comparing results to established literature values.

Step 1: Synthesis of α-Isonitrosoacetanilide

  • Reaction Setup: In a 5 L round-bottom flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of deionized water.

  • Addition of Reagents: To this solution, add crystallized sodium sulfate (1300 g). Separately, prepare a solution of aniline (46.5 g, 0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (43 mL, 0.52 mol) and add it to the flask.

  • Formation of Intermediate: Finally, add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water. The order of addition is critical to ensure the controlled formation of the oxime.

  • Reaction & Isolation: Heat the mixture to a gentle boil until the reaction is complete (typically 1-2 hours). Upon cooling, the α-isonitrosoacetanilide will precipitate. Filter the product, wash thoroughly with cold water, and dry. The expected yield is high.

Step 2: Electrophilic Cyclization to Isatin

  • Acid Catalyst: Slowly add the dried α-isonitrosoacetanilide (50 g) in small portions to 300 mL of concentrated sulfuric acid, maintaining the temperature below 60-70°C. The strong acid protonates the oxime, facilitating the intramolecular electrophilic attack on the activated benzene ring.

  • Reaction Completion: After the addition is complete, heat the mixture at 80°C for 10 minutes to ensure full cyclization.

  • Workup: Cool the reaction mixture and pour it onto 3 L of crushed ice. The isatin product will precipitate.

  • Purification: Filter the crude orange-red solid, wash with cold water until the washings are neutral, and dry. Recrystallization from glacial acetic acid or ethanol will yield pure isatin.[1][4][9]

Sandmeyer_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aniline Aniline Intermediate α-Isonitrosoacetanilide Aniline->Intermediate Condensation in Na2SO4(aq) Chloral Chloral Hydrate Chloral->Intermediate Condensation in Na2SO4(aq) Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate Condensation in Na2SO4(aq) Isatin Isatin Intermediate->Isatin Electrophilic Cyclization with H2SO4

Caption: Workflow of the Sandmeyer Isatin Synthesis.

Modern Synthetic Approaches

While classical methods like Sandmeyer and Stolle are robust, modern approaches often focus on efficiency and environmental considerations.[10] One such method is the direct oxidation of indole derivatives.

  • Reaction Setup: Dissolve N-alkylated indole (1 mmol) in a suitable solvent like acetonitrile.

  • Oxidation: Add a photosensitizer, such as a dicyanopyrazine (DPZ) derivative, and bubble oxygen (O₂) through the solution while irradiating with visible light.[10] The photosensitizer facilitates the formation of singlet oxygen, the active oxidizing species.

  • Workup & Purification: After completion (monitored by TLC), evaporate the solvent and purify the resulting N-substituted isatin using column chromatography. This method is valued for its mild conditions and use of O₂ as the terminal oxidant.[4][10]

Part 3: The Pharmacological Promise - A Spectrum of Biological Activities

Isatin derivatives exhibit a remarkably broad range of pharmacological activities, making the scaffold a subject of intense investigation in drug discovery.[11][12][13] Their biological effects are diverse, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][11][14]

Data Presentation: Key Pharmacological Activities of Isatin Derivatives
ActivityTarget/MechanismRepresentative Example(s)Reference(s)
Anticancer Kinase Inhibition (VEGFR, CDK), Tubulin Polymerization InhibitionSunitinib, Indirubin derivatives[15][16][17]
Antiviral Viral Protein InhibitionMethisazone (Isatin-β-thiosemicarbazone)[3][18]
Antimicrobial Inhibition of essential bacterial/fungal enzymesSchiff bases, Mannich bases[18][19]
Anticonvulsant Modulation of CNS receptorsSemicarbazone derivatives[11][18]
Anti-inflammatory Inhibition of inflammatory mediatorsVarious hydrazide derivatives[9]
α-glucosidase Inhibition Management of diabetesThiosemicarbazide derivatives[4][15]
Focus Area: Anticancer Applications

The isatin core is a key pharmacophore in modern oncology. Its derivatives have been developed to target several hallmarks of cancer. A prime example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[15]

Mechanism of Action: VEGFR-2 Inhibition Sunitinib and other isatin-based kinase inhibitors function by competing with ATP for its binding site in the catalytic domain of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition blocks the downstream signaling cascades that lead to tumor angiogenesis (the formation of new blood vessels), proliferation, and survival.

VEGFR2_Inhibition cluster_receptor VEGFR-2 Receptor Tyrosine Kinase cluster_molecules Molecules cluster_pathway Signaling Cascade VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain (ATP Binding Site) Phosphorylation Receptor Autophosphorylation VEGFR2:f2->Phosphorylation Catalyzes Isatin Isatin Derivative (e.g., Sunitinib) Isatin->VEGFR2:f2 Competitive Inhibition ATP ATP ATP->VEGFR2:f2 Binds ADP ADP Signaling Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Signaling Outcome Tumor Angiogenesis & Proliferation Signaling->Outcome

Caption: Inhibition of the VEGFR-2 signaling pathway by an isatin derivative.

Historical Milestone: Antiviral Activity

One of the earliest significant therapeutic applications of an isatin derivative was Methisazone (isatin-β-thiosemicarbazone). It was found to be effective against poxviruses and played a role in the management of smallpox complications during the eradication campaign.[18] This discovery was a landmark, demonstrating that synthetic molecules could effectively combat viral diseases and paving the way for modern antiviral chemotherapy.

Part 4: Conclusion and Future Perspectives

From its origin as a colorful byproduct of indigo oxidation, isatin has evolved into one of the most versatile and enduring scaffolds in medicinal chemistry. Its synthetic tractability allows for precise structural modifications, enabling the fine-tuning of its pharmacological profile to engage a wide array of biological targets.[20]

The future of isatin research remains bright. Current efforts are focused on:

  • Developing Novel Derivatives: Synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties.[21]

  • Multi-Target Agents: Designing single molecules that can modulate multiple disease-related targets, as exemplified by sunitinib and other dual-inhibitors.[22]

  • Structure-Activity Relationship (SAR) Studies: Utilizing computational and experimental methods to build robust SAR models that can guide the rational design of next-generation isatin-based therapeutics.[12][17]

The isatin core is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its legacy will undoubtedly continue to expand as researchers uncover new synthetic routes and novel biological applications for this remarkable molecule.

References

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  • Al-Khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. [Link]

  • Kumar, A., Ahmad, I., Chhikara, A., & Kumar, R. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 20(2). [Link]

  • Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. [Link]

  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

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  • Vine, K. L., Matesic, L., & Locke, J. M. (2019). Isatin Derivatives with Several Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(12), 970-987. [Link]

  • Singh, U. K., & Kumar, P. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 9(2), 249-270. [Link]

  • Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Scilit. [Link]

  • Medvedev, A., & Glover, V. (2008). Biological targets for isatin and its analogues: Implications for therapy. Neurochemical Research, 33(11), 2277-2283. [Link]

  • Anwar, C. (2024). A Review on Isatin and Its Biological Activities. SciSpace. [Link]

  • Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Semantic Scholar. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed. [Link]

  • (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(2), 633-639. [Link]

  • Sharma, A., Bhardwaj, V., & Singh, S. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(6), 2678-2685. [Link]

  • Gholizadeh, Z., et al. (2025). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. European Journal of Medicinal Chemistry, 281, 117819. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Scientific Reports, 11(1), 1-15. [Link]

  • Ghorab, M. M., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 1-17. [Link]

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Sources

Unlocking the Therapeutic Potential of Methyl 2,3-dioxoindoline-5-carboxylate Derivatives: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1][2] Its synthetic tractability allows for extensive derivatization, making it a cornerstone for developing novel therapeutic agents.[3][4][5] This guide focuses on derivatives of Methyl 2,3-dioxoindoline-5-carboxylate, a key isatin analog, exploring their most promising therapeutic targets. We will delve into the mechanistic basis of their action, provide validated experimental workflows for their evaluation, and present a framework for identifying and optimizing lead compounds for anticancer, enzyme inhibition, antiviral, and antimicrobial applications.

The Isatin Core: A Privileged Scaffold for Drug Discovery

Isatin is an endogenous compound whose derivatives have been extensively investigated for a wide range of pharmacological properties, including anti-inflammatory, anticonvulsant, and anxiogenic effects.[2] The core structure, a bicyclic indole with ketones at positions 2 and 3, offers multiple sites for chemical modification (the N1-position, the C5-position, and the C3-carbonyl). This versatility allows for the fine-tuning of physicochemical properties and biological activity. The this compound variant provides a crucial handle—the carboxylate group—for further synthetic elaboration, enabling the creation of extensive compound libraries for high-throughput screening.

Anticancer Therapeutic Targets: Disrupting Malignant Processes

Isatin derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with cell cycle regulation and induce programmed cell death (apoptosis).[2][6][7]

Cyclin-Dependent Kinases (CDKs): Halting Uncontrolled Cell Proliferation

Mechanistic Rationale: Cyclin-dependent kinases are a family of enzymes critical for regulating the cell cycle.[2] Their overexpression or dysregulation is a hallmark of many cancers, leading to unchecked cell division.[2][6] Isatin derivatives, particularly those with substitutions on the indole nitrogen and at the C3 position, have been identified as potent inhibitors of CDKs, with a notable affinity for CDK2.[2][6] By competitively binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent inhibition of tumor growth.

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a robust method to determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex.

    • Histone H1 (as substrate).

    • ATP, [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Staurosporine (positive control inhibitor).

    • 96-well filter plates (e.g., phosphocellulose).

    • Scintillation counter and fluid.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compounds and staurosporine in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In a 96-well plate, add 5 µL of the diluted compounds to the respective wells. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

    • Prepare a master mix containing the kinase reaction buffer, Histone H1 substrate, and the CDK2/Cyclin E enzyme.

    • Initiate the reaction by adding 20 µL of the master mix to each well.

    • Add 5 µL of ATP solution containing a trace amount of [γ-³²P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for CDK2.

    • Incubate the plate at 30°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for CDK2 Inhibition Assay

CDK2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compounds Add_Compound 3. Add Compounds to 96-well Plate Compound_Dilution->Add_Compound Master_Mix 2. Prepare Enzyme/ Substrate Master Mix Add_Master_Mix 4. Add Master Mix Master_Mix->Add_Master_Mix Add_Compound->Add_Master_Mix Initiate_Reaction 5. Initiate with [γ-³²P]ATP Add_Master_Mix->Initiate_Reaction Incubate 6. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 7. Stop Reaction Incubate->Stop_Reaction Filter_Wash 8. Filter & Wash Stop_Reaction->Filter_Wash Scintillation 9. Scintillation Counting Filter_Wash->Scintillation Data_Analysis 10. Calculate IC50 Scintillation->Data_Analysis

Caption: Workflow for determining the IC50 of isatin derivatives against CDK2.

Caspases: Triggering Apoptosis in Cancer Cells

Mechanistic Rationale: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Caspases are a family of proteases that execute this process. Many cancer cells evade apoptosis by downregulating caspase activity. Isatin derivatives, particularly those with electron-withdrawing groups like nitro substituents (e.g., 5-nitroisatin), have been shown to be effective inhibitors of executioner caspases, such as caspase-3 and caspase-7.[8] Paradoxically, while some derivatives inhibit caspases, others can induce apoptosis through caspase activation via the mitochondrial pathway.[7] For instance, compound 2h, a 1-benzyl, 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substituted isatin, was found to induce dissipation of the mitochondrial membrane potential and activate caspase-3 in Jurkat cells.[7] This dual role highlights the scaffold's versatility. The focus here is on derivatives that promote apoptosis.

Signaling Pathway: Mitochondrial Apoptosis Induction

Apoptosis_Pathway Isatin Isatin Derivative (e.g., Compound 2h) Mito Mitochondria Isatin->Mito Induces stress MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by certain isatin derivatives.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantitatively determines the proportion of cells undergoing apoptosis.

  • Cell Culture: Culture a relevant cancer cell line (e.g., Jurkat, PC-3) to ~70-80% confluency.

  • Treatment: Treat cells with various concentrations of the isatin derivative for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

Receptor Tyrosine Kinases (RTKs) and Downstream Pathways

Mechanistic Rationale: The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell growth and survival. Its aberrant activation is common in many cancers. Some 3-methylene-2-oxoindoline derivatives have been shown to inhibit the proliferation of human lung adenocarcinoma cells by blocking the phosphorylation of ERK1/2, a key downstream effector in this pathway.[9] Furthermore, molecular docking studies have suggested that spirooxindole derivatives, a class of isatin-based compounds, can bind to RTKs like EGFR and HER-2, which are upstream activators of the ERK pathway.[10]

Experimental Protocol: Western Blot for ERK Phosphorylation

  • Cell Lysis: Treat cancer cells (e.g., A549 lung cancer cells) with the test compound for a short duration (e.g., 30-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/t-ERK ratio indicates inhibition of the pathway.

Enzyme Inhibition: A Broad-Spectrum Therapeutic Strategy

Beyond cancer, isatin derivatives are potent inhibitors of various enzymes implicated in other diseases.

α-Glucosidase Inhibition for Diabetes Management

Mechanistic Rationale: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme slows glucose absorption, helping to manage postprandial hyperglycemia in type 2 diabetes. Numerous isatin derivatives, including isatin-thiazole hybrids, have shown α-glucosidase inhibitory activity far exceeding that of the standard drug, acarbose.[1][11]

Table 1: α-Glucosidase Inhibitory Activity of Isatin Derivatives

Compound ClassExample IC50 (µM)Standard (Acarbose) IC50 (µM)Reference
Isatin-Thiazole Hybrids5.36 ± 0.13817.38 ± 6.27[1]
Isatin-Imine Derivatives128.56 ± 2.42Not specified in abstract[11]
Urease Inhibition for Peptic Ulcers and Infections

Mechanistic Rationale: Urease is an enzyme produced by certain bacteria, most notably Helicobacter pylori, which is a primary cause of peptic ulcers. Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes stomach acid and allows the bacteria to survive. Inhibiting urease is a key strategy for eradicating H. pylori. Isatin-imine derivatives have demonstrated excellent urease inhibition.[11]

Antiviral and Antimicrobial Targets

The isatin scaffold is a versatile platform for the development of agents against infectious diseases.

Antiviral Targets

Isatin derivatives have shown promise against a range of viruses.[12][13]

  • Influenza Virus: Certain indole-2-carboxylate derivatives exhibit potent activity against influenza A virus, with IC50 values comparable to oseltamivir.[12]

  • SARS-CoV-2: An indole-3-carboxylic acid derivative was found to completely inhibit the replication of SARS-CoV-2 in vitro, suggesting potential targeting of viral proteases or replication machinery.[13]

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates.

  • Infection: Infect the cell monolayer with a known titer of the virus for 1 hour.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate for 2-3 days until viral plaques (zones of cell death) are visible.

  • Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.

Antimicrobial Targets

Derivatives of the indole core structure have shown potent and broad-spectrum antibacterial and antifungal activity.[14][15]

  • Bacterial Target (MurB): Docking studies suggest that the antibacterial activity of some indole derivatives may stem from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for peptidoglycan cell wall synthesis in bacteria.[15]

  • Fungal Target (CYP51): The antifungal mechanism is likely the inhibition of 14α-lanosterol demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, which is the fungal equivalent of cholesterol.[15]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassOrganismMIC (mg/mL)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesEnterobacter cloacae0.004[14][15]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesEscherichia coli0.004[14][15]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesTrichoderma viride (fungus)0.004[15]

Conclusion and Future Directions

Derivatives of this compound are a rich source of lead compounds for a multitude of therapeutic targets. The isatin scaffold's synthetic accessibility and diverse biological activities make it a highly attractive starting point for drug discovery programs. Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, such as CDK2 for oncology or viral proteases for infectious diseases. Advanced computational modeling combined with robust in vitro and in vivo validation will be critical in translating the promise of these versatile compounds into next-generation therapeutics.

References

  • Sultana, R., Abid, O. U. R., et al. (2025). Synthesis, enzyme inhibition and docking studies of isatin derivatives from aliphatic esters. Journal of the Iranian Chemical Society.
  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules.
  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Bioorganic & Medicinal Chemistry.
  • Medvedev, A. E., & Buneeva, O. A. (2007). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry.
  • Wang, S., et al. (2017). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules.
  • Zareba, G., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.
  • Ullah, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Letters in Drug Design & Discovery.
  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). World Journal of Advanced Research and Reviews.
  • Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry.
  • Xue, S., et al. (2014).
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2022). Molecules.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
  • Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. (2025). Medicinal Chemistry Research.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

Sources

Methyl 2,3-Dioxoindoline-5-carboxylate: A Linchpin for Advanced Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists for over a century.[1] First identified as an oxidation product of indigo, this deceptively simple molecule possesses a unique combination of chemical reactivity and biological promiscuity. The vicinal dicarbonyl system at the C2 and C3 positions, coupled with a reactive lactam proton, provides a versatile platform for a multitude of chemical transformations. This inherent reactivity allows for the generation of diverse molecular architectures, making isatin and its derivatives a cornerstone in the synthesis of novel therapeutic agents and chemical probes.

This technical guide focuses on a particularly valuable derivative: Methyl 2,3-dioxoindoline-5-carboxylate (also known as Isatin-5-carboxylic acid methyl ester). The strategic placement of a methyl carboxylate group at the C5 position not only modifies the electronic properties of the aromatic ring but also offers a crucial handle for further synthetic elaboration. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, synthesis, and diverse applications, underpinned by detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 101460-85-9[2][3]
Molecular Formula C₁₀H₇NO₄[2]
Molecular Weight 205.17 g/mol [4]
Appearance Solid[2]
Purity Typically ≥95%[2]

Safety and Handling:

This compound should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Commercial Availability and Procurement

This compound is commercially available from a number of chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a summary of representative suppliers.

SupplierPurityAvailable Quantities
BLD Pharm---Varies
CymitQuimica95%50mg, 100mg, 250mg, 1g
Fluorochem97%Varies

Note: This table is not exhaustive and is intended to provide a starting point for procurement. Researchers should always obtain the latest information directly from the suppliers.

Synthesis of this compound: A Detailed Protocol

The synthesis of isatin and its derivatives can be achieved through various classical methods, such as the Sandmeyer, Stolle, and Gassman syntheses.[1] For this compound, a common and reliable approach involves the oxidation of the corresponding indole precursor, methyl 1H-indole-5-carboxylate.

Below is a detailed, step-by-step protocol adapted from established procedures. The rationale behind each step is provided to enhance understanding and aid in troubleshooting.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Key Reagents cluster_process Reaction & Workup cluster_product Final Product Methyl_1H_indole_5_carboxylate Methyl 1H-indole- 5-carboxylate Reaction Oxidation Methyl_1H_indole_5_carboxylate->Reaction Dissolved in DCM/DMSO NBS N-Bromosuccinimide (NBS) NBS->Reaction Portionwise addition DMSO Dimethyl Sulfoxide (DMSO) DCM Dichloromethane (DCM) Quenching Aqueous Workup Reaction->Quenching Reaction mixture Purification Column Chromatography Quenching->Purification Crude product Final_Product Methyl 2,3-dioxoindoline- 5-carboxylate Purification->Final_Product Purified product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Materials:

  • Methyl 1H-indole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane (or hexane) for chromatography

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO). The use of a co-solvent system ensures the solubility of both the starting material and the intermediate species.

  • Oxidizing Agent Addition: Cool the solution in an ice bath to 0°C. Add N-Bromosuccinimide (NBS) (2.5 equivalents) portion-wise over a period of 15-20 minutes. The slow, portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired byproducts. NBS is a convenient and effective source of electrophilic bromine, which initiates the oxidation of the indole ring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot will indicate the progression of the reaction.

  • Aqueous Workup (Quenching): Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. This step is crucial to neutralize any unreacted NBS. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). The organic layers are combined. This step isolates the desired product from the aqueous phase.

  • Washing: Wash the combined organic layers with brine. This removes any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (or hexane) as the eluent. This final step removes any impurities and yields the pure this compound.

Applications in Drug Discovery and Chemical Biology

The isatin scaffold is a versatile building block in the synthesis of a wide array of biologically active compounds. The presence of the methyl carboxylate group in this compound provides an additional point for diversification, allowing for the generation of libraries of compounds for high-throughput screening.

Applications cluster_derivatization Chemical Derivatization cluster_targets Biological Targets & Applications Isatin_Core Methyl 2,3-Dioxoindoline- 5-carboxylate C3_Functionalization C3 Carbonyl Reactions Isatin_Core->C3_Functionalization N_Alkylation N-Alkylation/ N-Arylation Isatin_Core->N_Alkylation Ester_Modification Ester Hydrolysis/ Amidation Isatin_Core->Ester_Modification Anticancer Anticancer Agents (e.g., Kinase Inhibitors) C3_Functionalization->Anticancer Antimicrobial Antimicrobial Agents C3_Functionalization->Antimicrobial Antiviral Antiviral Agents (e.g., Anti-HIV) N_Alkylation->Antiviral CNS_Disorders CNS-Active Agents (e.g., Anticonvulsants) Ester_Modification->CNS_Disorders

Caption: Derivatization pathways and resulting biological applications.

Key Therapeutic Areas:

  • Anticancer Agents: Isatin derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, histone deacetylases, and carbonic anhydrases. The C5-carboxylate group can be converted to amides to explore additional interactions with the target protein.

  • Antimicrobial and Antifungal Agents: The isatin scaffold has been incorporated into novel antimicrobial and antifungal compounds. The ability to readily modify the core structure allows for the optimization of activity against various pathogens.

  • Antiviral Activity: Derivatives of isatin have been reported to exhibit antiviral activity, including against HIV. The N-H group can be functionalized to introduce different side chains that can interact with viral enzymes or proteins.

  • Central Nervous System (CNS) Disorders: The isatin core is present in molecules with activity against CNS disorders, such as anticonvulsant and anxiolytic agents.

Conclusion

This compound is more than just a chemical reagent; it is a gateway to a vast chemical space with immense potential for the discovery of new medicines and biological tools. Its straightforward synthesis and versatile reactivity make it an invaluable asset for any research program focused on the development of novel small molecules. This guide has provided a comprehensive overview of its procurement, synthesis, and applications, with the aim of empowering researchers to fully leverage the potential of this remarkable scaffold.

References

  • PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

  • Elham Nazeer, Aswany U R, Dr. Shaiju S Dharan. (n.d.). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel GPR68 Inhibitors Utilizing Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction: Targeting GPR68, a Key Player in the Tumor Microenvironment

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by acidic conditions in the extracellular environment.[1][2] This characteristic positions GPR68 as a critical sensor and transducer of signals within the tumor microenvironment (TME), which is often characterized by acidosis due to the Warburg effect.[3] Emerging evidence strongly implicates GPR68 in various aspects of cancer biology, including tumor growth, metastasis, and resistance to therapy, making it a compelling therapeutic target.[1][2] The development of small molecule inhibitors of GPR68 is a promising strategy to disrupt these pathological processes.[3][4]

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, known for its synthetic versatility and broad range of biological activities, including anticancer properties.[5][6] Its unique chemical architecture allows for the facile construction of complex heterocyclic systems, such as spirooxindoles, which are of significant interest in drug discovery.[1][4] This guide provides a detailed protocol for the synthesis of a potential GPR68 inhibitor based on a spirooxindole-pyranopyrazole framework, starting from the readily available building block, Methyl 2,3-dioxoindoline-5-carboxylate.

GPR68 Signaling Pathways

GPR68 activation by extracellular protons leads to the coupling of multiple G protein signaling pathways, primarily Gq and Gs, initiating downstream cascades that influence cell behavior.[1][7] Understanding these pathways is crucial for designing inhibitors and developing relevant cellular assays.

GPR68_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Intracellular Signaling GPR68 GPR68 Gq Gαq GPR68->Gq Coupling Gs Gαs GPR68->Gs Coupling Protons H+ Protons->GPR68 Activation PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Gene Expression Cell Proliferation Metastasis Ca2->Downstream PKC->Downstream AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Downstream

Caption: GPR68 signaling pathways activated by extracellular acidosis.

Synthetic Strategy: A Three-Component Reaction to Spirooxindole-Pyranopyrazoles

The proposed synthesis employs a highly efficient and atom-economical one-pot, three-component reaction. This strategy involves the condensation of this compound, an active methylene compound (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), and malononitrile. This approach allows for the rapid construction of a complex spiro-heterocyclic scaffold with potential GPR68 inhibitory activity.

Synthetic_Workflow cluster_reactants Starting Materials Isatin Methyl 2,3-dioxoindoline- 5-carboxylate Reaction One-Pot Three-Component Reaction (L-proline, Ethanol, Reflux) Isatin->Reaction Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Pyrazolone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product Spiro[indoline-pyranopyrazole] Derivative (Potential GPR68 Inhibitor) Reaction->Product

Caption: Synthetic workflow for the GPR68 inhibitor candidate.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This intermediate is a key building block for the subsequent three-component reaction. It can be synthesized from ethyl acetoacetate and phenylhydrazine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (12.7 mL)0.1
PhenylhydrazineC₆H₈N₂108.1410.8 g (9.9 mL)0.1
Glacial Acetic AcidCH₃COOH60.0550 mL-
EthanolC₂H₅OH46.07As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Slowly add phenylhydrazine (10.8 g, 0.1 mol) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to pale yellow crystalline solid.

  • Dry the product under vacuum.

Expected Yield: 80-90% Physical Properties: White to pale yellow solid, mp 127-130 °C.

Part 2: Synthesis of Methyl 6'-amino-3'-methyl-2-oxo-1'-phenyl-1',2'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate (A Potential GPR68 Inhibitor)

This one-pot, three-component reaction is catalyzed by L-proline, an environmentally benign organocatalyst.[8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₁₀H₇NO₄205.17205 mg1.0 mmol
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O174.20174 mg1.0 mmol
MalononitrileC₃H₂N₂66.0666 mg1.0 mmol
L-prolineC₅H₉NO₂115.1323 mg0.2 mmol
EthanolC₂H₅OH46.0710 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (205 mg, 1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (174 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and L-proline (23 mg, 0.2 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure all solids are well-suspended.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction by TLC (ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to yield the pure spirooxindole-pyranopyrazole derivative.

Expected Yield: 85-95% Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Biological Evaluation of GPR68 Inhibitory Activity

The synthesized spirooxindole derivative can be evaluated for its ability to inhibit GPR68 signaling using a cell-based calcium flux assay.

Protocol: In Vitro GPR68 Calcium Flux Assay

This protocol outlines a method to assess the inhibitory effect of the synthesized compound on GPR68-mediated intracellular calcium mobilization in response to an acidic pH stimulus.

Cell Line: A stable cell line overexpressing human GPR68, such as HEK293 or CHO cells, is recommended.

Materials:

  • GPR68-expressing cells

  • Assay buffer (e.g., HBSS) at pH 7.8 and pH 6.8

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Synthesized inhibitor compound

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the GPR68-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer (pH 7.8). Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the synthesized inhibitor compound in assay buffer (pH 7.8). Add the compound dilutions to the appropriate wells of the assay plate. Incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.

  • Acidic pH Stimulation: After establishing a baseline fluorescence reading, add an equal volume of acidic assay buffer (pH 6.8) to all wells to stimulate GPR68.

  • Data Analysis: The change in fluorescence intensity upon stimulation reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) and determine the IC₅₀ value.

Data Interpretation: A dose-dependent decrease in the calcium signal in the presence of the synthesized compound indicates inhibitory activity against GPR68.

Conclusion

This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of a novel spirooxindole-pyranopyrazole derivative as a potential GPR68 inhibitor. The use of this compound as a starting material in a highly efficient three-component reaction offers a streamlined approach to accessing complex and biologically relevant molecular architectures. The described protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics targeting GPR68 for the treatment of cancer and other diseases associated with tissue acidosis.

References

  • Wiley, S. Z., Sriram, K., Salmerón, C., & Insel, P. A. (2021). GPR68: An Emerging Drug Target in Cancer. Cancers, 13(16), 4013. [Link]

  • eScholarship, University of California. (2021). GPR68: An Emerging Drug Target in Cancer. [Link]

  • Google Patents. (2020).
  • Neitzel, L. R., et al. (2023). Inhibition of GPR68 signaling activated downstream of the Warburg effect induces cell death and enhances radiosensitivity in diverse cancer cell types. AACR Journals. [Link]

  • ResearchGate. (2023). GPR68 small-molecule modulators and their biological effects. [Link]

  • Zeng, Z., et al. (2024). Acid sensing to inflammaging: mechanisms and therapeutic promise of GPR68 (OGR1) in aging-related diseases. Journal of Translational Medicine, 22(1), 18. [Link]

  • Shanthi, G., & Perumal, P. T. (2011). An efficient one-pot synthesis of novel pyrazolophthalazinyl spirooxindoles. Journal of Chemical Sciences, 123(4), 417-423. [Link]

  • PubChem. Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. [Link]

  • PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

  • Sharma, P., & Kumar, A. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(14), 7993-8019. [Link]

  • Sharma, A., Bhardwaj, V., & Singh, S. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(6), 2678-2685. [Link]

  • Vine, K. L., et al. (2013). Recent highlights in the development of isatin-based anticancer agents. In Advances in anticancer agents in medicinal chemistry (Vol. 2, pp. 254-312). Bentham Science Publishers.
  • Neitzel, L. R., et al. (2025). Inhibition of GPR68 induces ferroptosis and radiosensitivity in diverse cancer cell types. Scientific Reports, 15(1), 4074. [Link]

  • PubChem. Methyl isoindoline-5-carboxylate. [Link]

  • Nazeer, E., U, A. R., & Dharan, S. S. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-121. [Link]

  • Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′, 5′-diphenyl-1′, 7′-dihydrospiro [indoline-3, 4′-pyrazolo [3, 4-b] pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214. [Link]

  • Ali, M. A., et al. (2022). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′ dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6649. [Link]

  • El-Faham, A., et al. (2021). Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. ACS Omega, 6(46), 31037-31051. [Link]

  • Zhao, G. L., et al. (2011). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano [2, 3-c] pyrazoles and spiro [indoline-3, 4-pyrano [2, 3-c] pyrazoles]. Arkivoc, 2011(8), 128-135. [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Abdolalian, P., et al. (2015). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of the Serbian Chemical Society, 80(1), 27-34. [Link]

Sources

A Robust and Scalable Protocol for the N-Alkylation of Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: N-substituted isatins are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The functionalization at the N-1 position of the isatin core is a critical step in the synthesis of these derivatives, as it modulates the molecule's steric and electronic properties, often leading to enhanced biological activity.[2][4] This application note provides a detailed, field-proven experimental protocol for the N-alkylation of Methyl 2,3-dioxoindoline-5-carboxylate. We delve into the causality behind procedural choices, from reagent selection to purification strategies, ensuring a reproducible and scalable process for researchers in drug discovery and development.

Introduction: The Significance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are of considerable interest due to their versatile biological activities.[3] The N-H proton of the isatin core is acidic and can be readily deprotonated, allowing for nucleophilic substitution reactions at the nitrogen atom. This N-alkylation is a foundational reaction in the synthesis of diverse compound libraries.[4][5] By attaching various alkyl or aryl groups, chemists can fine-tune the pharmacological profile of the resulting molecules. For instance, studies have shown that introducing an aromatic ring with a one or three-carbon linker at the N-1 position can significantly enhance cytotoxic activity against cancer cell lines.[1][2]

The target molecule, this compound, is an attractive starting material due to the presence of the ester group at the C-5 position, which provides an additional handle for further derivatization. This protocol outlines a standard and efficient method using an alkyl halide in the presence of a mild base.

Reaction Principle and Mechanism

The N-alkylation of isatin proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

  • Step 1: Deprotonation. The reaction is initiated by a base (e.g., potassium carbonate, K₂CO₃) which removes the acidic proton from the isatin nitrogen, generating a highly conjugated and resonance-stabilized isatin anion. This anion is the active nucleophile.[6]

  • Step 2: Nucleophilic Attack. The isatin anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming the new N-C bond.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺) from the base but does not strongly solvate the nucleophilic anion, thereby enhancing its reactivity and promoting the SN2 pathway.[7][8] O-alkylation is a potential side reaction but is generally disfavored, with N-alkylation yielding the thermodynamically more stable product.[9][10]


}

Figure 1: N-Alkylation SN2 Mechanism

Materials and Protocol

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Sigma-AldrichAlkylating agent. Caution: Lachrymatory and toxic.[11]
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderFisher ScientificMild base. Ensure it is dry for optimal results.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros OrganicsReaction solvent. Use anhydrous grade to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor workup.
Round-bottom flask, magnetic stirrer, condenserN/AStandard labware
TLC plates (Silica gel 60 F₂₅₄)N/AMerckFor reaction monitoring.
Silica Gel for Column Chromatography230–400 meshSorbent Tech.For purification.

}

Figure 2: Experimental Workflow

This protocol is based on a 1.0 mmol scale. Adjust quantities as needed.

  • Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (205.2 mg, 1.0 mmol).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (179.7 mg, 1.3 mmol, 1.3 eq.).

    • Scientist's Note: A slight excess of the base helps to ensure complete deprotonation of the starting isatin.[12] Using finely powdered K₂CO₃ increases the surface area and reaction rate.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial deprotonation. Following this, add the alkylating agent (e.g., Benzyl Bromide, 188.1 mg or 0.13 mL, 1.1 mmol, 1.1 eq.) dropwise.

    • Scientist's Note: Anhydrous conditions are important. Water can hydrolyze the alkylating agent or interfere with the reaction. DMF is an excellent choice due to its high boiling point and ability to dissolve both the isatin salt and the alkyl halide.[7]

  • Reaction: Place a condenser on the flask and heat the reaction mixture in an oil bath at 70-80 °C.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexanes:Ethyl Acetate eluent system). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed. This typically takes 2-6 hours, depending on the reactivity of the alkyl halide.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~50 mL of ice-cold water while stirring. A solid precipitate should form.

    • Scientist's Note: This precipitation step is a simple and effective initial purification. The desired N-alkylated product is typically much less soluble in water than the DMF solvent and inorganic salts (KX, excess K₂CO₃).[6]

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) to remove any residual DMF and salts. Allow the product to air-dry or dry it in a vacuum oven at a low temperature (<50 °C).

The crude product can be purified by one of the following methods:

  • Recrystallization: This is often the most efficient method if the crude product is relatively pure. Ethanol or a mixture of dichloromethane/hexanes are reported to be effective solvent systems for N-alkylated isatins.[9] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: If the product is an oil or contains significant impurities, purification by silica gel column chromatography is recommended.[9]

    • Procedure: Pack a column with silica gel in hexanes. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30%). Collect fractions and combine those containing the pure product as identified by TLC. Evaporate the solvent to yield the purified product.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Incomplete deprotonation (base not strong enough or wet).2. Inactive alkylating agent.3. Insufficient temperature.1. Use a stronger base (e.g., Cs₂CO₃, NaH) or ensure K₂CO₃ is thoroughly dried.[6][8]2. Check the purity/age of the alkyl halide.3. Increase the temperature slightly (e.g., to 90 °C) and monitor for product formation vs. degradation.
Low Yield 1. Incomplete reaction.2. Side reactions (e.g., O-alkylation).3. Product loss during workup.1. Increase reaction time. Monitor by TLC until the starting material is consumed.[8]2. N-alkylation is generally favored, but if O-alkylation is observed (via NMR/MS), using a different solvent/base combination may be necessary.[10]3. Ensure complete precipitation by using ice-cold water and sufficient stirring time. If the product has some water solubility, perform an extraction with ethyl acetate before precipitation.[12]
Product is an Oil/Gummy The product has a low melting point or is impure.Attempt trituration by scratching the flask with a glass rod in a non-polar solvent like hexanes to induce crystallization.[9] If this fails, proceed with column chromatography.
Multiple Spots on TLC Side reactions or unreacted starting material.Isolate the main product via column chromatography. For persistent starting material, consider increasing the equivalents of the base and alkylating agent.[9]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[14]

  • Reagent Handling:

    • DMF: is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • Alkylating Agents (e.g., Benzyl Bromide): These are often toxic, corrosive, and lachrymatory. Handle with extreme care. Alkylating agents are a class of hazardous drugs and present evidence of carcinogenicity.[11][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Jahantighi, R., et al. (2024). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Wang, W., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. Available at: [Link]

  • Cvetkovikj, I., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER. Available at: [Link]

  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Rout, A. K., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. RSC Publishing. Available at: [Link]

  • Nguyen, V-H., et al. (2021). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. Letters in Organic Chemistry. Available at: [Link]

  • Singh, G., et al. (2019). Applications of Isatin. Taylor & Francis Group. Available at: [Link]

  • Covestro (2021). Safety Data Sheet. Available at: [Link]

  • Vine, K. L., et al. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry. Available at: [Link]

  • Jarapula, R., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Journal of the Iranian Chemical Society. Available at: [Link]

  • Mondal, S., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. Available at: [Link]

  • Material Safety Data Sheet. (2021). Available at: [Link]

  • Garden, S. J., et al. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications. Available at: [Link]

  • OSHA. Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • PAHO (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available at: [Link]

Sources

Application Note & Protocols: Methyl 2,3-dioxoindoline-5-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the solid-phase organic synthesis applications of Methyl 2,3-dioxoindoline-5-carboxylate.

Introduction: The Isatin Scaffold as a Privileged Structure

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry and organic synthesis.[1][2] This structurally simple yet highly reactive scaffold is found in natural products and serves as a crucial precursor for a vast array of biologically active heterocyclic compounds.[3] Isatin derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1] The power of the isatin core lies in its multiple reactive sites: the N-H group, the C2-amide carbonyl, and the C3-ketone carbonyl, which allow for diverse chemical modifications.[4][5]

The advent of solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the rapid generation of large compound libraries. Applying SPOS to the isatin scaffold provides a powerful platform for systematically exploring its chemical space to identify novel therapeutic agents. This compound is a particularly valuable building block for this purpose. The ester at the C5 position offers a robust handle for immobilization onto a solid support, leaving the key N1 and C3 positions free for subsequent diversification reactions.

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase synthesis workflows.

Part 1: Core Principles and Strategic Planning

The successful implementation of a solid-phase strategy hinges on a logical sequence of immobilization, diversification, and cleavage. The choice of resin and linker is paramount as it dictates the conditions for cleavage and the final functionality of the released molecule.

The Central Workflow

The overall strategy involves three main stages:

  • Immobilization: Covalently attaching the isatin scaffold to the solid support.

  • On-Resin Diversification: Performing chemical transformations on the immobilized scaffold.

  • Cleavage: Releasing the final, modified molecule from the resin for purification and analysis.

G

Caption: General workflow for solid-phase synthesis using an isatin scaffold.

Key Reactive Sites for Diversification

Once this compound is anchored to the resin via its carboxylate group, the primary sites for diversification are the C3-carbonyl and the N1-position. This allows for the systematic introduction of two points of diversity.

Caption: Key diversification points on the resin-bound isatin scaffold.

Part 2: Experimental Protocols

These protocols are designed as a robust starting point. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 2.1: Immobilization of the Isatin Scaffold

The first critical step is the hydrolysis of the methyl ester to the free carboxylic acid, followed by its coupling to an amine-functionalized resin. Rink Amide resin is an excellent choice as it yields a carboxamide upon cleavage, a common functional group in bioactive molecules.

Step A: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Acidify the reaction mixture to pH ~2-3 with cold 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,3-dioxoindoline-5-carboxylic acid.

Step B: Coupling to Rink Amide Resin

  • Swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3x).

  • In a separate flask, dissolve 2,3-dioxoindoline-5-carboxylic acid (3.0 eq relative to resin loading) in DMF.

  • Add a coupling agent like HATU (2.9 eq) and a base such as N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Stir for 5 minutes to pre-activate.

  • Add the activated acid solution to the swollen resin.

  • Agitate the vessel at room temperature for 4-12 hours.

  • Monitor the reaction using a Kaiser test on a small sample of beads. A negative test (beads remain colorless) indicates complete coupling.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), Dichloromethane (DCM, 3x), and Methanol (3x).

  • Dry the resin under vacuum.

ParameterValue/ReagentPurpose
Resin Rink AmideProvides an amine handle for coupling and yields a C-terminal amide upon cleavage.
Scaffold 2,3-dioxoindoline-5-carboxylic acidThe building block to be immobilized.
Coupling Agent HATU / DIPEAEfficiently forms the amide bond between the scaffold's acid and the resin's amine.
Solvent DMFExcellent swelling solvent for the resin and solubilizes reagents.
Monitoring Kaiser TestDetects free primary amines to confirm reaction completion.
Protocol 2.2: On-Resin Diversification at the C3-Position (Aldol Condensation)

The C3-keto group readily undergoes condensation with active methylene compounds, a foundational reaction for creating diversity.

  • Swell the isatin-loaded resin from Protocol 2.1 in a suitable solvent like DMF or a THF/Piperidine mixture.

  • Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10.0 eq).

  • Add a base catalyst, such as piperidine (10.0 eq).

  • Heat the reaction mixture to 50-60°C and agitate for 6-18 hours.

  • Allow the resin to cool, then drain the solution.

  • Thoroughly wash the resin with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents.

  • Dry the resin under vacuum. A small portion can be cleaved to check reaction completion via LC-MS.

Protocol 2.3: On-Resin Diversification at the N1-Position (N-Alkylation)

Following C3 modification, the N1-position can be alkylated under basic conditions.

  • Swell the resin from the previous step in anhydrous DMF.

  • Add a non-nucleophilic base such as Sodium Hydride (NaH, 5.0 eq) or Cesium Carbonate (Cs₂CO₃, 5.0 eq). Agitate for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (5.0-10.0 eq).

  • Agitate at room temperature for 4-12 hours.

  • Quench the reaction by adding methanol carefully.

  • Drain the solution and wash the resin with DMF (5x), water (2x), DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2.4: Cleavage from Resin and Product Isolation

The final step releases the synthesized compound from the solid support. The cleavage cocktail is designed to protect acid-sensitive functional groups.

  • Place the dry, final resin in a reaction vessel.

  • Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Causality: TFA is the strong acid that cleaves the acid-labile Rink Amide linker. TIS and water act as scavengers to trap reactive carbocations that can be formed during cleavage, preventing side reactions.[6]

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.

  • Precipitate the crude product by adding it to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the solid product.

  • Purify the crude product using preparative HPLC.

  • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.[7]

ReagentVolume %Function
Trifluoroacetic Acid (TFA) 95%Cleaves the product from the acid-sensitive linker.
Triisopropylsilane (TIS) 2.5%Cation scavenger, reduces side-products.
Water 2.5%Cation scavenger and helps with solubility.

References

  • Estep, K. G., Neipp, C. E., Stramiello, L. M., Adam, M. D., Allen, M. P., Robinson, S., & Roskamp, E. J. (n.d.). Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules. The Journal of Organic Chemistry. Available at: [Link]

  • Meenakshi, S., & Rajagopal, G. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. Available at: [Link]

  • (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. Available at: [Link]

  • (n.d.). Synthetic Approaches Towards Indoles on Solid Phase. Recent Advances and Future Directions. ResearchGate. Available at: [Link]

  • Lashgari, N., & Zali, A. (n.d.). Recent applications of isatin in the synthesis of organic compounds. ResearchGate. Available at: [Link]

  • (n.d.). ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (n.d.). Recent Applications of Isatin in the Synthesis of Organic Compounds. ResearchGate. Available at: [Link]

  • Nazeer, E., Aswany, U. R., & Dharan, S. S. (n.d.). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Available at: [Link]

Sources

Application of Methyl 2,3-dioxoindoline-5-carboxylate in Combinatorial Chemistry: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isatin (1H-indole-2,3-dione) scaffold holds a prestigious position in medicinal chemistry, widely recognized as a "privileged" structure. This is due to its unique structural and chemical properties that allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the isatin core makes it an exceptional starting point for the construction of diverse compound libraries, a cornerstone of modern drug discovery.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key isatin derivative, Methyl 2,3-dioxoindoline-5-carboxylate , in combinatorial chemistry. We will delve into the synthesis of this core building block, explore robust protocols for its derivatization to generate extensive small molecule libraries, and discuss its application in the discovery of novel therapeutics, such as inhibitors of the G protein-coupled receptor 68 (GPR68).

The Strategic Advantage of the Isatin Scaffold in Combinatorial Synthesis

The power of the isatin framework in combinatorial chemistry stems from its multiple reactive sites, which allow for the systematic introduction of chemical diversity. "this compound" is a particularly valuable starting material due to three key features:

  • The C3-Keto Group: This electrophilic center is highly susceptible to a variety of nucleophilic attacks and condensation reactions, providing a primary point for diversification.

  • The N1-Amide Proton: The acidity of this proton allows for facile deprotonation and subsequent N-alkylation or N-arylation, enabling modulation of the molecule's steric and electronic properties.[4]

  • The C5-Methoxycarbonyl Group: This ester functionality can serve as a handle for further chemical modifications or can be retained to influence the pharmacokinetic profile of the final compounds.

These reactive handles can be addressed sequentially or in concert through multi-component reactions to rapidly generate libraries of complex molecules with diverse stereochemistry and functionality.

Synthesis of the Core Scaffold: this compound

The starting material for our combinatorial library synthesis is prepared from commercially available methyl 1H-indole-5-carboxylate. The following protocol is adapted from established procedures.[1]

Reaction Scheme:

Combinatorial Library Workflow A This compound B N-Alkylation / Arylation (R1 diversity) A->B C C3-Keto Derivatization (R2 diversity) A->C D Multi-Component Reaction (R1, R2, R3 diversity) A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening E->F G Hit Identification & Validation F->G H Lead Optimization G->H GPR68_Signaling_Pathway Protons Extracellular Protons (Low pH) GPR68 GPR68 Protons->GPR68 Gq Gαq GPR68->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling (e.g., Proliferation, Invasion) Ca2->Downstream PKC->Downstream Inhibitor Isatin-based Inhibitor Inhibitor->GPR68

Sources

Application Notes and Protocols: High-Throughput Screening for GPR68 Inhibitors Using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: GPR68, a Proton-Sensing GPCR in Health and Disease

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a member of a unique family of proton-sensing GPCRs.[1] Unlike typical GPCRs that are activated by soluble ligands, GPR68 is activated by extracellular protons, effectively functioning as a sensor of acidic conditions.[1] This receptor is largely inactive at physiological pH (~7.4) and becomes progressively activated as the extracellular pH drops, with maximal activation observed around pH 6.8.[1][2]

GPR68 activation is implicated in a wide array of physiological and pathophysiological processes, including inflammation, mechanosensation, and tumorigenesis.[3] Its role in sensing the acidic tumor microenvironment has made it an attractive target for cancer therapy.[4][5]

The GPR68 Signaling Cascade: A Focus on Calcium Mobilization

Upon activation by extracellular protons, GPR68 predominantly couples to the Gαq/11 family of G proteins.[3] This initiates a well-defined signaling cascade that results in a transient increase in intracellular calcium concentration. The key steps are as follows:

  • Gαq/11 Activation: Proton binding induces a conformational change in GPR68, leading to the activation of associated Gαq/11 proteins.

  • Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[4][5]

This rapid and transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators, providing a robust method for assessing GPR68 activation and its inhibition.

GPR68_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPR68 GPR68 Gaq Gαq/11 GPR68->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Protons H⁺ (Acidic pH) Protons->GPR68 Activates Inhibitor GPR68 Inhibitor Inhibitor->GPR68 Blocks IP3->IP3R Binds

Figure 1: GPR68 signaling pathway leading to intracellular calcium mobilization.

Assay Principle: Visualizing GPR68 Activity with a Fluorescent Calcium Indicator

This protocol utilizes a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i). Fluo-4 AM is non-fluorescent until it enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group. The resulting Fluo-4 molecule exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[6][7]

By monitoring the fluorescence intensity over time using a fluorescence plate reader, we can capture the kinetics of calcium release following GPR68 activation. In the presence of a GPR68 inhibitor, the acid-induced calcium transient will be attenuated or completely blocked in a dose-dependent manner.

Experimental Protocol: Calcium Mobilization Assay for GPR68 Inhibitors

This protocol is optimized for a 96-well or 384-well plate format and is suitable for high-throughput screening.

I. Materials and Reagents
ReagentRecommended Source & Cat. No.Storage
GPR68-expressing cellse.g., MDA-MB-231 (ATCC® HTB-26™) or Chem-1 cells stably expressing human GPR68 (Millipore HTS153RTA)Liquid Nitrogen / 37°C Incubator
Cell Culture MediumAs recommended for the specific cell line (e.g., DMEM, RPMI 1640)4°C
Fetal Bovine Serum (FBS)Gibco™ (or equivalent)-20°C
Fluo-4 AMInvitrogen™ F14201-20°C (desiccated, protected from light)
Pluronic™ F-127Invitrogen™ P3000MPRoom Temperature
ProbenecidInvitrogen™ P364004°C
GPR68 Inhibitor (e.g., Ogremorphin)MedchemExpress HY-110279-20°C
Assay Buffer (MES Buffered Saline)See preparation below4°C
96-well or 384-well black, clear-bottom platesCorning®, Greiner® (or equivalent)Room Temperature
II. Buffer and Reagent Preparation

1. Assay Buffer (MES Buffered Saline, pH 7.4 and pH 6.0)

  • Rationale: A stable pH is critical for this assay. MES is a "Good's" buffer with a pKa of 6.15, making it ideal for maintaining a stable acidic pH in the range required for GPR68 activation.[8] A buffer at physiological pH is also required for baseline measurements and cell washing.

  • Preparation of 1L of 1x MES Buffered Saline (MBS):

    • To 800 mL of deionized water, add:

      • 8 g NaCl

      • 0.2 g KCl

      • 0.14 g Na₂HPO₄

      • 1 g Glucose

      • 2.38 g HEPES

      • 4.77 g MES (2-(N-morpholino)ethanesulfonic acid)

    • Stir until fully dissolved.

    • Divide the solution into two 500 mL volumes.

    • Adjust one 500 mL volume to pH 7.4 with 1N NaOH. This is your MBS pH 7.4 .

    • Adjust the other 500 mL volume to pH 6.0 with 1N NaOH. This is your MBS pH 6.0 (Agonist Buffer) .[9][10]

    • Sterile filter both solutions and store at 4°C.

2. Fluo-4 AM Loading Buffer

  • Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous assay buffer.[11] Probenecid is an inhibitor of organic anion transporters and is used to prevent the leakage of the de-esterified Fluo-4 dye from the cells, thereby improving signal intensity.[11]

  • Preparation:

    • Prepare a 2.5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 250 mM stock solution of Probenecid in MBS pH 7.4 (may require gentle warming to dissolve).

    • On the day of the assay, prepare the final Fluo-4 AM Loading Buffer. For every 10 mL of MBS pH 7.4, add:

      • 4 µL of 2.5 mM Fluo-4 AM stock (Final concentration: 1 µM)

      • 10 µL of 10% Pluronic F-127 (Final concentration: 0.01%)

      • 100 µL of 250 mM Probenecid (Final concentration: 2.5 mM)

    • Vortex thoroughly to ensure complete mixing.

3. Compound Plates

  • Prepare serial dilutions of the GPR68 inhibitor (e.g., Ogremorphin) in MBS pH 7.4 at 2X the final desired concentration.

  • Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor) and a positive control agonist (if available, though acidic buffer serves as the primary agonist).

III. Assay Procedure

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution Seed_Cells Seed GPR68-expressing cells in 96/384-well plates Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with MBS pH 7.4 Incubate_Overnight->Wash_Cells Load_Dye Add Fluo-4 AM Loading Buffer Wash_Cells->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Wash_Dye Wash cells to remove excess dye Incubate_Dye->Wash_Dye Add_Inhibitor Add 2X inhibitor/vehicle and incubate (15-30 min) Wash_Dye->Add_Inhibitor Read_Plate Place plate in reader. Initiate fluorescence reading. Add_Inhibitor->Read_Plate Add_Agonist Inject Agonist Buffer (MBS pH 6.0) to stimulate GPR68 Read_Plate->Add_Agonist Record_Data Record fluorescence kinetics Add_Agonist->Record_Data

Figure 2: Experimental workflow for the GPR68 calcium mobilization assay.

Day 1: Cell Plating

  • Culture GPR68-expressing cells to ~80-90% confluency.

  • Harvest cells and determine cell density.

  • Seed cells into a black, clear-bottom 96-well or 384-well plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[6]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Calcium Mobilization Assay

  • Dye Loading:

    • Gently remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL/well of MBS pH 7.4.

    • Add 50 µL/well of the freshly prepared Fluo-4 AM Loading Buffer.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Wash Step:

    • Gently remove the loading buffer.

    • Wash the cells twice with 100 µL/well of MBS pH 7.4 to remove any extracellular dye.

    • After the final wash, leave 50 µL/well of MBS pH 7.4 in the wells.

  • Inhibitor Incubation:

    • Add 50 µL/well of the 2X inhibitor serial dilutions or vehicle control to the corresponding wells. The final volume should be 100 µL/well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation®, FLIPR®) to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).[6]

    • Program the instrument to perform a baseline reading for 10-20 seconds.

    • The instrument should then inject 25 µL/well of the Agonist Buffer (MBS pH 6.0) to activate GPR68. The final pH in the well will be approximately 6.3.

    • Continue to record the fluorescence signal for at least 60-120 seconds post-injection to capture the peak calcium response.

IV. Data Analysis and Interpretation

The primary output from the plate reader will be a kinetic trace of fluorescence intensity over time for each well.

1. Data Normalization:

  • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence (average of the first few readings before agonist addition) from the peak fluorescence observed after agonist addition.

  • Normalize the data to the vehicle control. The response in the vehicle-treated wells (acid-activated) is considered 100% activity. The response in wells with no acid addition (or a high concentration of a known potent inhibitor) can be set as 0% activity.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (ΔRFU_inhibitor / ΔRFU_vehicle))

2. IC₅₀ Determination:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model, specifically a four-parameter logistic (4PL) equation with a variable slope.[4][12] This is a standard model for dose-response curves.

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Where:

      • Y: Percent Inhibition

      • X: Logarithm of inhibitor concentration

      • Top: The upper plateau of the curve (should be constrained to ~100%)

      • Bottom: The lower plateau of the curve (should be constrained to ~0%)

      • LogIC₅₀: The logarithm of the inhibitor concentration that produces 50% inhibition. The IC₅₀ is the antilog of this value.

      • HillSlope: Describes the steepness of the curve.

  • Software such as GraphPad Prism is highly recommended for this analysis.[13][14]

ParameterDescriptionExpected Value/Interpretation
Top Plateau Maximum possible inhibition.Should approach 100%.
Bottom Plateau Inhibition at the lowest inhibitor concentrations.Should be close to 0%.
IC₅₀ Inhibitor concentration causing 50% of the maximal response.A lower IC₅₀ value indicates a more potent inhibitor.
Hill Slope The steepness of the dose-response curve.A value of -1 is typical for a simple bimolecular interaction.
Goodness of fit.A value > 0.95 is generally considered a good fit.

V. Self-Validating System: Essential Controls

To ensure the trustworthiness and reliability of the assay, the following controls must be included on every plate:

  • Negative Control (Basal): Cells treated with vehicle, with a final injection of MBS pH 7.4 instead of the acidic agonist buffer. This establishes the baseline fluorescence and ensures no calcium mobilization occurs without GPR68 activation.

  • Positive Control (Maximal Activation): Cells treated with vehicle, stimulated with the acidic agonist buffer (MBS pH 6.0). This defines the 100% response window for the assay.

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) as the highest inhibitor concentration wells. This is the primary reference for calculating percent inhibition.

  • Positive Inhibitor Control: If available, a known GPR68 inhibitor with a well-characterized IC₅₀ can be run to validate assay performance.

Conclusion and Field-Proven Insights

This application note provides a robust and detailed protocol for measuring the activity of GPR68 inhibitors through a calcium mobilization assay. The key to a successful and reproducible assay lies in careful preparation of pH-stable buffers, optimization of cell handling and dye loading conditions, and rigorous data analysis. By explaining the causality behind each step—from the choice of MES buffer to the application of a four-parameter logistic model for IC₅₀ determination—this guide equips researchers with a self-validating system to confidently screen and characterize novel GPR68 modulators. The insights provided herein are grounded in established principles of GPCR pharmacology and are designed to be directly applicable in both academic research and industrial drug development settings.

References

  • GraphPad Software. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • GraphPad Software. (2023). Equation: [Inhibitor] vs. response. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • GraphPad Software. (2023). Equation: [Inhibitor] vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. [Link]

  • Dory Video. (2019). Example of non linear regression dose response data in GraphPad Prism. Glasp. [Link]

  • Biochemazone. (2024). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. [Link]

  • Google Patents.
  • UniProt. GPR68 - G-protein coupled receptor 68 - Homo sapiens (Human). [Link]

  • Wei, L., et al. (2021). GPR68: An Emerging Drug Target in Cancer. Cancers, 13(16), 4093. [Link]

  • Wenzel, N., et al. (2021). Comprehensive Assessment of GPR68 Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody. International Journal of Molecular Sciences, 22(11), 5678. [Link]

  • de la Roche, J., et al. (2022). pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis. International Journal of Molecular Sciences, 23(3), 1419. [Link]

  • ResearchGate. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

  • Zhang, R., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (98), 52715. [Link]

  • Huang, W. C., et al. (2018). GPR68: An Emerging Drug Target in Cancer. Cancers, 10(11), 444. [Link]

  • Suzhou Yacoo Science Co., Ltd. (2018). Applications and Preparation of MOPS and MES Buffer. [Link]

  • Crimin, K. S., et al. (2012). Rank-based estimate of four-parameter logistic model. Pharmaceutical statistics, 11(3), 214-221. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • Certa Therapeutics. (2024). Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (FT011). [Link]

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In Vitro Evaluation of Isatin-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold - A Privileged Structure in Enzyme Inhibition

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Its unique structural features, including a fused aromatic ring system and a reactive C3-ketone, allow for diverse chemical modifications, making it a "privileged" structure in drug discovery.[1] Isatin and its derivatives have been shown to interact with a multitude of biological targets, prominently including various enzymes, which has led to their investigation and development as therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders.[2][3] The clinical success of isatin-based drugs like Sunitinib, a multi-kinase inhibitor, underscores the therapeutic potential of this scaffold.[1]

This guide provides an in-depth overview of the in vitro evaluation of isatin-based enzyme inhibitors, offering detailed application notes and protocols for researchers in drug development. The focus is on providing not just procedural steps, but also the scientific rationale behind these experimental designs, ensuring robust and reproducible data generation.

Key Enzyme Classes Targeted by Isatin Derivatives

The isatin core has been successfully exploited to design inhibitors for several key enzyme families. This section will briefly introduce some of the most prominent examples, followed by detailed protocols for their in vitro evaluation.

  • Protein Kinases: These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2][4] Isatin derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters.[7] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[7][8] Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B.[7][9]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[10] Their inhibition is a major therapeutic strategy for Alzheimer's disease.[10][11]

  • Caspases: These cysteine proteases are central players in the apoptotic pathway (programmed cell death).[12][13] Modulation of caspase activity is a therapeutic target in various diseases, including cancer and ischemic damage.[12]

Experimental Workflow for In Vitro Evaluation of Isatin-Based Inhibitors

A systematic in vitro evaluation is crucial to characterize the potency, selectivity, and mechanism of action of novel isatin-based enzyme inhibitors. The following workflow provides a general framework for these studies.

G cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Studies a Single Concentration Inhibition Assay b IC50 Determination (Dose-Response Curve) a->b Active Compounds c Assay Against Related Enzymes b->c Potent Inhibitors d Enzyme Kinetics (e.g., Lineweaver-Burk Plot) c->d Selective Inhibitors e Reversibility Assays d->e

Caption: General workflow for the in vitro characterization of enzyme inhibitors.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the in vitro evaluation of isatin-based inhibitors against the key enzyme classes discussed above.

Protein Kinase Inhibition Assays

Scientific Rationale: Kinase assays are designed to measure the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. The inhibitory effect of a compound is determined by the reduction in this phosphorylation event. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[9][14][15] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of isatin-based inhibitors against CDK2/Cyclin A2.[9][14][15]

Materials:

  • Recombinant CDK2/Cyclin A2 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • CDK2/Cyclin A2 Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]

  • ATP solution

  • Substrate peptide (e.g., Histone H1)

  • Isatin-based test compounds

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the isatin-based test compound in the kinase buffer. A 10-point, 3-fold serial dilution is recommended to generate a robust dose-response curve. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and substrate peptide in the kinase buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol is based on a luminescence-based kinase assay to measure the activity of VEGFR-2.[1][2][16]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer 1

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Kinase-Glo™ MAX Assay Kit

  • Isatin-based test compounds

  • White 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the isatin-based test compound.

  • Master Mix Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer 1, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.[2]

  • Assay Plate Setup:

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of the diluted test compound or vehicle to the appropriate wells.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).[1]

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[1][2]

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

Data Analysis: Similar to the CDK2 assay, calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: MAO inhibition assays typically measure the formation of a product resulting from the oxidative deamination of a substrate. Fluorometric assays are commonly used for their high sensitivity. These assays often use a substrate that, upon oxidation by MAO, produces hydrogen peroxide (H2O2). The H2O2, in the presence of horseradish peroxidase (HRP), then reacts with a probe to generate a fluorescent product.[17]

This protocol is suitable for determining the IC50 of isatin-based inhibitors against both MAO-A and MAO-B isoforms.[7][8][17]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., Kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[7][18]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Isatin-based test compounds

  • Known selective inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[7]

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isatin-based test compounds and control inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the diluted enzyme to each well.

    • Add 25 µL of the diluted test compound, control inhibitor, or vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of a substrate mix (containing the substrate, HRP, and fluorescent probe) to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Scientific Rationale: The Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity.[3][10] It is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[3][10][19]

This protocol is a standard method for screening and characterizing AChE inhibitors.[3][10][11][19]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Isatin-based test compounds

  • Known AChE inhibitor for control (e.g., Donepezil)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of ATCI and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the isatin-based test compounds and control inhibitor in the buffer.

  • Assay Plate Setup:

    • To each well, add:

      • 140 µL of Phosphate Buffer

      • 10 µL of test compound solution or vehicle

      • 10 µL of DTNB solution

      • 10 µL of AChE solution

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Caspase-3 Inhibition Assay

Scientific Rationale: Caspase-3 activity is typically measured using a fluorometric assay that employs a specific peptide substrate conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC).[6][12] When the substrate is cleaved by active caspase-3, the AFC is released, and its fluorescence can be measured.

This protocol is designed for the in vitro determination of caspase-3 inhibition by isatin-based compounds.[6][12]

Materials:

  • Recombinant active Caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Isatin-based test compounds

  • Known caspase-3 inhibitor for control (e.g., Ac-DEVD-CHO)

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isatin-based test compounds and the control inhibitor in the caspase assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the diluted test compound or vehicle.

    • Add 10 µL of the diluted active caspase-3 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 5 µL of the caspase-3 substrate (Ac-DEVD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[6][12]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Summarizing Inhibitory Activities

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different isatin-based inhibitors.

Table 1: In Vitro Inhibitory Activity of Representative Isatin-Based Compounds

Compound IDTarget EnzymeIC50 (µM)Assay TypeReference
IsatinMAO-A12.3Recombinant Human[7][9]
MAO-B4.86Recombinant Human[7][9]
4-ChloroisatinMAO-A0.812Recombinant Human[9]
5-BromoisatinMAO-B0.125Recombinant Human[9]
N-alkyl isatin 4iBChE3.77Equine Serum[10][18]
Isatin-hydrazone IS7MAO-B0.082Recombinant Human[20]
Isatin sulfonamide 20dCaspase-32.33Recombinant Human[12][13]
Quinazoline-isatin 6cCDK20.183Recombinant Human[4]
VEGFR-20.076Recombinant Human[4]

Visualizing Molecular Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

G cluster_0 VEGF/VEGFR-2 Signaling Pathway a VEGF b VEGFR-2 a->b c Dimerization & Autophosphorylation b->c d Downstream Signaling (e.g., PI3K/AKT, MAPK) c->d e Angiogenesis, Cell Proliferation d->e f Isatin-based Inhibitor f->c Inhibits

Caption: Simplified VEGF/VEGFR-2 signaling pathway and the point of intervention by isatin-based inhibitors.

Conclusion and Future Perspectives

The isatin scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of novel isatin-based compounds. By understanding the principles behind these assays and adhering to meticulous experimental practice, researchers can generate high-quality, reproducible data to drive the discovery and development of new therapeutic agents. Future research in this area will likely focus on further optimizing the selectivity of isatin-based inhibitors to minimize off-target effects and on exploring novel enzyme targets for this versatile scaffold.

References

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  • The evaluation of isatin analogues as inhibitors of monoamine oxidase - ResearchG
  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC - NIH.
  • The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules.
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  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem.
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  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience.
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  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
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  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH.
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Application Notes & Protocols: Synthesis of Spirooxindoles Utilizing Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of medicinally relevant spirooxindole scaffolds using Methyl 2,3-dioxoindoline-5-carboxylate as a key starting material. Spirooxindoles are a privileged class of heterocyclic compounds, widely recognized for their significant and diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic placement of a spirocyclic center at the C3 position of the oxindole core introduces a three-dimensional complexity that is highly attractive for modern drug discovery. This document focuses on the highly efficient and atom-economical one-pot, three-component 1,3-dipolar cycloaddition reaction, a cornerstone of spirooxindole synthesis.[3] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss the expected outcomes and characterization.

Introduction: The Significance of the Spirooxindole Scaffold

The oxindole core is a prominent feature in numerous natural alkaloids and synthetic pharmaceuticals.[2] The construction of a spiro-fused ring system at the C3 position creates a quaternary stereocenter, leading to a rigid and defined three-dimensional molecular architecture. This structural feature is crucial for specific and high-affinity interactions with biological targets. This compound, an isatin derivative, is an excellent precursor for this purpose. The electrophilic C3-carbonyl group is highly susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the formation of complex spirocyclic systems in a controlled manner.

The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and α-amino acids, with various dipolarophiles stands out as one of the most powerful and versatile methods for constructing pyrrolidinyl spirooxindole frameworks.[3] This multicomponent approach allows for the rapid generation of molecular diversity from readily available starting materials, which is a significant advantage in the development of compound libraries for high-throughput screening.

Core Synthetic Strategy: [3+2] Cycloaddition

The primary focus of this guide is the diastereoselective synthesis of functionalized spiro[indoline-3,2'-pyrrole] derivatives via a one-pot, three-component [3+2] cycloaddition reaction. This strategy involves the reaction of this compound, an arylamine, and dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Rationale

The reaction proceeds through a well-established pathway. First, the arylamine condenses with the C3-keto group of the isatin derivative to form a reactive imine intermediate. This is followed by the addition of the second carbonyl group to the C-N double bond, which tautomerizes to generate a 1,3-dipole (an azomethine ylide). This dipole is then intercepted by the dipolarophile (DMAD) in a [3+2] cycloaddition reaction to furnish the spiro-pyrrolidine-oxindole scaffold. The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TSA), to facilitate the initial condensation step.

Below is a diagram illustrating the logical workflow of this multicomponent reaction.

G cluster_reactants Starting Materials cluster_process Reaction Sequence A This compound D In situ generation of 1,3-dipole (Azomethine Ylide) A->D Condensation B Arylamine B->D C Dimethyl Acetylenedicarboxylate (DMAD) E [3+2] Cycloaddition C->E Dipolarophile D->E F Spiro[indoline-3,2'-pyrrole] Product E->F Cyclization

Caption: Workflow for the three-component synthesis of spirooxindoles.

Experimental Protocol: Synthesis of Methyl 4'-hydroxy-2,5'-dioxo-1'-aryl-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate Derivatives

This protocol is adapted from a general method for the synthesis of functionalized spiro[indoline-pyrroline]dione derivatives.

Materials and Reagents
  • This compound

  • Substituted Arylamine (e.g., aniline, 4-chloroaniline, etc.)

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (Absolute)

  • n-Hexane

  • Ethyl Acetate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the substituted arylamine (1.0 mmol, 1.0 eq.) and absolute ethanol (15 mL). Stir the mixture at room temperature for 5 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.2 mmol, 0.2 eq.) to the reaction mixture.

  • Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

  • Product Characterization: Combine the fractions containing the pure product and evaporate the solvent. Dry the resulting solid under vacuum. The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). For example, a similar synthesized compound, Methyl 5-bromo-4'-hydroxy-2,5'-dioxo-1'-phenyl-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate, appeared as a yellow solid.

Visualization of the Synthetic Pathway

Caption: General reaction scheme for spirooxindole synthesis.

Expected Results and Data Presentation

The described protocol is expected to yield the desired spirooxindole products with good to excellent yields, depending on the specific arylamine used. The reaction is generally highly diastereoselective.

EntryArylamineCatalyst (mol%)SolventTime (h)Yield (%)Ref.
1Anilinep-TSA (20)Ethanol3~85
24-Chloroanilinep-TSA (20)Ethanol2.5~88
34-Methoxyanilinep-TSA (20)Ethanol4~82
43-Chloro-4-fluoroanilinep-TSA (20)Ethanol3~79

Note: Yields are based on analogous reactions reported in the literature and may vary.

Applications in Drug Discovery

The spirooxindole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. Derivatives synthesized through methods like the one described have shown promise as:

  • Anticancer Agents: Many spirooxindole derivatives exhibit potent antiproliferative activity against various cancer cell lines. They can act as inhibitors of crucial cellular targets like MDM2, kinases, and caspases.

  • Antimicrobial Agents: The unique three-dimensional structure of spirooxindoles allows them to interfere with microbial processes, leading to the development of new antibacterial and antifungal agents.

  • Antiviral Agents: Spirooxindoles have been investigated for their potential to inhibit viral replication, showing activity against viruses such as HIV.[2]

The functional group diversity that can be introduced through the multicomponent reaction described herein allows for the fine-tuning of the pharmacological properties of the resulting compounds, making this a highly valuable tool for drug development professionals.

Conclusion

The use of this compound in one-pot, multicomponent [3+2] cycloaddition reactions offers an efficient, versatile, and highly atom-economical route to a diverse range of complex spirooxindole structures. The protocol detailed in this guide is robust and can be adapted to a variety of substrates, providing researchers with a powerful tool for the synthesis of biologically active molecules for drug discovery and development. The inherent complexity and pharmaceutical relevance of the spirooxindole scaffold ensure that this area of synthetic chemistry will continue to be of high interest.

References

  • Afrin, S., et al. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3537. [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(28), 5165-5181.
  • Cheng, D., et al. (2014). 1,3-Dipolar Cycloaddition of Isatin-Based Azomethine Ylides: A Versatile Strategy for the Construction of Spirooxindoles. Accounts of Chemical Research, 47(5), 1575-1590.
  • Foley, C. A., et al. (2014). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. ACS Combinatorial Science, 16(2), 90-98. [Link]

  • Ghandi, M., & Zare, A. (2018). Asymmetric synthesis of spiro-epoxyoxindoles by the catalytic Darzens reaction of isatins with phenacyl bromides. Tetrahedron, 74(38), 5378-5384. [Link]

  • Hosseyni-Tabar, M., & Saeedi, M. (2023). 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments. Molecular Diversity, 27(5), 2365-2397. [Link]

  • Li, Y., et al. (2020). DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines with chalcones: synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles. RSC Advances, 10(63), 38441-38445. [Link]

  • Liu, Y., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(23), 7249. [Link]

  • Luo, J., et al. (2024). Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. The Journal of Organic Chemistry. [Link]

  • Mangelinckx, S., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. International Journal of Molecular Sciences, 24(18), 13865. [Link]

  • Mathew, B., & Suresh, J. (2024). Medicinal application of spirooxindole and its derivatives: an introduction. CoLab. [Link]

  • Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146-7179. [Link]

  • Nafie, M. S., et al. (2025). Medicinal applications of spirooxindole and its derivatives. ResearchGate. [Link]

  • Szemes, F., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(23), 8206. [Link]

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(16), 4887. [Link]

  • Kumar, A., et al. (2023). Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents: ADMET Studies, and Molecular Docking against P2Y12 Inhibitors. ChemistrySelect, 8(16), e202300454. [Link]

  • Ghosh, R., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27332-27343.
  • Abdelgawad, M. A., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(21), 7439. [Link]

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Application Notes & Protocols: High-Throughput Screening of Methyl 2,3-dioxoindoline-5-carboxylate Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isatin scaffold, a privileged heterocyclic motif, is at the core of numerous biologically active compounds, with derivatives of Methyl 2,3-dioxoindoline-5-carboxylate demonstrating significant potential in drug discovery. Their diverse pharmacological activities, including kinase, caspase, and α-glucosidase inhibition, make them prime candidates for high-throughput screening (HTS) campaigns. This document provides a comprehensive guide to the design and implementation of a robust HTS assay for the discovery of novel enzyme inhibitors from a library of this compound derivatives. We will focus on an α-glucosidase inhibition assay as a practical and illustrative example, detailing the scientific rationale, a step-by-step protocol, data analysis, and interpretation. The principles and methodologies described herein are broadly applicable to the screening of this compound class against other relevant enzyme targets.

Introduction: The Therapeutic Potential of Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The indole structure is a fundamental component of many natural and synthetic bioactive molecules.[2] Derivatives of this compound, a subset of isatins, have been reported to exhibit potent inhibitory effects against various enzymes, positioning them as promising starting points for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and diabetes.[2][3][4][5]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[6][7] The successful implementation of an HTS campaign hinges on the development of a robust, reproducible, and cost-effective assay.[7] This guide will provide the foundational knowledge and a detailed protocol for the HTS of this compound derivatives.

Assay Principle: α-Glucosidase Inhibition

To illustrate the HTS process, we will focus on α-glucosidase as the target enzyme. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides in the small intestine.[3][8] Inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.[3][8]

The selected assay is a colorimetric method that utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][9] In the presence of α-glucosidase, pNPG is hydrolyzed to α-D-glucose and p-nitrophenol (pNP). The product, pNP, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[3][8] The presence of an inhibitor will decrease the rate of pNP formation, leading to a reduced absorbance signal. This assay is well-suited for HTS due to its simplicity, robustness, and cost-effectiveness.[3]

High-Throughput Screening Workflow

The HTS workflow for identifying α-glucosidase inhibitors from a library of this compound derivatives can be conceptually broken down into several key stages, as illustrated in the diagram below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification Compound_Library Compound Library Preparation (this compound derivatives in DMSO) Assay_Plate Assay Plating (Addition of compounds, enzyme, and substrate to 384-well plates) Compound_Library->Assay_Plate Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer, Controls) Reagent_Prep->Assay_Plate Incubation Incubation (Controlled temperature and time) Assay_Plate->Incubation Detection Signal Detection (Absorbance reading at 405 nm) Incubation->Detection Data_QC Data Quality Control (Z' factor calculation) Detection->Data_QC Hit_ID Hit Identification (% Inhibition calculation, thresholding) Data_QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Follow_Up_Studies HTS_Hits Confirmed HTS Hits (IC50 values determined) Mechanism_Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) HTS_Hits->Mechanism_Studies Selectivity_Profiling Selectivity Profiling (Screening against related enzymes) HTS_Hits->Selectivity_Profiling Computational_Docking Computational Docking Studies HTS_Hits->Computational_Docking SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Selectivity_Profiling->SAR_Analysis Computational_Docking->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Follow-up Studies of HTS Hits.

  • Mechanism of Inhibition: Kinetic studies, such as generating Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Selectivity Profiling: Hits should be screened against a panel of related enzymes to assess their selectivity. High selectivity is a desirable property for a drug candidate as it minimizes off-target effects.

  • Computational Docking: Molecular docking studies can provide insights into the binding mode of the inhibitors within the active site of the enzyme, guiding further structural modifications to improve potency and selectivity.

  • Structure-Activity Relationship (SAR) Analysis: The data from the HTS and follow-up studies will be used to build an SAR, which describes how chemical structure relates to biological activity. This is crucial for guiding the synthesis of new, more potent analogs.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The detailed HTS protocol and data analysis workflow presented in this application note provide a robust framework for screening libraries of these derivatives against α-glucosidase and can be readily adapted for other enzyme targets. By adhering to the principles of scientific integrity and incorporating self-validating measures, researchers can confidently identify and characterize novel hit compounds, paving the way for the development of the next generation of therapeutics.

References

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - MDPI. (URL: [Link])

  • Application Note: High-Throughput Screening of α-Glucosidase Inhibitors Using a 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assay - Benchchem. (URL: not available)
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - MDPI. (URL: [Link])

  • Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies - PubMed. (URL: [Link])

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. (URL: [Link])

  • High throughput screening to identify natural human monoamine oxidase B inhibitors. (URL: not available)
  • (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries - ResearchGate. (URL: [Link])

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (URL: [Link])

  • Design and Implementation of High Throughput Screening Assays - ResearchGate. (URL: [Link])

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (URL: [Link])

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Screening of New Isatin Derivatives - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • A survey of isatin hybrids and their biological properties - PMC - PubMed Central. (URL: [Link])

  • High-throughput in vitro screening for inhibitors of cereal α-glucosidase. (URL: not available)
  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities - International Journal of Research and Review. (URL: [Link])

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Illuminating Biology: A Guide to the Design and Application of Isatin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of the Isatin Scaffold

The quest to visualize and quantify biological processes at the molecular level has driven the development of sophisticated chemical tools. Among these, fluorescent probes have emerged as indispensable assets, offering high sensitivity and spatiotemporal resolution for real-time monitoring in complex biological milieu.[1] This guide focuses on a particularly versatile and privileged scaffold in the design of such probes: isatin (1H-indole-2,3-dione).

Isatin and its derivatives are not mere synthetic curiosities; they are found in mammalian tissues and possess a wide spectrum of biological activities.[2][3] Their true power in probe development, however, lies in their unique structural and electronic properties. The electron-deficient C3-carbonyl group is a reactive center, ideal for derivatization, most commonly through condensation reactions to form Schiff bases or hydrazones. This straightforward synthetic accessibility allows for the modular attachment of various recognition units (for analyte binding) and signaling moieties (fluorophores), making isatin a powerful platform for creating a diverse library of fluorescent sensors.[4][5]

This document serves as both an application note and a set of guiding protocols for researchers, scientists, and drug development professionals. It is structured not as a rigid manual, but as a logical progression from foundational principles to practical application. We will explore the causality behind design choices, provide validated, step-by-step methodologies, and ground all claims in authoritative scientific literature.

Chapter 1: Design Principles of Isatin-Based Fluorescent Probes

The efficacy of a fluorescent probe hinges on a clear and robust change in its photophysical properties upon interaction with a target analyte. The isatin scaffold is an excellent platform for engineering these changes. The core design strategy involves linking the isatin moiety to a fluorophore and a recognition site. The analyte binding event at the recognition site triggers a predictable fluorescence response.

Core Structural Components

An isatin-based probe typically consists of three key components, as illustrated below. The strategic selection and integration of these components are critical for the probe's performance.

G cluster_0 Isatin-Based Fluorescent Probe Architecture Isatin Isatin Scaffold (C3-Carbonyl Reaction Site) Linker Linker (e.g., Schiff Base, Hydrazone) Isatin->Linker Condensation Reaction Recognition Recognition Moiety (Analyte Binding Site) Linker->Recognition Fluorophore Fluorophore (Signaling Unit) Linker->Fluorophore Recognition->Fluorophore Modulates Signal

Figure 1: Modular architecture of a typical isatin-based fluorescent probe.

  • Isatin Scaffold: The rigid, planar structure of isatin provides a stable backbone. The key feature is the electrophilic C3-carbonyl group, which readily reacts with primary amines (from recognition moieties or fluorophores) to form an imine linkage (-C=N-), the characteristic bond of a Schiff base.[6]

  • Recognition Moiety: This is the component that selectively binds to the target analyte. The choice of this group dictates the probe's specificity. For example, polyamine chains can be used for Zn2+ detection, while thiol-containing groups can target cysteine.[7][8]

  • Fluorophore: This is the signaling unit. Often, the recognition moiety itself is part of a larger conjugated system that includes the isatin ring, and this entire system acts as the fluorophore. In other designs, a distinct, highly fluorescent molecule (like coumarin or rhodamine) is appended.[9]

Mechanisms of Fluorescence Modulation

The interaction between the probe and the analyte must translate into a measurable optical signal. Isatin-based probes commonly employ several well-established photophysical mechanisms.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition moiety has a lone pair of electrons (e.g., a nitrogen atom) that can quench the fluorescence of the nearby fluorophore in the "off" state. Upon binding a target ion (like a proton or a metal cation), the lone pair becomes engaged in coordination, which suppresses the PET process and "turns on" the fluorescence.[10]

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor. Analyte binding can alter the electron-donating or -accepting ability of the recognition site, leading to a shift in the emission wavelength (a ratiometric response) or a change in intensity.[7]

  • Chelation-Enhanced Fluorescence (CHEF): Many isatin-Schiff base probes are weakly fluorescent due to rotational freedom or other non-radiative decay pathways. Upon chelation with a metal ion, a rigid, planar complex is formed. This rigidity restricts molecular vibrations and blocks non-radiative decay channels, leading to a significant enhancement of fluorescence intensity.[11]

  • Reaction-Based Sensing: Here, the analyte chemically transforms the probe. For example, a probe designed for hypochlorite (ClO⁻) might feature an imine bond that is selectively oxidized by the analyte. This irreversible reaction permanently alters the probe's electronic structure, leading to a "turn-on" fluorescence signal.[12][13]

G cluster_0 Fluorescence Sensing Mechanisms PET PET (Turn-On) Off State: e⁻ transfer quenches fluorescence On State: Analyte binding stops e⁻ transfer ICT ICT (Ratiometric/Intensity Change) Analyte binding alters donor/acceptor strength Leads to emission wavelength shift CHEF CHEF (Turn-On) Off State: Flexible, non-fluorescent On State: Rigid, fluorescent metal complex Reaction Reaction-Based (Turn-On) Analyte induces irreversible chemical reaction Product is highly fluorescent

Figure 2: Common fluorescence modulation mechanisms in isatin probes.

Chapter 2: Synthesis and Characterization Protocols

The synthesis of isatin-based probes is often straightforward, typically involving a one-step condensation reaction. This section provides a general, adaptable protocol for synthesizing an isatin-Schiff base probe, followed by essential characterization steps.

General Protocol for Synthesis of an Isatin-Schiff Base Probe

This protocol describes the synthesis of a generic isatin-Schiff base, which can be adapted by changing the substituted isatin and the primary amine starting materials.

Objective: To synthesize an isatin-Schiff base via condensation for use as a fluorescent probe.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Amine-containing recognition moiety/fluorophore (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate and chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To the 50 mL round-bottom flask, add the substituted isatin (1.0 mmol) and the amine-containing compound (1.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. The starting materials may not dissolve completely at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension. Acetic acid catalyzes the condensation reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, often brightly colored, spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Causality and Insights:

  • Why Ethanol? Ethanol is a good solvent for the reactants and is easily removed. Its boiling point is suitable for promoting the reaction without degrading the components.

  • Why Acetic Acid? The acid protonates the carbonyl oxygen of the isatin, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine, thus accelerating the reaction.

  • Why Reflux? Heating provides the necessary activation energy for the dehydration step of the condensation reaction.

Characterization of the Synthesized Probe

Proper characterization is crucial to confirm the structure and purity of the synthesized probe.

Technique Purpose Expected Outcome for Isatin-Schiff Base
¹H NMR Structural confirmationDisappearance of isatin N-H proton (if unsubstituted) and amine -NH₂ protons. Appearance of a new imine proton (-N=CH-) signal. Signals corresponding to both isatin and amine moieties should be present in the correct integration ratio.
¹³C NMR Structural confirmationAppearance of a characteristic imine carbon (-C=N-) signal typically in the 150-170 ppm range.[5]
Mass Spectrometry Molecular weight confirmationThe molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the desired Schiff base product.
FT-IR Spectroscopy Functional group analysisDisappearance of the amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a strong C=N stretching band (~1600-1640 cm⁻¹).[5]
UV-Vis Spectroscopy Photophysical propertiesDetermine the maximum absorption wavelength (λabs). This is crucial for selecting the correct excitation wavelength for fluorescence studies.
Fluorescence Spectroscopy Photophysical propertiesDetermine the maximum emission wavelength (λem) and measure the fluorescence quantum yield (ΦF) and Stokes shift (λem - λabs).

Chapter 3: Application Protocols and Notes

This chapter provides detailed protocols for using isatin-based probes for specific applications. The principles outlined here can be adapted for various probes and analytes.

Protocol: Quantitative Detection of Cu²⁺ Ions in Aqueous Samples

Background: Isatin-Schiff bases containing appropriate chelating groups are excellent "turn-off" or "turn-on" sensors for copper ions, which are environmentally and biologically significant.[11][14] This protocol details a fluorescence titration experiment to quantify Cu²⁺.

Materials:

  • Synthesized Isatin-Schiff base probe (e.g., 1 mM stock solution in DMSO).

  • Copper(II) chloride (CuCl₂) standard solution (e.g., 1 mM in deionized water).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Probe Preparation: Prepare a working solution of the probe. In a 3 mL cuvette, add an aliquot of the DMSO stock solution to the buffer to achieve a final concentration of 10 µM. Mix well.

  • Initial Measurement: Place the cuvette in the spectrofluorometer. Set the excitation wavelength (determined from UV-Vis analysis, e.g., 450 nm) and record the emission spectrum (e.g., from 470 nm to 700 nm). This is the baseline fluorescence (F₀).

  • Titration: Add small aliquots (e.g., 2 µL) of the CuCl₂ standard solution to the cuvette. After each addition, mix gently and record the new emission spectrum (F).

  • Data Collection: Continue adding Cu²⁺ until the fluorescence intensity reaches a plateau or is completely quenched.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) or the ratio of initial to final fluorescence (F₀/F for quenching) against the concentration of added Cu²⁺.

    • Determine the linear range of the plot.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

Self-Validation and Causality:

  • Selectivity Test: To validate the probe's trustworthiness, repeat the titration experiment with other biologically relevant metal ions (e.g., Zn²⁺, Fe³⁺, Ca²⁺, Mg²⁺) at the same concentration. A selective probe will show a significant response only to Cu²⁺.[11]

  • Choice of Buffer: A biological pH (7.4) is often used to mimic physiological conditions. The buffer should not chelate the target ion. HEPES is a common choice for this reason.

  • Stoichiometry: A Job's plot analysis can be performed to determine the binding stoichiometry between the probe and Cu²⁺, confirming the sensing mechanism.

Protocol: Imaging Endogenous Nitroreductase (NTR) Activity in Hypoxic Cells

Background: Nitroreductase (NTR) is an enzyme overexpressed in hypoxic (low oxygen) tumor cells and certain bacteria.[15] Probes can be designed where a nitro group quenches fluorescence. NTR reduces the nitro group to an amino group, triggering a "turn-on" fluorescence response, thereby imaging enzyme activity.[16][17]

Materials:

  • Isatin-based NTR probe (e.g., 1 mM stock in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Cancer cell line (e.g., HeLa or MCF-7).

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂).

  • Fluorescence microscope with appropriate filter sets.

  • 96-well plate suitable for imaging.

Procedure:

  • Cell Culture: Seed cells in a 96-well imaging plate and culture until they reach 60-70% confluency.

  • Induce Hypoxia:

    • Normoxic Control: Keep one set of cells in a standard incubator (21% O₂).

    • Hypoxic Group: Place another set of cells in a hypoxia chamber (1% O₂) for 12-24 hours. Alternatively, treat cells with a chemical inducer like CoCl₂.

  • Probe Loading: Prepare a working solution of the NTR probe in cell culture medium (final concentration typically 5-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove excess, uninternalized probe.

  • Imaging: Add fresh PBS or medium to the wells. Image the cells using a fluorescence microscope. Use a DAPI or Hoechst stain to visualize the cell nuclei as a reference.

  • Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cells. A significant increase in fluorescence in the hypoxic cells indicates NTR activity.

Expert Insights:

  • Probe Design: The key is a recognition moiety (like a p-nitrobenzyl group) that is cleaved by NTR. This cleavage releases a fluorophore (the isatin-based system), leading to fluorescence.[17]

  • Controls are Critical: The normoxic control is essential to demonstrate that the fluorescence turn-on is specific to the hypoxic, NTR-active environment. An additional control using a known NTR inhibitor can further validate the probe's specificity.

  • Live-Cell Imaging: This protocol is designed for live cells to measure enzyme activity in its native context. Ensure the probe concentration and incubation time are not cytotoxic. A viability assay (e.g., MTT) can be performed to confirm this.

Chapter 4: Data Interpretation and Troubleshooting

Observation Potential Cause Recommended Solution
Synthesis: No product formation or low yield.Inefficient catalysis; insufficient reaction time or temperature; impure reagents.Check the purity of starting materials. Increase the amount of catalyst slightly. Extend the reflux time and monitor closely with TLC.
Spectroscopy: High background fluorescence in "off" state.Probe is not effectively quenched; probe degradation; impurities.Re-purify the probe (e.g., by column chromatography). Check probe stability over time and in the chosen buffer. Re-evaluate the probe design for a more efficient quencher.
Cellular Imaging: No fluorescence signal in positive control cells.Poor cell permeability of the probe; probe concentration too low; incorrect filter set on the microscope.Modify the probe structure to increase lipophilicity. Increase probe concentration or incubation time (check for cytotoxicity). Verify excitation/emission spectra and match with microscope filters.
Cellular Imaging: High, non-specific fluorescence in all cells.Probe is "leaky" (fluorescent without analyte); probe is binding non-specifically to cellular components; probe concentration is too high.Decrease probe concentration. Increase the number of PBS washes after incubation. Re-design the probe to improve the off/on contrast ratio.

Conclusion and Future Outlook

The isatin scaffold provides a robust, versatile, and synthetically accessible platform for the development of advanced fluorescent probes. The modular design allows for the rational engineering of sensors for a vast array of biologically and environmentally important analytes. By understanding the core principles of probe design, fluorescence modulation, and the nuances of their application, researchers can effectively leverage these powerful tools to illuminate complex biological systems.

Future developments will likely focus on creating probes with even greater sensitivity and specificity, moving towards multi-analyte detection, and designing probes that operate in the near-infrared (NIR) window for deeper tissue imaging. The integration of isatin-based probes into high-throughput screening and diagnostic platforms holds immense promise for both fundamental research and clinical applications.

References

  • Request PDF. (2025). Solvent dependant Isatin-based Schiff base sensor as fluorescent switch for detection of Cu 2+ and S 2- in human blood serum. ResearchGate. Retrieved from [Link]

  • Jena Bioscience. (2011). Fluorescent Probes Manual. Retrieved from [Link]

  • Khan, D., & Shaily. (2024). Recent advances in isatin-based chemosensors: A comprehensive review. Luminescence, 39(6), e4756. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 14(2), 124. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. Retrieved from [Link]

  • Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS AND ANALYSIS OF Cu(II) AND Co(II) COMPLEXES OF SCHIFF BASE DERIVED FROM GLYCINE AND ISATIN. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis, Characterization of novel Cu(II) complexes of isatin derivatives as potential cytotoxicity, DNA binding, cleavage and. Retrieved from [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Accounts of chemical research, 42(1), 193-203. Retrieved from [Link]

  • Radford, R. J., De-Sena, F. F., & Lippard, S. J. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS sensors, 1(1), 50-55. Retrieved from [Link]

  • Yan, K. C., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications, 59(96), 14255-14258. Retrieved from [Link]

  • Pradeep, S. D., et al. (2021). A novel and cost effective isatin based Schiff base fluorophore: a highly efficient “turn-off” fluorescence sensor for the selective detection of cysteine in an aqueous medium. New Journal of Chemistry, 45(33), 15061-15070. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 882078. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Fluorescent Detection of Ions. Retrieved from [Link]

  • Nakata, E., et al. (2024). Self-Assembled Fluorophore-Based Probe for Efficient Detection of Endogenous Nitroreductase Activity in Escherichia Coli. Advanced Optical Materials. Retrieved from [Link]

  • Sada, P. K., et al. (2024). Fluorescence Probes to Detect Transition Metal ions. In Functional Fluorescent Materials. CRC Press. Retrieved from [Link]

  • MDPI. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 29(11), 2584. Retrieved from [Link]

  • Reddy, P. S., et al. (2015). A simple umbelliferone based fluorescent probe for the detection of nitroreductase. RSC Advances, 5(86), 70150-70153. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Studies of Schiff Base Metal(II) Complexes Derived from Isatin. Retrieved from [Link]

  • Radford, R. J., De-Sena, F. F., & Lippard, S. J. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS sensors, 1(1), 50-55. Retrieved from [Link]

  • MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. International Journal of Molecular Sciences, 25(11), 5897. Retrieved from [Link]

  • ResearchGate. (2018). Lighting Up Zinc: Switchable Probes for Biological Imaging. Retrieved from [Link]

  • ChemRxiv. (2023). A turn-off fluorescent sensor for metal ions quantifies corrosion in an organic solvent. Retrieved from [Link]

  • Asare, C. Y., et al. (2024). A survey of isatin hybrids and their biological properties. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in small molecule fluorescent probes for nitroreductase. Retrieved from [Link]

  • Wang, D., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Frontiers in Chemistry, 9, 747432. Retrieved from [Link]

  • Ghorai, A., et al. (2022). A small-molecule fluorogenic probe for the detection of hypochlorite and its application in the bio-imaging of human breast cancer cells. Analytical Methods, 14(3), 221-228. Retrieved from [Link]

  • Wang, Y., et al. (2020). A turn-on fluorescent probe based on quinoline and coumarin for rapid, selective and sensitive detection of hypochlorite in water samples. Luminescence, 35(8), 1231-1237. Retrieved from [Link]

  • Li, J., et al. (2021). A new red fluorescent probe based on rosamine–phenothiazine for the highly selective and rapid detection of hypochlorite and its bioimaging in live cells. RSC Advances, 11(16), 9205-9210. Retrieved from [Link]

  • Google Patents. (n.d.). CN120004787A - Design, synthesis and activity study of fluorescent probe for in situ detection of nitroreductase.
  • Lee, S., et al. (2020). Fast and easy detection of hypochlorite by a smartphone-based fluorescent turn-on probe: Applications to water samples, zebrafish and plant imaging. Sensors and Actuators B: Chemical, 305, 127453. Retrieved from [Link]

  • Lee, S., et al. (2025). Structure-Based Understanding of Cu 2+ Coordination in Fluorescent Proteins for Metal Biosensor Applications—A Review. International Journal of Molecular Sciences, 26(6), 3321. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,3-dioxoindoline-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,3-dioxoindoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this and similar isatin derivatives.

Introduction

This compound is a member of the isatin family of compounds, which are known for their diverse biological activities and are important precursors in medicinal chemistry.[1][2][3][4] The purification of these often colorful and polar compounds can present unique challenges during column chromatography. This guide provides a structured approach to successfully purifying this compound, starting with frequently asked questions for quick reference and progressing to detailed troubleshooting for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for column chromatography?

A1: While specific experimental data for this exact molecule can be limited, we can infer its properties from the isatin scaffold and related structures. Isatins are typically orange-red crystalline solids.[1] The presence of the dioxo and carboxylate functionalities makes this compound a polar molecule. This polarity will govern its interaction with the stationary phase and its solubility in various mobile phases. Its structural relative, Methyl 2,3-dioxoindoline-7-carboxylate, has limited water solubility.[5]

Q2: What is a good starting point for a solvent system for the column chromatography of this compound?

A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] A common starting ratio is in the range of 10-50% ethyl acetate in hexane.[6] One patent describes the use of 70% ethyl acetate in heptane for the purification of this compound, indicating its polar nature.[7] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[8]

Q3: What is the ideal Rf value I should aim for on TLC before running my column?

A3: For effective separation on a column, the target compound should have an Rf (retardation factor) value between 0.25 and 0.35 in the chosen solvent system.[8] An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from impurities.

Q4: What stationary phase should I use?

A4: Silica gel is the most common and generally suitable stationary phase for the purification of isatin derivatives.[9] However, given that isatins can be sensitive, if you observe compound degradation on the column, you might consider deactivating the silica gel or using an alternative stationary phase like neutral or basic alumina.[10][11]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is not moving from the top of the column (Rf is too low).
  • Possible Cause: The mobile phase is not polar enough to elute your compound.

  • Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexane, try increasing it to 40% or 50%.[9][12]

    • Switch to a More Polar Solvent System: If increasing the proportion of your polar solvent is not effective, you may need to switch to a stronger solvent system altogether. A common choice for polar compounds is a mixture of methanol and dichloromethane.[6] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

    • Consider Additives: For highly polar compounds, adding a small amount of a modifier to the mobile phase can be beneficial. For acidic compounds, a small amount of acetic acid might help.[13]

Problem 2: My compound is coming off the column too quickly with the solvent front (Rf is too high).
  • Possible Cause: The mobile phase is too polar, causing your compound to have a very low affinity for the stationary phase.

  • Solution:

    • Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent in your eluent. For instance, if you are using 50% ethyl acetate in hexane, try decreasing it to 30% or 20%.

    • Choose a Less Polar Solvent: If you are already using a low percentage of a polar solvent, consider switching to a less polar co-solvent. For example, if you are using ethyl acetate/hexane, you could try dichloromethane/hexane.

Problem 3: I am observing significant peak tailing in my fractions.
  • Possible Cause: Peak tailing for polar compounds on silica gel can be due to strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface.[13]

  • Solution:

    • Add a Modifier to the Mobile Phase: To minimize these interactions, you can add a small amount of a modifier to your eluent. For a potentially acidic compound like this compound, adding a small amount of acetic acid (e.g., 0.1-1%) can improve peak shape.[13]

    • Use a Different Stationary Phase: If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative for compounds that interact strongly with silica.[13] Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), is another effective option for polar compounds.[13]

Problem 4: I suspect my compound is decomposing on the column.
  • Possible Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

  • Solution:

    • Test for Stability: Before running a large-scale column, test the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, your compound is likely degrading.[10]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1-3%) to your solvent system.[6]

    • Switch to a Different Stationary Phase: As mentioned before, neutral or basic alumina can be a gentler alternative to silica gel for acid-sensitive compounds.[11]

Problem 5: I am unable to separate my product from a close-running impurity.
  • Possible Cause: The chosen solvent system does not provide enough selectivity for the desired separation.

  • Solution:

    • Optimize the Solvent System: Try different solvent combinations. Sometimes, switching one of the solvents, even to one with a similar polarity, can alter the selectivity of the separation. For example, you could try replacing ethyl acetate with diethyl ether or acetone.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.[12]

    • Consider a Different Chromatographic Technique: If separation on silica gel is proving difficult, techniques like reverse-phase chromatography or High-Speed Counter-Current Chromatography (HSCCC) may offer better separation for isatin derivatives.[14]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.

  • Pour the slurry into the column.

  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until it is just above the silica bed.

  • Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.

Protocol 2: Sample Loading
  • Wet Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[15]

    • Carefully add the dissolved sample to the top of the column using a pipette.[15]

    • Allow the sample to absorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

    • Carefully add more mobile phase to the column.

  • Dry Loading:

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica gel.[15]

    • Carefully add this powder to the top of the packed column.[15]

    • Gently add the mobile phase.

Data Presentation

Solvent System (Hexane:Ethyl Acetate) Observed Rf of a Typical Isatin Derivative Recommendation
90:10~0.1Too low, increase polarity.
70:30~0.3Good starting point for the column.
50:50~0.6Too high, decrease polarity.
30:70~0.8Much too high, significantly decrease polarity.

Note: These are example values and the optimal solvent system for this compound should be determined experimentally using TLC.

Visualizations

Troubleshooting_Workflow start Start: Column Chromatography Issue low_rf Compound has low Rf (Stuck at top) start->low_rf Low mobility high_rf Compound has high Rf (Elutes too fast) start->high_rf High mobility tailing Peak Tailing start->tailing Asymmetric peaks decomposition Suspected Decomposition start->decomposition Low recovery/New spots poor_separation Poor Separation start->poor_separation Overlapping peaks increase_polarity Increase mobile phase polarity low_rf->increase_polarity decrease_polarity Decrease mobile phase polarity high_rf->decrease_polarity add_modifier Add modifier (e.g., Acetic Acid) tailing->add_modifier change_stationary_phase Change stationary phase (e.g., Alumina, Reverse Phase) tailing->change_stationary_phase test_stability Test stability with 2D TLC decomposition->test_stability poor_separation->change_stationary_phase gradient_elution Use gradient elution poor_separation->gradient_elution test_stability->change_stationary_phase If unstable

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • E.A. Souza, et al. (2010). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of the Brazilian Chemical Society, 21(8), 1534-1540. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]

  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • M. A. El-Gazzar, et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9349-9372. Retrieved from [Link]

  • ResearchGate. (2015, September 11). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1946733, Methyl 2,3-dioxoindoline-7-carboxylate. Retrieved from [Link]

  • ScholarWorks at Stephen F. Austin State University. (2021). Synthesis of substituted isatins as potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 883431, 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2024, February 2). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate (C11H9NO4). Retrieved from [Link]

  • DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (2020). WO2020214896A1 - Small molecule inhibitors of gpcr gpr68 and related receptors.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024, October 15). A Review on Isatin and Its Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23301778, Methyl 2-benzylisoindoline-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19828496, Methyl isoindoline-5-carboxylate. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isatin derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable heterocyclic compounds.

Introduction to Isatin Synthesis and Byproduct Challenges

Isatin (1H-indole-2,3-dione) and its derivatives are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities.[1] Common synthetic routes to isatins include the Sandmeyer, Stolle, and Gassman syntheses.[2] While effective, these methods can be plagued by the formation of byproducts that complicate purification and reduce yields. This guide provides practical, field-proven insights to help you navigate these challenges and achieve higher purity and yield in your isatin synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of isatin derivatives.

Q1: What is the most common byproduct in the Sandmeyer isatin synthesis and how can I avoid it?

A1: The most prevalent byproduct in the Sandmeyer synthesis is the corresponding isatin oxime.[3] This occurs during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. Hydroxylamine, generated from the hydrolysis of unreacted isonitrosoacetanilide, can react with the newly formed isatin to produce the oxime.[4]

To minimize isatin oxime formation, the most effective strategy is the use of a "decoy agent" during the quenching or extraction phase of the reaction.[5] Decoy agents are typically carbonyl compounds (e.g., acetone, pyruvic acid) that react with and sequester the generated hydroxylamine, preventing it from reacting with the isatin product.

Q2: I am observing a low yield in my Stolle synthesis of an N-substituted isatin. What are the likely causes?

A2: Low yields in the Stolle synthesis can often be attributed to two main factors: incomplete acylation of the starting aniline with oxalyl chloride, or incomplete cyclization of the chlorooxalylanilide intermediate.[6] To address incomplete acylation, ensure anhydrous reaction conditions and consider using a slight excess of oxalyl chloride. For incomplete cyclization, the choice and amount of the Lewis acid catalyst are critical. Stronger Lewis acids or a higher catalyst loading may be required to drive the reaction to completion.

Q3: My purified isatin derivative is a persistent oil or a sticky solid. How can I induce crystallization?

A3: This is a common issue, often caused by residual high-boiling solvents like DMF or the presence of impurities that inhibit crystal lattice formation.[7] First, ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. If the product remains oily, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) can induce crystallization.[7] If these methods fail, column chromatography is recommended to remove impurities, followed by another crystallization attempt.

Q4: How critical is temperature control during the cyclization step of the Sandmeyer synthesis?

A4: Temperature control is absolutely critical. The addition of the isonitrosoacetanilide to concentrated sulfuric acid is highly exothermic. The temperature should be carefully maintained, typically between 60-70°C.[8] If the temperature is too low, the reaction may not proceed; if it is too high (above 75-80°C), it can lead to charring and a significant loss of product.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered in the most common isatin synthesis routes.

Guide 1: Sandmeyer Isatin Synthesis

Issue: Low Yield and/or Impure Product

Symptom Potential Cause Troubleshooting & Solutions
Significant Isatin Oxime Formation Reaction of isatin with hydroxylamine generated from hydrolysis of the isonitrosoacetanilide intermediate.[4]Implement a "Decoy Agent": Add a carbonyl compound like acetone or pyruvic acid during the reaction quench or extraction to scavenge hydroxylamine.[5]
Low Overall Yield Incomplete Cyclization: Insufficient heating during the final step.[5]Ensure the reaction mixture is heated to approximately 80°C for about 10 minutes after the addition of the isonitroso compound to the sulfuric acid.[8]
Sulfonation of the Aromatic Ring: A common side reaction with concentrated sulfuric acid.[4]Use of methanesulfonic acid as an alternative to sulfuric acid can sometimes mitigate this, especially for lipophilic substrates.[9]
Tarry Material Formation Precipitation of the aniline salt before it can react, leading to side reactions upon heating.[10]Ensure the aniline is fully dissolved in the acidic aqueous solution before proceeding with the reaction.[10]
Difficulty in Purification Presence of polar impurities or unreacted starting materials.Acid-Base Purification: Dissolve the crude isatin in a basic solution (e.g., NaOH), filter to remove insoluble impurities, and then carefully re-precipitate the isatin by adding acid.[4] Recrystallization: Glacial acetic acid is often an effective solvent for recrystallizing crude isatin.[8]
Guide 2: Stolle Synthesis of N-Substituted Isatins

Issue: Low Yield of the Desired N-Substituted Isatin

Symptom Potential Cause Troubleshooting & Solutions
Presence of Unreacted Aniline Incomplete Acylation: Insufficient oxalyl chloride or presence of moisture.Use a slight excess (1.1-1.2 equivalents) of oxalyl chloride and ensure all glassware and solvents are anhydrous.[6]
Isolation of Chlorooxalylanilide Intermediate Incomplete Cyclization: Lewis acid is not active enough or used in insufficient quantity.Optimize the choice and amount of Lewis acid. Aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are commonly used.[11] For less reactive substrates, a stronger Lewis acid like titanium tetrachloride (TiCl₄) may be necessary.[11]
Decomposition of Starting Material/Product Reaction temperature is too high.Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged heating.[6]

Visualizing Reaction Pathways and Troubleshooting

Sandmeyer Synthesis: Byproduct Formation and Mitigation

The following diagram illustrates the main reaction pathway in the Sandmeyer synthesis and the point at which the isatin oxime byproduct is formed, along with the intervention point for a "decoy agent".

Sandmeyer_Byproduct cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation cluster_mitigation Mitigation Strategy Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate Chloral Hydrate, NH2OH·HCl Isatin Desired Isatin Product Intermediate->Isatin Conc. H2SO4 Hydroxylamine Hydroxylamine (from hydrolysis of Intermediate) Intermediate->Hydroxylamine Oxime Isatin Oxime Byproduct Isatin->Oxime + Hydroxylamine Scavenged Scavenged Hydroxylamine Hydroxylamine->Scavenged + Decoy Agent Decoy Decoy Agent (e.g., Acetone)

Caption: Sandmeyer synthesis pathway and isatin oxime byproduct mitigation.

Troubleshooting Workflow for Low Yield in Isatin Synthesis

This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low product yields.

Troubleshooting_Yield Start Low Yield of Isatin Derivative Check_Method Which synthesis method was used? Start->Check_Method Sandmeyer Sandmeyer Check_Method->Sandmeyer Sandmeyer Stolle Stolle Check_Method->Stolle Stolle Check_Oxime Analyze for Isatin Oxime Byproduct Sandmeyer->Check_Oxime Check_Acylation Check for Complete Acylation (Anhydrous conditions, excess oxalyl chloride) Stolle->Check_Acylation Oxime_Present Oxime Detected Check_Oxime->Oxime_Present Yes Oxime_Absent Oxime Not Detected Check_Oxime->Oxime_Absent No Use_Decoy Implement 'Decoy Agent' Strategy Oxime_Present->Use_Decoy Check_Cyclization Verify Cyclization Conditions (Temp: 80°C, 10 min) Oxime_Absent->Check_Cyclization Cyclization_OK Conditions Correct Check_Cyclization->Cyclization_OK Yes Cyclization_Not_OK Conditions Incorrect Check_Cyclization->Cyclization_Not_OK No Adjust_Cyclization Optimize Heating Time and Temperature Cyclization_Not_OK->Adjust_Cyclization Acylation_OK Acylation Complete Check_Acylation->Acylation_OK Yes Acylation_Not_OK Incomplete Acylation Check_Acylation->Acylation_Not_OK No Check_Lewis_Acid Evaluate Lewis Acid (Type and Amount) Acylation_OK->Check_Lewis_Acid Adjust_Acylation Ensure Anhydrous Conditions and Use Excess Acylating Agent Acylation_Not_OK->Adjust_Acylation Lewis_Acid_OK Lewis Acid Optimal Check_Lewis_Acid->Lewis_Acid_OK Yes Lewis_Acid_Not_OK Lewis Acid Suboptimal Check_Lewis_Acid->Lewis_Acid_Not_OK No Optimize_Lewis_Acid Optimize Lewis Acid Choice and Stoichiometry Lewis_Acid_Not_OK->Optimize_Lewis_Acid

Caption: A logical workflow for troubleshooting low yields in isatin synthesis.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of Isatin with Isatin Oxime Mitigation

This protocol provides a general procedure for the synthesis of isatin, incorporating the use of a decoy agent to minimize isatin oxime formation.

Step 1: Synthesis of Isonitrosoacetanilide

  • In a large flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in water (1200 mL).[8]

  • In a separate beaker, prepare a solution of aniline (0.5 mol) in water (300 mL) and concentrated hydrochloric acid (0.52 mol).[8]

  • Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in water (500 mL).[8]

  • Heat the mixture to a vigorous boil for 1-2 minutes.[8]

  • Cool the mixture in an ice bath to crystallize the isonitrosoacetanilide.

  • Filter the solid product, wash with cold water, and air dry.

Step 2: Cyclization to Isatin

  • Carefully warm concentrated sulfuric acid (600 g) to 50°C in a flask equipped with a mechanical stirrer.[8]

  • Add the dry isonitrosoacetanilide (0.46 mol) portion-wise, maintaining the temperature between 60-70°C. Use an ice bath for cooling as needed.[8]

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.[8]

  • Cool the reaction mixture to room temperature and pour it onto a large volume of crushed ice.

Step 3: Quenching and Purification with a Decoy Agent

  • To the ice-cold slurry of crude isatin, add a decoy agent such as acetone (10% v/v).

  • Stir the mixture for 30 minutes.

  • Collect the precipitated crude isatin by filtration and wash thoroughly with cold water.

  • For further purification, recrystallize from glacial acetic acid.[8]

Protocol 2: Stolle Synthesis of an N-Alkyl Isatin

This protocol outlines a general procedure for the synthesis of an N-alkylated isatin.

Step 1: Acylation of the N-Alkyl Aniline

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-alkylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting aniline.

  • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

Step 2: Cyclization to the N-Alkyl Isatin

  • Dissolve the crude chlorooxalylanilide in an anhydrous solvent such as DCM or 1,2-dichloroethane.

  • Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. [Link]

  • Al-Khuzaie, F. H., & Al-Safi, R. I. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. [Link]

  • IJCRT. (2021). A Review on Different Approaches to Isatin Synthesis. [Link]

  • U.S. Patent No. US20060247442A1. (2006).
  • ResearchGate. (2020). Synthesis of Sandmeier Isatin. [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(11), 1604–1632. [Link]

  • Al-Khuzaie, F. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3). [Link]

  • International Journal of Engineering Research. (2018). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. [Link]

  • Der Pharma Chemica. (2010). Synthesis and Screening of New Isatin Derivatives. [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2018). A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. [Link]

  • Organic Syntheses. (1941). Isatin. [Link]

  • SynArchive. (n.d.). Stollé Synthesis. [Link]

  • Hewawasam, P., et al. (2008). Synthesis of Substituted Isatins. Tetrahedron Letters, 49(49), 7027-7029. [Link]

  • Sciencemadness Discussion Board. (2022). Synthesis of Isatin. [Link]

  • ResearchGate. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

  • Physics Forums. (2013). Sandmeyer isatin synthesis - tarry material?. [Link]

Sources

Solubility of "Methyl 2,3-dioxoindoline-5-carboxylate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2,3-dioxoindoline-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for challenges related to the solubility of this compound in common organic solvents. Our goal is to equip you with the knowledge to effectively handle this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is key. Start by confirming the purity of your compound, as impurities can significantly impact solubility. Subsequently, consider the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. For this compound, which possesses both polar (e.g., carbonyl groups, ester) and non-polar (e.g., aromatic ring) features, a range of solvents with varying polarities should be tested. A good starting point is to test solubility in small quantities of common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.

Q2: What is a reliable and systematic method for determining the solubility of this compound in various organic solvents?

A2: A straightforward and effective method involves a stepwise addition of the solvent to a known mass of the compound.[1] Begin by accurately weighing a small amount of this compound (e.g., 1-5 mg) into a vial.[1] Then, add a measured volume of the chosen solvent dropwise, vortexing or shaking vigorously after each addition.[1] Continue adding solvent until the compound is fully dissolved. This method allows for a qualitative and semi-quantitative assessment of solubility. For a more formal classification of solubility, a structured scheme can be employed, testing solubility in water, diethyl ether, and aqueous solutions of acid and base.[2][3][4]

Q3: My compound is not dissolving in my desired solvent even after vigorous mixing. What can I do?

A3: If your compound remains insoluble, several techniques can be employed. Gentle heating can increase the solubility of many organic compounds; however, this should be done cautiously to avoid degradation, especially for thermally sensitive molecules.[1] Sonication is another effective method to break down particle agglomerates and enhance dissolution. If these methods fail, you may need to consider a co-solvent system.[5] This involves creating a mixture of two or more miscible solvents to achieve a desired polarity that is more favorable for dissolving your compound.

Q4: Are there any known safety concerns associated with handling this compound and its solutions?

A4: While a specific safety data sheet (SDS) for this compound was not found, related compounds have hazard warnings for skin and eye irritation, and respiratory irritation.[6][7][8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound "oils out" instead of dissolving. The solvent may be too non-polar, or the temperature may be too high, causing the compound to melt rather than dissolve.Try a more polar solvent or a solvent mixture. If heating, reduce the temperature. Consider using a solvent with a lower boiling point.[12]
Precipitation occurs after initial dissolution. The solution may be supersaturated, or the temperature has decreased, reducing solubility. The compound may also be degrading in the solvent over time.Gently warm the solution to redissolve the precipitate. If precipitation reoccurs upon cooling, the solution is likely saturated at that temperature. Prepare fresh solutions for immediate use to minimize potential degradation.
Inconsistent solubility results between experiments. This could be due to variations in compound purity, solvent quality (e.g., water content), or experimental conditions (e.g., temperature, agitation).Ensure you are using a consistent source and batch of the compound and high-purity, anhydrous solvents. Standardize your dissolution procedure, including time, temperature, and mixing method.
The compound appears to be reacting with the solvent. A color change, gas evolution, or the formation of a new solid may indicate a reaction.Immediately cease using that solvent and select an alternative with a different chemical nature. For example, if you suspect a reaction with a protic solvent like methanol, try an aprotic solvent like DMSO or DMF.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of this compound.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Water (deionized)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sodium bicarbonate (NaHCO3) solution

  • 5% Hydrochloric acid (HCl) solution

Procedure:

  • Place approximately 25 mg of the compound into separate test tubes.[2][4]

  • Water Solubility: To the first tube, add 0.75 mL of water in small portions, shaking vigorously after each addition.[2][4] Observe for complete dissolution.

  • Ether Solubility: To a new tube, add 0.75 mL of diethyl ether in portions, shaking well.[2] Observe for dissolution.

  • Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH and 5% NaHCO3 in separate tubes.[2][3] Solubility in NaOH suggests an acidic compound, while solubility in the weaker base, NaHCO3, indicates a stronger acid.[3]

  • Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl.[2][3] Solubility suggests the presence of a basic functional group.

Protocol 2: Semi-Quantitative Solubility Assessment

This protocol helps to estimate the approximate solubility of the compound in a specific organic solvent.

Materials:

  • This compound

  • Small, sealable vials (e.g., 2 mL)

  • Analytical balance

  • Calibrated micropipettes

  • Solvent of interest (e.g., DMSO, DMF, ethanol)

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh 1-2 mg of the compound into a vial.

  • Add the selected solvent in small, precise increments (e.g., 10-20 µL).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds. If necessary, use a sonicator for a few minutes.

  • Visually inspect the solution against a dark background to check for any undissolved particles.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added. For example, if 2 mg of the compound dissolved in 100 µL (0.1 mL) of solvent, the solubility is approximately 20 mg/mL.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for addressing solubility challenges with this compound.

Solubility_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Dissolve Compound check_solubility Is the compound fully dissolved? start->check_solubility success Success: Proceed with Experiment check_solubility->success Yes troubleshoot Troubleshooting Required check_solubility->troubleshoot No heat Apply Gentle Heat troubleshoot->heat sonicate Use Sonication heat->sonicate If still insoluble cosolvent Try a Co-solvent System sonicate->cosolvent If still insoluble check_purity Verify Compound Purity cosolvent->check_purity If issues persist

Sources

Stability of "Methyl 2,3-dioxoindoline-5-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2,3-dioxoindoline-5-carboxylate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability of this versatile isatin derivative. This document moves beyond simple protocols to explain the chemical principles governing its stability, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound so critical for my research?

Understanding the stability of your compound is fundamental to the reliability and reproducibility of your experimental data. For this compound, a potent building block in medicinal chemistry, instability can lead to:

  • Inaccurate Biological Assay Results: If the compound degrades in your assay buffer, the effective concentration decreases over time, leading to an underestimation of its potency (e.g., incorrect IC50 values).[1][2]

  • Formation of Unintended Active Species: Degradation products may have their own biological activity, confounding your results and leading to false positives or misleading structure-activity relationships (SAR).

  • Challenges in Formulation and Storage: For drug development, understanding degradation pathways is essential for creating stable formulations and defining appropriate storage conditions and shelf-life, as mandated by regulatory bodies like the ICH.[3][4]

Q2: What are the primary chemical liabilities of this molecule under acidic and basic conditions?

The structure of this compound contains two primary functional groups susceptible to hydrolysis:

  • Methyl Ester: The ester at the C-5 position is prone to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is typically much faster and irreversible.

  • Amide (Lactam) Bond: The five-membered ring contains an amide bond (a lactam) as part of the isatin core. This bond is susceptible to cleavage, particularly under strong basic conditions, which opens the heterocyclic ring.[5]

The reactivity of the C-2 and C-3 carbonyl groups is also a key feature of the isatin scaffold, making them sites for various chemical reactions, though hydrolysis of the ester and lactam are the primary concerns in aqueous acidic and basic media.[6]

Q3: What are the expected degradation products I should look for?

Based on the chemical liabilities, you can anticipate two primary degradation products:

  • Under Acidic Conditions: The main product will be 2,3-dioxoindoline-5-carboxylic acid , resulting from the acid-catalyzed hydrolysis of the methyl ester. The isatin core is generally more stable under acidic conditions than basic ones.

  • Under Basic Conditions: You can expect two main degradation events. The first and typically faster reaction is the saponification of the ester to form the carboxylate salt of 2,3-dioxoindoline-5-carboxylic acid . Under more stringent basic conditions (e.g., higher pH, elevated temperature, or prolonged exposure), the lactam ring will open to form the salt of 2-amino-5-carboxyphenylglyoxylic acid (an isatic acid derivative).

Table 1: Summary of Stability Profile and Key Degradation Products
ConditionPrimary Degradation PathwayExpected Major Degradation Product
Acidic (e.g., pH < 3) Acid-catalyzed ester hydrolysis2,3-dioxoindoline-5-carboxylic acid
Neutral (e.g., pH 6-7.5) Generally stable, slow ester hydrolysis possible over timeMinimal degradation expected under typical experimental timelines
Basic (e.g., pH > 8) 1. Base-catalyzed ester hydrolysis (saponification)2. Lactam (amide) ring-opening1. 2,3-dioxoindoline-5-carboxylate (salt)2. 2-amino-5-carboxyphenylglyoxylate (salt)

Visualizing Degradation Pathways

The following diagrams illustrate the expected chemical transformations under stress conditions.

Acidic_Degradation parent This compound product 2,3-Dioxoindoline-5-carboxylic Acid parent->product H+ / H₂O (Ester Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the methyl ester group.

Basic_Degradation parent This compound product1 2,3-Dioxoindoline-5-carboxylate (Salt) parent->product1 OH⁻ / H₂O (Saponification) [Fast] product2 2-Amino-5-carboxyphenylglyoxylate (Salt) product1->product2 OH⁻ / H₂O (Lactam Cleavage) [Slower / Harsh Conditions]

Caption: Stepwise degradation pathway under basic conditions.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter and provides validated protocols for stability testing. Forced degradation studies are essential for understanding a molecule's intrinsic stability.[7][8]

Q1: My compound seems to be disappearing in my basic cell culture medium (e.g., pH 7.4-8.2). What is happening and how can I mitigate this?

Causality: Even at physiological or slightly basic pH, the methyl ester of your compound is susceptible to hydrolysis (saponification). The rate of degradation will be dependent on temperature, the exact pH of your medium, and the incubation time. This can lead to a significant decrease in the concentration of the active parent compound over the course of a multi-hour or multi-day experiment.

Solution & Protocol: You must quantify the stability of the compound directly in your experimental medium. This involves incubating the compound in the medium for the duration of your experiment and measuring its concentration at various time points.

Protocol 1: Stability Assessment in Biological Medium

  • Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the compound from the stock solution into your cell culture medium (pre-warmed to 37°C) to achieve the final desired concentration. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

  • Time Points: Immediately take a sample for the T=0 time point. Incubate the remaining solution at 37°C (or your experimental temperature) and collect samples at relevant time points (e.g., 1, 4, 8, 24, 48 hours).

  • Sample Quenching: To stop the degradation reaction, immediately mix the collected sample with an equal volume of a cold organic solvent like acetonitrile (ACN). This will precipitate proteins and halt hydrolysis.

  • Analysis: Centrifuge the quenched samples to remove precipitates. Analyze the supernatant using a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining compared to the T=0 sample.

  • Mitigation: If significant degradation (>10-15%) is observed, consider shorter incubation times, preparing fresh solutions for longer experiments, or assessing if the primary degradant (the carboxylic acid) is also active to understand its potential contribution.

Q2: I performed an acid treatment and now see a new, more polar peak in my HPLC chromatogram. How can I confirm its identity?

Causality: The new, earlier-eluting (more polar) peak is almost certainly the expected degradation product: 2,3-dioxoindoline-5-carboxylic acid . The replacement of the methyl ester with a carboxylic acid group increases the compound's polarity, causing it to interact less with the non-polar stationary phase (e.g., C18) in reverse-phase HPLC, thus shortening its retention time.

Solution & Protocol: The most definitive way to confirm the identity of a degradation product is to compare its retention time and UV spectrum with an authentic reference standard. If a commercial standard is unavailable, you can perform a preparative hydrolysis to generate the material.

Protocol 2: Forced Degradation Study (Acidic and Basic Conditions) This protocol is designed to intentionally degrade the compound to generate sufficient quantities of the degradants for analytical method development and identification. The goal is to achieve 5-20% degradation.[8][9]

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 4-8 hours. Monitor periodically by HPLC.

    • After cooling, neutralize the sample with 1 mL of 1 M NaOH before HPLC analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1-4 hours. Saponification is often rapid.

    • Neutralize the sample with 1 mL of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the stressed samples using the HPLC method below. The acidic sample should show a new peak corresponding to the carboxylic acid. The basic sample will show the same peak, and potentially a second one if lactam cleavage occurred.

Q3: How do I develop an HPLC method to monitor the stability of my compound?

Causality: A good stability-indicating method is one that can separate the parent compound from all its potential degradation products, process impurities, and formulation excipients.[10] For this molecule, the key is to achieve baseline resolution between the parent methyl ester and the more polar carboxylic acid degradant.

Solution & Protocol: A reverse-phase HPLC method with UV detection is the standard approach.[11] The isatin chromophore has strong UV absorbance, making it easy to detect.

Protocol 3: Stability-Indicating HPLC-UV Method

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection Wavelength: Monitor at the λmax of the isatin core, typically around 295-310 nm.[11]

  • Analysis:

    • Inject samples from your stability studies (Protocols 1 & 2).

    • The parent compound (methyl ester) will have a longer retention time than the degradation product (carboxylic acid).

    • Calculate the percentage of parent compound remaining and the percentage of each degradant by peak area normalization.

Table 2: Example HPLC Gradient for Stability Analysis
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
15.0595
18.0595
18.1955
22.0955
Flow Rate: 1.0 mL/min; Injection Volume: 10 µL; Column Temperature: 30°C.

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for assessing compound stability.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic Stress (e.g., 1M HCl, 60°C) prep->acid base Basic Stress (e.g., 0.1M NaOH, RT) prep->base control Control (No Stress Agent) prep->control neutralize Neutralize Samples acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method control->hplc neutralize->hplc data Identify Degradants Calculate % Remaining hplc->data

Caption: General workflow for a forced degradation study.

References

  • YMER, Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy.
  • ChemicalBook, Isatin | 91-56-5.
  • NIH, Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
  • ChemicalBook, methyl indoline-5-carboxylate synthesis.
  • MedCrave online, Forced Degradation Studies. Available at: [Link]

  • International Journal of Research and Review, 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.
  • SciSpace, Forced Degradation Studies. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research, Forced Degradation – A Review. Available at: [Link]

  • BioPharm International, Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • ResearchGate, Analytical procedure for the endogenous isatin-related metabolites. Available at: [Link]

  • NIH, Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • International Research and Publishing Academy, Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Available at: [Link]

  • RJ Wave, Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Available at: [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: [Link]

  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Available at: [Link]

  • DergiPark, Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available at: [Link]

  • Semantic Scholar, Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Available at: [Link]

  • Separation Science, Analytical Techniques In Stability Testing. Available at: [Link]

Sources

Troubleshooting low yields in the N-alkylation of isatin esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of isatin esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively optimize future experiments.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is structured to address the most common and frustrating issues encountered during the N-alkylation of isatin esters. Each question represents a real-world problem, and the answers provide a diagnostic approach rooted in chemical principles.

Q1: My N-alkylation reaction is resulting in a consistently low yield. What are the primary causes and how can I systematically troubleshoot this?

Low yields in the N-alkylation of isatins are rarely due to a single factor but rather a combination of suboptimal conditions. The core of the reaction involves the deprotonation of the isatin nitrogen to form a nucleophilic anion, which then attacks the alkylating agent.[1][2] Any disruption in this sequence will suppress the yield.

Here is a systematic approach to diagnosing the issue:

1. Incomplete Deprotonation: The N-H proton of isatin must be fully removed to generate the reactive isatin anion.[2][3] If deprotonation is incomplete, you are essentially limiting your own starting material.

  • Causality: The pKa of the isatin N-H is approximately 10-11 in DMSO. The base you select must be strong enough to deprotonate it effectively. Weak bases or insufficient stoichiometry will result in an equilibrium with a significant amount of unreacted isatin.

  • Solutions:

    • Base Strength: For standard alkyl halides, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially in polar aprotic solvents like DMF or NMP.[1][4] For less reactive alkylating agents or for isatins bearing electron-withdrawing groups (which increase the acidity of the N-H), a stronger base like sodium hydride (NaH) or calcium hydride (CaH₂) may be necessary.[2][5][6]

    • Stoichiometry: Use at least a slight excess of the base (e.g., 1.3 equivalents) to ensure the reaction is driven to completion.[1]

2. Suboptimal Reaction Conditions: The interplay between solvent, temperature, and reaction time is critical.

  • Causality: The reaction is typically an Sₙ2 process. Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base without hydrogen-bonding to the isatin anion, thus preserving its nucleophilicity.[7] Temperature influences the reaction rate; however, excessive heat can promote side reactions.

  • Solutions:

    • Solvent Choice: N,N-Dimethylformamide (DMF) is a common and effective choice.[1][6] If you suspect solvent-related side reactions (e.g., with DMSO at high temperatures), switching to DMF or acetonitrile may be beneficial.[8]

    • Temperature and Monitoring: Do not rely on a fixed reaction time from a literature procedure. Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[2] If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 40-70 °C) while monitoring for the appearance of byproducts.[6][9]

3. Competing Side Reactions: The isatin nucleus has multiple reactive sites.

  • Causality: The isatin anion is an "ambident" nucleophile, meaning it can react at either the nitrogen or the oxygen atom of the C2-carbonyl, leading to O-alkylation.[8][10] Additionally, under strongly basic conditions, aldol-type condensation reactions can occur.[1][3]

  • Solutions:

    • Minimizing O-Alkylation: N-alkylation is generally favored with alkali metal bases (like K₂CO₃ or NaH).[8] O-alkylation is more common when silver salts (e.g., Ag₂O) are used.[10][11] The choice of a "soft" alkylating agent (like an alkyl iodide) with the "soft" nitrogen center of the anion also favors N-alkylation, consistent with Hard and Soft Acid-Base (HSAB) theory.[12]

    • Suppressing Aldol Reactions: Avoid using acetone as a solvent with strong bases like K₂CO₃, as this is known to cause aldol side reactions.[1] If aldol products are suspected, consider a milder base or lower reaction temperatures.

4. Alkylating Agent Reactivity and Stability:

  • Causality: The reactivity of the alkylating agent follows the order: Iodide > Bromide > Chloride.[13] Using a less reactive agent like an alkyl chloride may require more forcing conditions (stronger base, higher temperature). Furthermore, some alkylating agents can degrade over time.

  • Solutions:

    • Leaving Group: If using an alkyl bromide yields poor results, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

    • Agent Quality: Ensure your alkylating agent is fresh and has been stored correctly. For example, methyl iodide is light-sensitive.[8]

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Problem: Low Yield of N-Alkylated Isatin Ester CheckDeprotonation Step 1: Verify Deprotonation Start->CheckDeprotonation IncompleteDeprot Cause: Incomplete Deprotonation CheckDeprotonation->IncompleteDeprot Is starting material consumed on TLC? (No) CheckConditions Step 2: Evaluate Reaction Conditions CheckDeprotonation->CheckConditions (Yes) SolutionDeprot Solution: - Use stronger base (NaH, Cs₂CO₃) - Increase base equivalents (1.3x) - Ensure anhydrous conditions for hydrides IncompleteDeprot->SolutionDeprot SuboptimalCond Cause: Suboptimal Conditions CheckConditions->SuboptimalCond Is reaction sluggish or stalling? CheckSideReactions Step 3: Analyze for Side Products CheckConditions->CheckSideReactions (No) SolutionCond Solution: - Use polar aprotic solvent (DMF, NMP) - Monitor reaction by TLC - Optimize temperature (40-70°C) - Consider microwave assistance SuboptimalCond->SolutionCond OAlkylation Cause: O-Alkylation CheckSideReactions->OAlkylation Are isomers detected (e.g., by NMR/MS)? Aldol Cause: Aldol/Other Side Reactions CheckSideReactions->Aldol Are unexpected spots on TLC observed? SolutionOAlk Solution: - Use alkali metal bases (K₂CO₃, NaH) - Avoid silver salts - Use softer alkylating agent (R-I) OAlkylation->SolutionOAlk SolutionAldol Solution: - Avoid acetone as solvent - Use milder base or lower temp Aldol->SolutionAldol

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Q2: My TLC analysis shows a significant amount of unreacted isatin, even after prolonged reaction times. What should I do?

This is a classic symptom of an incomplete reaction. Before attempting complex purification, the priority is to drive the reaction to completion.[3]

  • Primary Cause: The most likely culprits are insufficient deprotonation or a poorly reactive alkylating agent. The base may not be strong enough, or you may not be using enough of it.[3][7]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: As discussed in Q1, ensure your base is appropriate for the substrate. K₂CO₃ in DMF is a good starting point, but if your isatin has electron-withdrawing groups, you may need to switch to NaH.[8]

    • Increase Equivalents: Use a slight excess of both the base (1.3 eq) and the alkylating agent (1.1-1.2 eq) to push the equilibrium towards the product.[1][2]

    • Increase Temperature: Gently heat the reaction mixture (e.g., 50-70 °C) and continue to monitor by TLC. For many alkylations, heat is required to achieve a reasonable reaction rate.[9]

    • Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the polar solvent and reactants.[1][4] Reactions that take hours with conventional heating can often be completed in minutes.[6][14]

Q3: I've isolated my product, but NMR analysis indicates a mixture of N-alkylated and O-alkylated isomers. How can I favor the N-alkylated product?

The formation of the O-alkylated isomer, 2-alkoxy-indol-3-one, arises from the ambident nature of the isatin anion.[8][10] Controlling this regioselectivity is key.

  • Mechanism: The isatin anion has electron density on both the nitrogen and the oxygen of the C2-carbonyl. The site of attack depends on the nature of the counter-ion, solvent, and the alkylating agent, a principle explained by HSAB theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder".

  • Strategies for N-Selectivity:

    • Counter-ion Effect: The use of alkali metal bases like K₂CO₃, NaH, or Cs₂CO₃ in polar aprotic solvents like DMF favors N-alkylation.[1][8] The cation coordinates loosely, allowing the softer nitrogen atom to react. In contrast, silver salts (Ag₂O) are known to coordinate more strongly to the nitrogen, making the harder oxygen atom the more likely site of attack.[10][11]

    • Alkylating Agent: "Soft" alkylating agents preferentially react with the soft nitrogen center. The softness of the leaving group generally follows the trend I > Br > TsO > Cl.[12] Therefore, using an alkyl iodide will give higher N-selectivity than an alkyl chloride.

    • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred and favor N-alkylation.[7]

Reaction Pathway: N- vs. O-Alkylation

This diagram illustrates the competing reaction pathways available to the isatin anion.

AlkylationPathways cluster_conditions Reaction Conditions Isatin Isatin Ester Anion Isatin Anion (Ambident Nucleophile) Isatin->Anion + Base (e.g., K₂CO₃) - H⁺ N_Product N-Alkylated Product (Major, Favored) Anion->N_Product + R-X (Attack from Nitrogen) O_Product O-Alkylated Product (Minor, Side-product) Anion->O_Product + R-X (Attack from Oxygen) N_Conditions Conditions for N-Alkylation: - Base: K₂CO₃, NaH - Alkylating Agent: R-I, R-Br - Solvent: DMF, DMSO O_Conditions Conditions Favoring O-Alkylation: - Base: Silver Salts (Ag₂O) - Harder Alkylating Agents

Sources

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on the Isatin Ring

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into controlling the regioselectivity of electrophilic aromatic substitution (EAS) on the isatin scaffold. We will move beyond simple protocols to explore the underlying electronic and steric principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isatin Reactivity

This section addresses the foundational questions researchers frequently encounter when working with isatin's aromatic system.

Question 1: Why is the isatin aromatic ring considered deactivated towards electrophilic substitution?

Answer: The isatin molecule contains a benzene ring fused to a five-membered pyrrolidine-2,3-dione ring. This five-membered ring exerts a strong net electron-withdrawing effect on the fused benzene ring, deactivating it towards electrophilic attack compared to benzene.

This deactivation arises from the cumulative influence of two key features:

  • Two Carbonyl Groups (C2 and C3): The carbonyl groups are powerful electron-withdrawing groups due to the high electronegativity of oxygen. They pull electron density out of the aromatic ring through both inductive and resonance effects, making the ring electron-poor and less nucleophilic.

  • Amide Nitrogen (N1): While the nitrogen atom possesses a lone pair that can donate electron density into the ring via resonance (an activating effect), this effect is significantly diminished. The lone pair is also delocalized across the adjacent C2-carbonyl group (amide resonance), reducing its ability to participate in the aromatic system.

The strong withdrawing effects of the two carbonyls overwhelmingly dominate the weak donating effect of the amide nitrogen, resulting in a significantly deactivated aromatic ring.

Question 2: Where does electrophilic substitution preferentially occur on the isatin ring, and what governs this selectivity?

Answer: Electrophilic aromatic substitution on an unsubstituted isatin ring predominantly occurs at the C-5 and C-7 positions .[1][2] This regioselectivity is a direct consequence of the electronic interplay within the molecule.

The key directing group is the amide nitrogen (N1) . Despite its weakened state, its lone pair donates electron density into the aromatic ring via resonance. This donation preferentially increases the electron density at the positions ortho (C-7) and para (C-5) to the nitrogen atom. These positions become the most nucleophilic and, therefore, the most reactive sites for an incoming electrophile.

Between the two, the C-5 position is often the major site of substitution . This is generally attributed to:

  • Electronic Favorability: The C-5 position is para to the activating nitrogen atom, a highly favorable position for stabilizing the positive charge in the reaction intermediate (the sigma complex).

  • Steric Hindrance: The C-7 position is sterically more hindered due to its proximity to the five-membered ring and the C=O group at position 2.

The diagram below illustrates the resonance contribution from the amide nitrogen, highlighting the buildup of partial negative charge at the C-5 and C-7 positions, making them the primary targets for electrophiles.

Caption: Electronic influences on the isatin aromatic ring.

Question 3: How does N-substitution affect the regioselectivity of electrophilic substitution?

Answer: Substituting the N-H proton with an alkyl, benzyl, or aryl group (N-substitution) is a critical tool for manipulating regioselectivity.[3] The primary effect of introducing a substituent at the N1 position is steric hindrance .

A bulky N-substituent (e.g., N-benzyl) can physically block or impede the approach of an electrophile to the adjacent C-7 position. This increased steric crowding makes the C-5 position significantly more accessible, thereby enhancing the yield of the 5-substituted product and minimizing the formation of the 7-substituted isomer. For very bulky groups, substitution can be almost exclusively directed to the C-5 position.

Question 4: When is it necessary to use a protecting group strategy?

Answer: A protecting group strategy is advisable under two main circumstances:

  • To Prevent N-functionalization: The N-H proton is acidic and can react with bases or organometallic reagents. The nitrogen itself can also be a site of unwanted reactions (e.g., alkylation, acylation). Protecting the nitrogen, typically by converting it to an N-alkyl or N-acyl derivative, prevents these side reactions.[4]

  • To Enforce Regioselectivity: As discussed above, installing a bulky N-protecting group is a highly effective strategy to sterically block the C-7 position and force electrophilic substitution to occur at C-5. If your desired product is the 7-substituted isomer, this strategy is counterproductive. In such cases, the most reliable method is often to begin with a 2-substituted aniline and then construct the isatin ring via a cyclization reaction like the Sandmeyer isatin synthesis.[5]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the electrophilic substitution of isatin.

Issue 1: Low or No Conversion of Isatin Starting Material
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted isatin, even after extended reaction times.

  • Possible Cause 1: Insufficiently Reactive Electrophile. The isatin ring is strongly deactivated. Standard conditions used for benzene or other activated rings (e.g., phenol, aniline) are often too mild.

    • Solution:

      • Nitration: Use a stronger nitrating system, such as fuming nitric acid or nitronium tetrafluoroborate (NO₂BF₄), instead of just HNO₃/H₂SO₄.

      • Halogenation: Ensure the presence of a potent Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to sufficiently polarize the halogen (e.g., Br₂, Cl₂).

      • Friedel-Crafts Reactions: These are notoriously difficult on isatin.[3] Use a stoichiometric amount of a strong Lewis acid like AlCl₃ and consider more reactive acylating/alkylating agents. Microwave-assisted synthesis can sometimes improve yields.[6]

  • Possible Cause 2: Reaction Temperature is Too Low. The activation energy for the reaction is high due to the deactivated ring.

    • Solution: Cautiously increase the reaction temperature while monitoring the reaction for decomposition. Start with small increments (e.g., 10-20 °C).

  • Possible Cause 3: Catalyst Deactivation. In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygens of isatin, rendering it inactive.

    • Solution: An excess of the Lewis acid (at least 2-3 equivalents) is often required to overcome this complexation and have enough free catalyst to activate the electrophile.

Issue 2: Formation of an Inseparable Mixture of 5- and 7-Substituted Isomers
  • Symptom: Product analysis reveals two major products with very similar properties, confirmed to be the C-5 and C-7 regioisomers.

  • Possible Cause 1: Insufficient Steric or Electronic Differentiation. The intrinsic electronic preference for C-5 over C-7 may not be strong enough to provide high selectivity, especially with smaller electrophiles.

    • Solution A (To favor C-5): Introduce a bulky protecting group at the N1 position. An N-benzyl or N-trityl group will sterically shield the C-7 position, making the C-5 position the overwhelmingly favored site of attack.

    • Solution B (To favor C-7): This is significantly more challenging on a pre-formed isatin ring. The most effective strategy is not to perform EAS on isatin itself, but to start with a commercially available 2-substituted aniline (e.g., 2-bromoaniline). Perform the desired electrophilic substitution on this aniline, which will be directed by the amino and the existing substituent, and then build the isatin ring in the final steps.

  • Possible Cause 2: Solvent Effects. The polarity and coordinating ability of the solvent can influence the transition state energies for attack at the C-5 versus C-7 positions.

    • Solution: Screen different solvents. Less polar solvents may favor the sterically less hindered C-5 position. For reactions involving metal catalysts, coordinating solvents could influence the catalyst's position relative to the isatin ring.

Issue 3: Unwanted Side Reactions (e.g., Polymerization, Decomposition)
  • Symptom: Formation of a dark, tarry reaction mixture with low yield of the desired product.

  • Possible Cause: Reaction Conditions are Too Harsh. Strongly acidic and high-temperature conditions required to overcome the ring's deactivation can also lead to degradation of the isatin core or polymerization.

    • Solution:

      • Find a balance between reactivity and stability. It may be better to accept a lower conversion rate under milder conditions and recover the starting material than to force the reaction and decompose the product.

      • Consider alternative synthetic routes. For example, instead of a direct Friedel-Crafts reaction, it might be possible to perform a Suzuki or other cross-coupling reaction on a 5- or 7-halo-isatin derivative.[7] This two-step process is often milder and more selective.

Part 3: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step guidance for achieving specific regioselective outcomes.

Protocol 1: Selective Synthesis of 5-Nitroisatin

This protocol leverages the intrinsic electronic preference of the isatin ring to achieve substitution at the C-5 position.[8]

  • Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add isatin (1.0 eq) in small portions to concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of isatin). Stir until all isatin has dissolved.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~2 mL per gram of isatin), maintaining the temperature below 10 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the isatin solution over 30-60 minutes. The internal temperature must be strictly maintained below 10 °C to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 5-nitroisatin.

Protocol 2: Workflow for Improving C-5 Selectivity via N-Protection

This workflow illustrates how to use N-protection to sterically direct an electrophile to the C-5 position. We will use N-benzylation as an example.

Caption: Workflow for achieving C-5 selectivity using N-protection.

Data Summary Table

The following table summarizes common electrophilic substitution reactions on the isatin ring, highlighting typical conditions and outcomes.

ReactionReagents & ConditionsMajor Product(s)Key Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄, 0-10 °C5-NitroisatinStrongly deactivating NO₂ group prevents further substitution.[8]
Halogenation Br₂ or Cl₂, Lewis Acid (e.g., FeCl₃), in solvent like CH₂Cl₂ or Acetic Acid5-Haloisatin (often with 7- and 5,7-dihalo isomers)N-protection is highly recommended to improve C-5 selectivity.
Sulfonation Fuming H₂SO₄ (oleum), 80-100 °CIsatin-5-sulfonic acidRequires forcing conditions due to ring deactivation.
Friedel-Crafts Acylation Acyl Halide (RCOCl), AlCl₃ (2-3 eq), CS₂ or Nitrobenzene, heat5-AcylisatinGenerally low yielding. Prone to catalyst deactivation.[3][9]
References
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.
  • Singh, U. P., & Gaikwad, A. K. (2021). Recent Advancement of Synthesis of Isatins as a Versatile Pharmacophore: A Review. Thi-Qar Medical Journal, 15(1), 123-138.
  • El-Faham, A., et al. (2020).
  • Bou-Salah, L., et al. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(85), 45675-45698.
  • BenchChem. (2025).
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • Sumpter, W. C. (1944).
  • Popp, F. D. (1975).
  • Silva, M. V. J., et al. (2001). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ChemInform, 32(33).
  • Kamal, A., et al. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Letters, 20(12), 3639–3642.
  • Tang, S., & He, Z. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(66), 37846-37881.
  • ChemTalk. (n.d.). Directing Effects.
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Sumpter, W. C., & Jones, W. F. (1943). The Nitration of Isatin. Journal of the American Chemical Society, 65(10), 1802-1803.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • International Journal of Creative Research Thoughts. (2021).
  • Frontiers in Chemistry. (2021).
  • Chemistry LibreTexts. (2023). 15.
  • International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
  • ChemTalk. (n.d.).

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Technical Support Center: Recrystallization of Substituted Isatins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of substituted isatins. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline isatin derivatives. The unique electronic and structural properties of the isatin core, modulated by various substituents, often necessitate a tailored approach to recrystallization. This document provides in-depth, experience-driven advice in a troubleshooting format to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the first principles for selecting a recrystallization solvent for a novel substituted isatin?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. The chosen solvent should fully dissolve your substituted isatin at an elevated temperature but exhibit poor solubility at lower temperatures (e.g., room temperature or 0-4 °C). For substituted isatins, the key is to consider how the substituent alters the overall polarity of the molecule.

  • Polarity Matching: As a general rule, "like dissolves like." Isatins are inherently polar molecules. The presence of polar substituents (e.g., -NO₂, -SO₂NH₂, -COOH) will increase polarity, favoring more polar solvents. Conversely, nonpolar substituents (e.g., alkyl chains, phenyl groups, halogens) will increase the lipophilic character, suggesting less polar solvents or solvent mixtures.[1][2]

  • Systematic Screening: The most reliable method is a systematic small-scale solvent screen. Test the solubility of a few milligrams of your crude product in about 0.5 mL of a range of solvents at room temperature and then upon heating. Promising solvents are those that show poor solubility in the cold and complete dissolution when hot.

Q2: My N-alkylated isatin product is an oil or a sticky solid after workup. How can I induce crystallization?

A2: This is one of the most common challenges, especially with N-alkylation, which can significantly lower the melting point and disrupt the crystal lattice of the parent isatin.[3] The issue often stems from several factors:

  • Residual High-Boiling Solvents: Solvents like N,N-dimethylformamide (DMF) are notoriously difficult to remove completely and can inhibit crystallization.[3][4]

  • Inherent Properties: Long or bulky N-alkyl chains can lead to low melting points, making the compound exist as an oil at room temperature.[3]

  • Impurities: Unreacted starting materials or by-products can act as contaminants that prevent crystal lattice formation.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum, sometimes with gentle heating, for an extended period.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether).[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The scratching creates microscopic imperfections on the glass surface that can serve as nucleation points for crystal growth.

  • Solvent System Change: If a crude solid is eventually obtained, attempt recrystallization from a different solvent system. A mixed solvent system of dichloromethane/hexanes or a single solvent like ethanol has proven effective for many N-alkylated isatins.[3]

  • Purification by Chromatography: If trituration and recrystallization attempts fail, purify the oil via column chromatography to remove impurities that may be inhibiting crystallization. A common eluent system is a gradient of ethyl acetate in hexanes.[3][5]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Poor Crystal Formation or No Crystals

Q: I've dissolved my substituted isatin in a hot solvent and let it cool, but no crystals have formed, even after placing it in an ice bath. What should I do?

A: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a supersaturated state without nucleation sites.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystal growth.[7]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-introduce this rod into the solution to seed it.[7]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off some of the solvent in a fume hood to increase the concentration. Then, allow the solution to cool again slowly.[7]

  • Cool to a Lower Temperature: If not already done, place the flask in a freezer (ensure your solvent's freezing point is below the freezer temperature) to further decrease the solubility of your compound.

Data Presentation: Solvent Systems for Substituted Isatins

The choice of recrystallization solvent is highly dependent on the nature and position of the substituent on the isatin ring. The following table provides experimentally reported solvent systems for various substituted isatins.

Substituent TypeExample SubstituentPositionRecommended Solvent System(s)Source(s)
N-Alkylation Methyl, Ethyl, Propyl, BenzylN1Ethanol; Dichloromethane/Hexanes[3]
Electron-Withdrawing -NO₂ (Nitro)C5Not specified, purification often via chromatography[8]
Electron-Withdrawing -Cl (Chloro)C5Ethanol[8]
Electron-Donating -OCH₃ (Methoxy)C5Benzene[8]
Electron-Withdrawing -COOEt (Carboethoxy)C5Diethyl Ether[8]
Halogenated -Br (Bromo)C5, C7Methanol[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 5-Chloroisatin

This protocol provides a step-by-step method for the purification of 5-chloroisatin using ethanol as the recrystallization solvent.[8]

  • Dissolution: Place the crude 5-chloroisatin in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the 5-chloroisatin just completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or air-dry them until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of an N-Alkylated Isatin

This protocol details the use of a dichloromethane/hexanes solvent pair, a common and effective system for N-alkylated isatins that may be oily or have lower melting points.[3]

  • Dissolution: Dissolve the crude N-alkylated isatin in a minimal amount of warm dichloromethane (the "good" solvent) in an Erlenmeyer flask.

  • Induce Turbidity: Slowly add hexanes (the "poor" solvent) dropwise to the warm solution while stirring until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of warm dichloromethane to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified product under a high vacuum to remove all traces of the solvents.

Visualizations: Workflows and Logic Diagrams

To further clarify the experimental processes, the following diagrams illustrate the general workflow for recrystallization and a troubleshooting decision tree for common issues.

Recrystallization_Workflow start Crude Substituted Isatin dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool Yes hot_filtration->cool No crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot (See Fig. 2) crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Figure 1: General workflow for the recrystallization of substituted isatins.

Troubleshooting_Tree start No Crystals Formed scratch_seed Scratch flask or add seed crystal start->scratch_seed crystals_now Crystals Form? scratch_seed->crystals_now concentrate Boil off some solvent and re-cool crystals_now->concentrate No success Success crystals_now->success Yes oiling_out Product 'Oils Out'? concentrate->oiling_out concentrate->success No oiling, crystals form reheat_add_good Reheat, add more 'good' solvent, re-cool oiling_out->reheat_add_good Yes chromatography Purify by Column Chromatography oiling_out->chromatography If oiling persists reheat_add_good->success triturate Triturate with non-polar solvent triturate->success

Figure 2: Decision tree for troubleshooting common crystallization problems.

References

  • Soam, S., & Dasgupta, S. (2023). Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study. International Journal of Current Science Research and Review, 06(03). [Link]

  • Gassman, P. G., & Hoare, R. C. (1979). Isatin process and products. U.S.
  • Reddy, T. J., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [Link]

  • Hoare, R. C. (1937). Purification of the isatins. U.S.
  • Alam, M. J., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1439. [Link]

  • Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

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Validation & Comparative

Comparing "Methyl 2,3-dioxoindoline-5-carboxylate" with other isatin esters in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Methyl 2,3-dioxoindoline-5-carboxylate versus other Ester Analogues for Drug Discovery and Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the isatin scaffold is a cornerstone of innovation. This versatile heterocyclic compound, with its characteristic 1H-indole-2,3-dione structure, serves as a pivotal building block for a vast array of biologically active molecules and complex heterocyclic systems.[1][2] The strategic functionalization of the isatin core, particularly at the C5 position with an ester moiety, significantly influences its reactivity and potential applications.

This guide provides a comprehensive comparison of This compound with its ethyl and tert-butyl ester counterparts. We will delve into the nuances of their synthesis, explore the subtle yet critical differences in their reactivity, and provide practical, field-proven insights into their application in contemporary organic synthesis and drug discovery.

The Isatin Core: A Hub of Reactivity

Isatin's synthetic utility is largely dictated by the reactivity of its C3-carbonyl group, which is a highly electrophilic center susceptible to nucleophilic attack. This reactivity is the gateway to a multitude of chemical transformations, including aldol condensations, the synthesis of spiro-fused heterocycles, and various multicomponent reactions.[3][4] The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the electrophilicity of this C3-carbonyl.

The introduction of an ester group at the C5 position, an electron-withdrawing group, enhances the electrophilicity of the C3-carbonyl, thereby increasing its reactivity towards nucleophiles. This effect can be understood through the principles of physical organic chemistry, where the electron-withdrawing nature of the ester substituent is relayed through the aromatic system to the C3 position.

Synthesis of C5-Carboxyalkyl Isatin Esters: A Comparative Overview

The synthesis of isatin and its derivatives is well-established, with several named reactions providing reliable routes to this important scaffold. The Sandmeyer isatin synthesis is a classic and widely used method, though other methods like the Stolle, Martinet, and Gassman syntheses also offer viable alternatives.[5][6] For the synthesis of C5-carboxyalkyl isatin esters, the Sandmeyer approach, starting from the corresponding aminobenzoic acid ester, is a common and effective strategy.

The general synthetic approach involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.[5]

Below is a comparative table outlining the synthesis of Methyl, Ethyl, and tert-Butyl 2,3-dioxoindoline-5-carboxylate, based on typical literature procedures.

Isatin Ester Starting Material Typical Reagents Reaction Conditions Reported Yield (%) Reference
This compound Methyl 4-aminobenzoate1. Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄2. Concentrated H₂SO₄1. Reflux2. 60-80°C70-85[7]
Ethyl 2,3-dioxoindoline-5-carboxylate Ethyl 4-aminobenzoate1. Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄2. Concentrated H₂SO₄1. Reflux2. 60-80°C65-80[8]
tert-Butyl 2,3-dioxoindoline-5-carboxylate tert-Butyl 4-aminobenzoate1. Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄2. Concentrated H₂SO₄ or Polyphosphoric acid1. Reflux2. 60-80°C60-75[9]

Causality Behind Experimental Choices: The choice of the cyclization acid can be critical, especially for less reactive or sterically hindered substrates. While concentrated sulfuric acid is standard, polyphosphoric acid (PPA) can be advantageous for substrates with poor solubility in sulfuric acid, sometimes leading to improved yields.[7] The reaction temperature for the cyclization step is also a key parameter to control, as higher temperatures can lead to decomposition and lower yields.

Comparative Reactivity in Synthesis: The Role of the Ester Group

The nature of the ester group at the C5 position, while seemingly a minor structural modification, can exert a significant influence on the reactivity of the isatin molecule in subsequent synthetic transformations. This influence is primarily a result of a combination of electronic and steric effects.

Electronic Effects

All three ester groups (methyl, ethyl, and tert-butyl) are electron-withdrawing, thus activating the C3-carbonyl towards nucleophilic attack. The subtle differences in their inductive effects are generally considered to be minor in this context.

Steric Effects

The primary differentiator between these esters is their steric bulk. The tert-butyl group is significantly larger than the methyl and ethyl groups. This steric hindrance can impact the approach of nucleophiles to the isatin core, although the effect is more pronounced for reactions involving the C5 or C6 positions of the aromatic ring rather than the more distant C3-carbonyl. However, in reactions where the isatin ester itself acts as a bulky substituent, the size of the ester group can influence the stereochemical outcome of the reaction.

To illustrate the comparative reactivity, let's consider their application in the synthesis of spirooxindoles, a class of compounds with significant biological activity.[10][11]

Experimental Workflow: Synthesis of Spirooxindoles via [3+2] Annulation

A common strategy for the synthesis of spirooxindoles involves a [3+2] annulation reaction between an isatin-derived synthon and a suitable dipolarophile.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Spirooxindole Formation IsatinEster Isatin Ester (Methyl, Ethyl, or tert-Butyl) Intermediate Reactive Intermediate IsatinEster->Intermediate Base Base Base (e.g., DBU) N_Boc_Imine N-Boc Imine N_Boc_Imine->Intermediate [3+2] Annulation Spirooxindole 3,3'-Spirooxindole γ-butyrolactam Intermediate->Spirooxindole Cyclization

Caption: Generalized workflow for the synthesis of 3,3'-spirooxindole γ-butyrolactams.

While direct, side-by-side comparative studies with quantitative yield data for methyl, ethyl, and tert-butyl 2,3-dioxoindoline-5-carboxylate in the same reaction are not abundant in the literature, the general principles of reactivity suggest that the methyl and ethyl esters would exhibit very similar reactivity profiles. The tert-butyl ester, due to its steric bulk, might in some cases lead to slightly lower yields or require longer reaction times, particularly if the reaction mechanism is sensitive to steric hindrance around the isatin core.

Applications in Drug Discovery

The choice of ester group can have implications for the pharmacokinetic properties of a potential drug candidate. Ester groups can be designed as prodrugs, intended to be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. The rate of this hydrolysis can be tuned by varying the ester group, with tert-butyl esters generally being more resistant to hydrolysis than methyl or ethyl esters.

For instance, isatin derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[12][13] The C5-substituent is known to play a role in the biological activity of these compounds.[12] The selection of a specific ester at this position can therefore be a strategic decision in the drug design process.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Sandmeyer isatin synthesis.

Step 1: Synthesis of N-(4-methoxycarbonylphenyl)-2-(hydroxyimino)acetamide

  • In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in water (200 mL).

  • Add a solution of methyl 4-aminobenzoate (0.1 mol) in water (50 mL) and concentrated hydrochloric acid (8 mL).

  • Add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL).

  • Heat the mixture to reflux for 1-2 hours, during which a precipitate will form.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

  • Carefully add concentrated sulfuric acid (100 mL) to a beaker and heat to 60°C.

  • Slowly add the dried N-(4-methoxycarbonylphenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, maintaining the temperature between 60-80°C.

  • After the addition is complete, stir the mixture at this temperature for an additional 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from ethanol or acetic acid.

Conclusion

This compound and its ethyl and tert-butyl analogues are valuable building blocks in organic synthesis and drug discovery. The choice between these esters is often dictated by the specific requirements of the synthetic route and the desired properties of the final product.

  • Methyl and Ethyl Esters: These are generally interchangeable and offer a good balance of reactivity and ease of synthesis. They are excellent choices for general synthetic applications where the ester group is intended to be a stable functional group or a precursor for further transformations.

  • tert-Butyl Ester: This ester offers greater steric bulk, which can be exploited to influence the stereochemistry of certain reactions. It is also more resistant to hydrolysis, making it a suitable choice for applications where the ester needs to remain intact under conditions that might cleave a methyl or ethyl ester, or as a more stable prodrug moiety.

Ultimately, the selection of the optimal isatin ester is a strategic decision that should be based on a thorough understanding of the reaction mechanism, the desired product characteristics, and the principles of physical organic chemistry. This guide provides a foundational framework to aid researchers in making informed decisions in their synthetic endeavors.

References

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Methyl 2,3-dioxoindoline-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold as a Cornerstone in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) stands as a quintessential "privileged scaffold" in the realm of drug discovery. This endogenous compound, found in mammalian tissues, possesses a unique structural motif that allows for versatile chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been rigorously investigated and developed as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[2][3] Several isatin-based drugs, such as Sunitinib and Nintedanib, have successfully transitioned into clinical use, underscoring the therapeutic potential of this heterocyclic core.[4]

This guide focuses specifically on derivatives of Methyl 2,3-dioxoindoline-5-carboxylate , a key isatin analog. We will dissect the structure-activity relationships (SAR) that govern the biological effects of these molecules. By understanding how modifications at distinct positions on the isatin ring influence efficacy and selectivity, researchers can rationally design more potent and targeted therapeutic agents. This analysis is grounded in experimental data from peer-reviewed literature, providing a comparative framework for drug development professionals.

The Core Scaffold: Understanding Key Modification Points

The therapeutic versatility of this compound stems from three primary sites amenable to chemical derivatization: the N1-position (indole nitrogen), the C3-carbonyl group, and the C5-methyl carboxylate group on the aromatic ring. Each site offers a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets.

SAR_Points cluster_0 This compound Core cluster_1 Key Modification Sites core core N1 N1-Position (Substitution) core->N1 Site A C3 C3-Carbonyl (Condensation/Spirocyclization) core->C3 Site B C5 C5-Carboxylate (Ester/Amide) core->C5 Site C

Caption: Key sites for chemical modification on the core scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The Influence of N1-Position Substituents

The hydrogen atom at the N1 position of the indole ring is a common site for substitution. Replacing this hydrogen with various alkyl, aryl, or heterocyclic moieties can significantly impact biological activity, often by enhancing lipophilicity, introducing new binding interactions, or altering the molecule's metabolic stability.

  • For α-Glucosidase Inhibition: Studies on isatin-thiazole derivatives have shown that introducing a 2-fluorobenzyl group at the N1-position of a 5-methylisatin core resulted in the highest inhibitory activity (IC50 = 5.36 ± 0.13 μM), significantly more potent than the standard drug acarbose.[4] This suggests that a substituted aromatic ring at N1 can form favorable interactions within the enzyme's active site.

  • For Anticancer Activity: The introduction of a benzyl group at the N1 position of isatin-based Schiff bases has been shown to lead to more active antiproliferative derivatives.[5] This modification increases the overall size and lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

  • For Caspase Inhibition: In a series of isatin-sulphonamide derivatives, modifications at the N1 position with groups like N-aryl acetamide were found to be crucial for inhibitory activity against caspases-3 and -7.[6] Molecular modeling suggested these groups can form additional van der Waals interactions within the enzyme's binding pocket.[6]

The Critical Role of the C5-Position Carboxylate Group

The ester group at the C5 position is a defining feature of this derivative class. As an electron-withdrawing group and a potential hydrogen bond acceptor, it profoundly influences the electronic properties of the aromatic ring and the molecule's interaction with target proteins.

  • As Angiokinase Inhibitors: A series of methyl indolinone-6-carboxylates (a regioisomer) were identified as potent angiokinase inhibitors, targeting VEGFR and PDGFR with nanomolar IC50 values.[7] While the position is C6, the principle remains: a carboxylate group on the aromatic ring is compatible with, and can be crucial for, potent kinase inhibition. This functional group can form key hydrogen bonds with amino acid residues in the kinase hinge region.

  • Comparison with Other C5-Substituents:

    • Sulfonamides: 5-Pyrrolidinyl sulphonyl isatins are effective inhibitors of caspase-3 and -7, highlighting that a sulfonamide group at this position is highly favorable for this specific target.[6]

    • Halogens: The presence of halogens at the C5 position often enhances anticancer activity, likely by increasing lipophilicity and potentially engaging in halogen bonding.

    • Unsubstituted/Methyl: In many cases, an unsubstituted C5 position or a simple methyl group leads to lower activity compared to more functionalized analogs, indicating that this position is key for establishing specific, potency-driving interactions.

Derivatization at the C3-Carbonyl: Gateway to Diverse Hybrids

The C3-carbonyl group is the most reactive site on the isatin core, readily undergoing condensation reactions with amines and active methylene compounds to form a wide array of derivatives, including Schiff bases, hydrazones, and spiro-fused heterocycles.[8]

  • Isatin-Thiadiazole Hybrids: The condensation of N-substituted isatins with 1,3,4-thiadiazole hydrazides yielded potent α-glucosidase inhibitors, with IC50 values as low as 3.12 ± 1.25 μM.[9] Kinetic analysis revealed a noncompetitive mode of inhibition, suggesting these C3-modifications allow the molecule to bind to an allosteric site on the enzyme.[9]

  • Isatin-Thiazole Hybrids: The reaction of isatin thiosemicarbazones with α-bromoacetophenones is a common route to synthesize isatin-thiazole hybrids, which have demonstrated significant α-glucosidase inhibitory activity.[4]

  • Spirooxindoles: A one-pot, three-component reaction of isatin derivatives can lead to the formation of complex spiro[indoline-3,2'-pyrrole] structures. These compounds have been investigated as potential anticancer agents.[10][11] The rigid, three-dimensional nature of the spirocyclic system can lock the molecule into a conformation that is highly complementary to a specific protein binding site.

Comparative Analysis of Biological Activities

The following table summarizes the activity of various this compound derivatives and related isatins against different biological targets, showcasing the impact of specific structural modifications.

Compound Scaffold Modification(s) Target Activity (IC50 / MIC) Reference
Isatin-ThiazoleN1: 2-fluorobenzyl, C5: Methylα-Glucosidase5.36 ± 0.13 μM[4]
Isatin-ThiadiazoleN1: 4-fluorobenzyl, C3: Hydrazono-thiadiazoleα-Glucosidase3.12 ± 1.25 μM[9]
Isatin-Coumarin HybridC3: Thiazole-coumarin linkerBreast Cancer (MCF-7)10.85 μg/mL[12]
Isatin-SulphonamideN1: N-(4-chlorophenyl)acetamide, C5: Pyrrolidinyl sulphonylCaspase-32.33 μM[6]
Indolinone-CarboxylateN1: Indole moiety at C3VEGFR-2 / PDGFR-β15 nM / 11 nM[7]
Isatin-HydrazoneC3: Carbamimidoylhydrazono, N1: N-(3-nitrophenyl)acetamideBacillus subtilis24 μg/mL (MIC)[13]

Experimental Protocols: Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of N-Substituted Isatin Derivatives

This protocol describes a standard method for the N-alkylation of the isatin core, a fundamental first step for creating diverse libraries. The causality for this choice rests on its high efficiency and use of common laboratory reagents.

Synthesis_Workflow start Start: Methyl 2,3-dioxoindoline -5-carboxylate step1 Dissolve in DMF start->step1 Reagent 1 step2 Add K2CO3 (base) step1->step2 Reagent 2 step3 Add Alkyl/Benzyl Halide (R-X) step2->step3 Reagent 3 step4 Heat at 60-80°C (Monitor by TLC) step3->step4 Reaction step5 Quench with Water step4->step5 Work-up step6 Extract with Ethyl Acetate step5->step6 step7 Purify by Column Chromatography step6->step7 Purification end Product: N-Substituted Derivative step7->end

Caption: General workflow for N-alkylation of the isatin core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting isatin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq) and the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.2 eq).

  • Reaction Execution: Stir the reaction mixture at 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate will often form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted product.

Protocol 2: Synthesis of C3-Hydrazone Derivatives

This procedure details the condensation reaction at the C3-carbonyl, a key step in creating isatin-hybrid molecules. This is a self-validating system as the reaction is typically high-yielding and the product often precipitates from the reaction medium, simplifying purification.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the N-substituted isatin derivative (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Addition of Hydrazide: To this solution, add the desired hydrazide derivative (e.g., 2-(1,3,4-thiadiazol-2-yl)hydrazide, 1.0 eq).[9]

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. The formation of a colored precipitate usually indicates product formation. Monitor completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the final hydrazone product. Further purification is often not necessary.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a reliable method to screen compounds for their potential as antidiabetic agents by measuring the inhibition of α-glucosidase.

Step-by-Step Methodology:

  • Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (100 mM, pH 6.8) at a concentration of 0.2 U/mL.

  • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

  • Assay Procedure: In a 96-well plate, add 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer; final DMSO concentration <1%). Add 100 µL of the enzyme solution and incubate at 37 °C for 15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution.

  • Measurement: Incubate the plate at 37 °C for another 20 minutes. Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Data Analysis: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader. Use acarbose as a positive control and a reaction mixture without the inhibitor as a negative control. Calculate the percentage inhibition and determine the IC50 value by plotting inhibition versus compound concentration.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that:

  • N1-substitutions are crucial for modulating lipophilicity and introducing specific interactions with target proteins. Bulky aromatic groups are often favorable.

  • The C5-carboxylate group is a key electronic and hydrogen-bonding feature, particularly important for targeting enzymes like kinases. Its conversion to amides could offer another avenue for exploration.

  • The C3-position is the primary site for introducing significant structural diversity, leading to hybrid molecules with unique pharmacological profiles and potential for multi-target activity.

Future research should focus on integrating these SAR principles. For instance, creating libraries that combine optimal N1-substituents with diverse C3-hybrid moieties on the C5-carboxylate scaffold could yield novel candidates with enhanced potency and selectivity. Furthermore, exploring the conversion of the C5-methyl ester to a library of amides could improve metabolic stability and introduce new hydrogen bond donor capabilities, potentially unlocking activity against new target classes. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative therapeutics.

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A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. Methyl 2,3-dioxoindoline-5-carboxylate, an isatin derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two primary analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare their performance with other alternatives, supported by illustrative experimental data.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading, as no single method is capable of detecting all potential impurities. A robust purity assessment strategy employs orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. HPLC and NMR spectroscopy represent a powerful orthogonal pairing. HPLC separates components based on their differential partitioning between a mobile and a stationary phase, excelling at detecting and quantifying structurally similar impurities.[1] In contrast, NMR provides detailed structural information and can quantify components without the need for a specific reference standard for each impurity, a technique known as quantitative NMR (qNMR).[2][3][4] This dual approach ensures a comprehensive purity profile, a critical aspect of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Related Substances

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and reproducibility.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice for separating the polar analyte from its potential non-polar and closely related polar impurities.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a systematic process designed to achieve optimal separation of the main component from all potential impurities.

  • Column Chemistry: A C18 (octadecylsilane) column is the standard choice for RP-HPLC. Its non-polar stationary phase provides excellent retention for a broad range of organic molecules. The choice of a specific C18 column can be further refined based on particle size (typically 3-5 µm for standard HPLC) and end-capping to minimize peak tailing for basic compounds.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is used to elute the compounds.

    • Aqueous Phase: A slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) is chosen to suppress the ionization of the carboxylic acid group in the analyte and any acidic impurities. This ensures consistent retention and sharp peak shapes.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.

  • Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is generally superior to an isocratic elution for purity analysis. This is because it allows for the effective elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Detection: UV detection is suitable for this compound due to the presence of a chromophore in its structure. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification. The detection wavelength is typically set at the λmax of the analyte to maximize sensitivity.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: HPLC Purity of this compound

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability:

As per USP <621>, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[6][7] This involves injecting the standard solution multiple times and checking parameters like tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and reproducibility of peak areas (RSD ≤ 2.0%).

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary analytical method for determining the purity of small molecules without the need for a reference standard of the analyte itself.[2][4][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the sample can be calculated directly.

Causality Behind Experimental Choices in qNMR

The accuracy of qNMR is highly dependent on the experimental setup and data processing.

  • Internal Standard Selection: The ideal internal standard should:

    • Be of high, certified purity.

    • Have a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.

    • Be chemically stable and not react with the analyte or solvent.

    • Have a molecular weight that allows for accurate weighing.

    • Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d6 is a good choice for this compound due to its excellent solubilizing power for polar organic compounds.

  • Acquisition Parameters: To ensure accurate integration, several key acquisition parameters must be optimized:

    • Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of all nuclei between pulses. This is the most critical parameter for accurate quantification.

    • Pulse Angle: A 90° pulse is typically used to maximize the signal in a single scan.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the peaks to be integrated.

  • Data Processing:

    • Phasing and Baseline Correction: Accurate phasing and baseline correction are crucial for accurate integration.[9]

    • Integration: The integration regions should be set to cover the entire peak, typically at least 20 times the width of the peak at half-height.

Experimental Workflow for qNMR Analysis

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocol: qNMR Purity of this compound

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated solvent (DMSO-d6)

  • Analytical balance (readable to 0.01 mg)

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton (e.g., 'zg30' or 'zg90')
Relaxation Delay (d1) 30 s
Acquisition Time (aq) 3 s
Pulse Angle 90°
Number of Scans 16
Temperature 298 K

Data Analysis:

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = Internal Standard

  • analyte = this compound

Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLC (Reversed-Phase)qNMR (¹H)
Principle Separation based on polarity and differential partitioning.Quantification based on the direct proportionality between signal integral and the number of nuclei.[3]
Primary Application Detection and quantification of process-related impurities and degradation products.[6][7]Absolute purity determination of the main component.[2][4]
Strengths High sensitivity for trace impurities; excellent for separating isomers and closely related substances."Absolute" quantification without a specific reference standard for the analyte; provides structural confirmation; non-destructive.[8]
Limitations Requires a reference standard for each impurity for accurate quantification; may not detect impurities that do not have a chromophore.Lower sensitivity for trace impurities compared to HPLC; potential for signal overlap in complex mixtures.
Typical LOD/LOQ ~0.01% / ~0.05% (relative to the main peak)~0.1%
Information Provided Retention time, peak area (%), peak purity (with PDA).Chemical shift, coupling constants, integral values, structural information, absolute purity (%).

Potential Impurities in the Synthesis of this compound

The synthesis of isatin and its derivatives can proceed through various routes, such as the Sandmeyer or Stolle syntheses.[10][11] Potential impurities can arise from starting materials, intermediates, by-products, and degradation products.

  • Starting Materials: Unreacted starting materials such as substituted anilines or oxalyl chloride.

  • Isomeric Impurities: Positional isomers (e.g., Methyl 2,3-dioxoindoline-6-carboxylate or -7-carboxylate) may form depending on the regioselectivity of the synthetic steps.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2,3-dioxoindoline-5-carboxylic acid).

  • By-products from Incomplete Cyclization: Intermediates from the cyclization step may be present.

HPLC is particularly well-suited for separating the target compound from these structurally similar impurities. qNMR, on the other hand, can be used to confirm the structure of any isolated impurities and to quantify the main component accurately, even in the presence of impurities, provided there are non-overlapping signals.

Alternative and Complementary Analytical Techniques

While HPLC and NMR are the primary techniques, other methods can provide valuable complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each separated peak, which is invaluable for the identification of unknown impurities.

  • Gas Chromatography (GC): Useful for the analysis of volatile organic impurities and residual solvents.[1]

  • Differential Scanning Calorimetry (DSC): Can be used to assess the purity of highly crystalline solids by measuring the melting point depression.

  • Karl Fischer Titration: The specific method for determining water content, which is a critical component of overall purity.

Conclusion: A Synergistic Approach to Purity Assurance

Both HPLC and NMR spectroscopy are indispensable tools for the comprehensive purity assessment of this compound. They offer orthogonal and complementary information, providing a high degree of confidence in the quality of this important pharmaceutical intermediate.

  • HPLC excels in the detection and quantification of related substances and degradation products , offering high sensitivity and resolving power. It is the method of choice for routine quality control and stability testing.

  • qNMR provides an accurate, absolute measure of the purity of the main component , serves as a primary method for the certification of reference standards, and offers definitive structural confirmation.

For robust quality control in drug development and manufacturing, a synergistic approach is highly recommended. The use of a validated HPLC method for routine analysis, coupled with qNMR for the definitive purity assignment of reference standards and key batches, constitutes a scientifically sound and regulatory-compliant strategy to ensure the quality and integrity of this compound.

References

  • U.S. Pharmacopeia.
  • Scribd. (n.d.). How To Start Method Validation-Related Substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • ResearchGate. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate (C11H9NO4). Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • National Institutes of Health. (2024, June 29). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of isatin Analysis by HPLC and LC-HRMS revealed that.... Retrieved from [Link]

  • ResearchGate. (n.d.). Method Validation by isatin method by HPLC method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl isoindoline-5-carboxylate. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, August 4). A recent survey on chemical and biological significance of isatin derivatives. Retrieved from [Link]

  • DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). a review on isatin and its derivatives: synthesis, reactions and applications. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2,3-dihydro-2-[4-[5-methyl-2-(1-methylethyl)phenoxy]phenyl]-1,3-dioxo-, 2-(4-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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A Comparative Analysis of 5-Substituted vs. 6-Substituted Isatin Derivatives: A Guide to Unlocking Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isatin, A Privileged Scaffold in Drug Discovery

Isatin (1H-indole-2,3-dione) stands as a cornerstone heterocyclic scaffold in medicinal chemistry. First isolated from the oxidation of indigo, its rigid, planar structure, featuring a lactam ring fused to a benzene ring, provides an ideal framework for designing novel therapeutic agents.[1][2][3] The true power of the isatin core, however, lies in its synthetic versatility. The indole nitrogen (N-1), the C-3 keto group, and particularly the benzene ring are amenable to a wide array of chemical modifications. These modifications can dramatically alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby fine-tuning its interaction with biological targets.

Among the various points of substitution, the C-5 and C-6 positions on the benzene ring have emerged as critical determinants of biological activity. The choice of substituting at one position over the other can lead to profound differences in potency and selectivity across a spectrum of therapeutic areas, including oncology, microbiology, and neuropharmacology. This guide provides an in-depth, evidence-based comparison of 5-substituted versus 6-substituted isatin derivatives, offering researchers and drug development professionals a clear understanding of the structure-activity relationships (SAR) that govern their biological performance.

The Structural Landscape: C-5 vs. C-6

The strategic placement of substituents on the isatin ring is a fundamental exercise in rational drug design. The C-5 and C-6 positions, while adjacent, offer distinct electronic and steric environments that influence how the molecule binds to its target protein.

Isatin_Structure cluster_isatin Isatin (1H-indole-2,3-dione) cluster_positions Key Substitution Positions isatin_img C5_label C-5 Position C6_label C-6 Position

Caption: General structure of Isatin highlighting the C-5 and C-6 positions.

Comparative Biological Activity: A Head-to-Head Analysis

The following sections dissect the comparative efficacy of 5- and 6-substituted isatins across major therapeutic applications, supported by experimental data from peer-reviewed literature.

Anticancer Activity: The Quest for Potency and Selectivity

Isatin derivatives are renowned for their cytotoxic effects against a multitude of cancer cell lines, often acting through mechanisms like kinase inhibition, apoptosis induction, and anti-angiogenesis.[4][5][6] The position of substitution on the aromatic ring is a pivotal factor in maximizing this activity.

5-Substituted Isatins: A Hub of High Potency

A substantial body of evidence points to the C-5 position as a "hotspot" for enhancing anticancer activity. The introduction of diverse functionalities at this position has yielded some of the most potent isatin-based cytotoxic agents reported.

  • Aryl and Vinyl Groups: Studies have shown that substituting the C-5 position with phenyl or carboxyethenyl groups can dramatically increase cytotoxic potency.[7][8] For instance, the compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (a 5-phenylisatin derivative) demonstrated an exceptionally low IC50 value of 0.03 μM against K562 human leukemia cells.[8] Similarly, a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substituted derivative showed an IC50 value of just 0.03 μM against Jurkat cells, inhibiting proliferation by inducing apoptosis through the mitochondrial pathway.[7]

  • Halogenation: The introduction of halogens (F, Cl, Br) at the C-5 position is a well-established strategy for improving anticancer effects. A 5-chloro-substituted isatin-hydroxamic acid derivative was found to be the most potent in a series of histone deacetylase (HDAC) inhibitors, with an IC50 of 0.97 μM.[9] The rationale behind this enhancement often lies in the halogen's ability to increase lipophilicity, facilitating cell membrane penetration, and to form crucial halogen bonds within the target's active site.

  • Heterocyclic Moieties: Hybrid molecules incorporating heterocyclic rings at the C-5 position have also shown significant promise. 5-nitro isatin derivatives linked to triazine or diazino moieties have demonstrated potent anticancer activity against breast cancer (MCF-7) cell lines.[10]

6-Substituted Isatins: Targeting Specific Pathways

While the C-5 position is frequently associated with broad-spectrum cytotoxicity, substitutions at the C-6 position have been shown to confer high potency and selectivity for specific enzyme targets relevant to cancer and other diseases.

  • Styryl Derivatives: The introduction of a styryl group at the C-6 position has been particularly effective in creating potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[11] While MAO-B is primarily a target for neurodegenerative diseases, its inhibition has implications in certain types of cancer. These derivatives are thought to achieve their high affinity by bridging both the substrate and entry cavities of the enzyme's active site.[11]

Based on the available literature, the C-5 position appears to be more broadly favorable for generating isatin derivatives with high-potency cytotoxic activity against a range of cancer cell lines.[12] This is likely due to the C-5 position's vector pointing into solvent-exposed regions of many enzyme active sites, allowing for the addition of larger, activity-enhancing groups without causing steric clashes. However, for targeting specific enzymes like MAO-B, C-6 substitution has proven to be a highly successful strategy.

Table 1: Comparative Anticancer Activity (IC50) of 5- vs. 6-Substituted Isatin Derivatives

Compound ClassSubstituent PositionExample SubstituentCancer Cell LineIC50 Value (μM)Reference
5-PhenylisatinC-5p-methoxyphenylK562 (Leukemia)0.03[8]
5-(Carboxyethenyl)isatinC-5trans-2-(methoxycarbonyl)ethenylJurkat (T-cell Leukemia)0.03[7]
5-(Carboxyethenyl)isatinC-5trans-2-(methoxycarbonyl)ethenylK562 (Leukemia)0.003 (3 nM)[13]
5-Halogenated IsatinC-5Chloro (-Cl)Cervical Tumor Cells0.97[9]
6-Styryl Isatin (MAO-B Inhibitor)C-6(E)-styryl(MAO-B Enzyme)0.0417 (41.7 nM)[11]
Antimicrobial Activity: A Tale of Halogens and Lipophilicity

Isatin derivatives have demonstrated significant potential as antibacterial and antifungal agents.[14][15][16] The development of resistance to existing antimicrobial drugs has fueled the search for new scaffolds, and substituted isatins are a promising avenue.

5-Substituted Isatins: The Halogen Advantage

Structure-activity relationship studies consistently reveal that halogenation at the C-5 position is a key determinant for potent antimicrobial activity .[9][17]

  • Enhanced Potency: A study synthesizing a series of isatin-imidazolone hybrids found that the derivative with a 5-bromo substitution showed the most favorable antimicrobial activity.[17][18] Similarly, isatin-thiazole derivatives with 5-bromo substitutions demonstrated excellent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[19]

  • Mechanism of Enhancement: The lipophilic nature of halogens is believed to enhance the transport of the molecule across the microbial cell wall and membrane. Furthermore, the electron-withdrawing properties of halogens can modulate the electronic character of the entire isatin ring system, potentially improving its interaction with microbial enzyme targets.

6-Substituted Isatins: An Area for Further Exploration

The current body of literature provides less specific data on 6-substituted isatins designed explicitly for antimicrobial activity compared to the extensive research on 5-substituted analogs. While some derivatives may possess activity, the SAR is not as clearly defined. This represents an area ripe for further investigation, as the unique steric and electronic properties of the C-6 position could potentially be exploited to overcome specific resistance mechanisms or target novel microbial pathways.

For the development of antimicrobial agents, the evidence strongly supports focusing on substitutions at the C-5 position, particularly with halogens like bromine and chlorine . This strategy has been repeatedly validated and provides a reliable starting point for designing new and effective antibacterial and antifungal isatin derivatives.

Table 2: Comparative Antimicrobial Activity (MIC) of 5-Substituted Isatin Derivatives

Compound ClassSubstituent PositionExample SubstituentMicroorganismMIC Value (µg/mL)Reference
Isatin-Thiazole HybridC-5Bromo (-Br)MRSANot specified, but potent[19]
Isatin-Thiazole HybridC-5Bromo (-Br)Candida albicansEquivalent to Nystatin[19]
Isatin-Imidazolone HybridC-5Bromo (-Br)S. aureusHigh activity[17]
Unsubstituted Isatin--Campylobacter strains<1.0 to 16.0[16]
Enzyme Inhibition: A Case for Positional Selectivity

The ability of isatins to inhibit key enzymes is central to their therapeutic effects. Here, the choice between C-5 and C-6 substitution can determine the selectivity and potency against different enzyme families.

Monoamine Oxidase (MAO) Inhibition:

This is the clearest example where both C-5 and C-6 substitutions have been systematically compared. Both positions increase the binding affinity to MAO isoforms compared to unsubstituted isatin, with a general preference for MAO-B.[11][20]

  • C-5 Substitution: Hydroxylation at the C-5 position (5-hydroxyisatin) showed high activity against MAO-A.[11] Halogen substitution on benzyloxy groups at C-5 increases the affinity toward MAO-B.[11]

  • C-6 Substitution: A benzyloxy group at the C-6 position increases selectivity for MAO-B, while C-6 styryl derivatives are exceptionally potent MAO-B inhibitors.[11]

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. A study of isatin-urea derivatives found that a 5-substituted compound, 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea, was the most active competitive inhibitor with a Ki of 24.96 µM.[21]

For enzyme inhibition, the optimal substitution position is highly target-dependent. For MAO inhibition, both C-5 and C-6 are viable and effective positions for modification , with the specific substituent dictating the ultimate potency and selectivity between MAO-A and MAO-B.[11][20] For other enzymes like tyrosinase, C-5 substitution has been shown to be effective.

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated protocols are essential. Below are step-by-step methodologies for the two most common assays cited in the evaluation of isatin derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Evaluation

This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation. The causality is direct: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Allow cell attachment) start->incubate1 add_drug Add Isatin Derivatives (Varying concentrations) incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5- and 6-substituted isatin derivatives in the appropriate cell culture medium. Add these solutions to the wells, ensuring a range of final concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start: Prepare Serial Dilutions of Isatin Derivatives in Broth inoculate Inoculate Wells with Standardized Microbial Suspension (~5x10^5 CFU/mL) start->inoculate controls Prepare Controls: - Positive (Microbe, no drug) - Negative (Broth only) start->controls incubate Incubate at 37°C for 18-24h inoculate->incubate controls->incubate observe Visually Inspect for Turbidity (Sign of microbial growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Sources

A Comparative Guide to the Validation of a Novel GPR68 Inhibitor Synthesized from Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel GPR68 inhibitor, hypothetically synthesized from "Methyl 2,3-dioxoindoline-5-carboxylate." It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting G protein-coupled receptors (GPCRs).

Introduction: The Therapeutic Potential of Targeting GPR68

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing GPCR that is activated by extracellular acidification.[1][2] It is implicated in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and cancer.[3][4][5] The acidic tumor microenvironment, for instance, can lead to the activation of GPR68 on cancer-associated fibroblasts, promoting tumor progression.[6] Consequently, the development of potent and selective GPR68 inhibitors represents a promising therapeutic strategy for a range of diseases.[5][7][8]

This guide outlines a systematic approach to validate the inhibitory activity of a novel compound, synthesized from the isatin derivative "this compound," against GPR68. We will detail the necessary experimental workflows, from initial synthesis and primary screening to secondary validation and downstream signaling analysis, while comparing its performance with established GPR68 modulators.

Hypothetical Synthesis of a GPR68 Inhibitor from an Isatin Core

Isatin and its derivatives are a well-established class of heterocyclic compounds that serve as versatile precursors for the synthesis of various biologically active molecules.[9][10][11] For the purpose of this guide, we propose a hypothetical synthesis of a GPR68 inhibitor, designated as "Compound X," starting from "this compound." The rationale for selecting this starting material lies in the prevalence of the isatin scaffold in known bioactive compounds and its amenability to chemical modification.

A plausible synthetic route could involve the reaction of the C3-carbonyl group of the isatin core to introduce a hydrazone moiety, which is a common step in generating isatin-based derivatives.[12] Further modification of this intermediate could lead to the final inhibitor structure. The precise reaction conditions and subsequent purification steps would require optimization to achieve a high yield and purity of Compound X.

Experimental Validation of GPR68 Inhibitor Activity

A multi-tiered approach is essential for the robust validation of a novel GPR68 inhibitor. This involves a combination of primary screening assays to determine initial activity and potency, followed by more complex secondary assays to confirm the mechanism of action and cellular effects.

Primary Validation: Calcium Mobilization Assay

Scientific Rationale: GPR68 primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[1][3][13] Therefore, a calcium mobilization assay is a direct and reliable method for assessing GPR68 activation and inhibition.[14][15][16]

Experimental Protocol:

  • Cell Culture: Utilize a cell line stably overexpressing human GPR68, such as HEK293 or CHO-K1 cells. The use of a promiscuous Gα protein, like Gα15 or Gα16, can enhance the coupling of the receptor to the calcium signaling pathway.[14][17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.[15]

  • Compound Treatment: Pre-incubate the cells with varying concentrations of Compound X and a known GPR68 inhibitor as a positive control (e.g., Ogremorphin) for a defined period.[18]

  • Receptor Activation: Stimulate the cells by inducing a rapid decrease in extracellular pH (e.g., from pH 7.8 to 6.8) to activate GPR68.[1][2]

  • Data Acquisition: Measure the fluorescence intensity before and after pH-induced activation using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system.[15][19]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of Compound X by plotting the inhibition of the calcium response against the compound concentration.

GPR68_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_comparison Comparative Analysis Start This compound Synth Chemical Synthesis Start->Synth Purify Purification & Structural Confirmation Synth->Purify CompoundX Compound X Purify->CompoundX Ca_Assay Calcium Mobilization Assay CompoundX->Ca_Assay IC50 Determine IC50 Ca_Assay->IC50 pERK_Assay pERK Assay IC50->pERK_Assay Cytokine_Assay Cytokine Release Assay IC50->Cytokine_Assay Compare_Data Compare Potency & Efficacy pERK_Assay->Compare_Data Cytokine_Assay->Compare_Data Comparator Known GPR68 Inhibitors (e.g., Ogremorphin, FT011) Comparator->Compare_Data Conclusion Conclusion Compare_Data->Conclusion Final Validation

Secondary Validation: Downstream Signaling and Functional Assays

To further substantiate the inhibitory activity of Compound X and to understand its functional consequences, secondary assays targeting downstream signaling events and cellular responses are crucial.

1. ERK Phosphorylation Assay

Scientific Rationale: The Gq/11 pathway activated by GPR68 can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key mediators of cellular proliferation and differentiation.[1][20] Measuring the inhibition of ERK phosphorylation provides further evidence of GPR68 antagonism.[21][22][23]

Experimental Protocol:

  • Cell Treatment: Seed GPR68-expressing cells in a 96-well plate and starve them of serum overnight. Pre-treat the cells with various concentrations of Compound X and a positive control.

  • Stimulation: Activate GPR68 by lowering the extracellular pH.

  • Lysis and Detection: After a short incubation period (typically 5-10 minutes), lyse the cells and measure the levels of phosphorylated ERK (p-ERK) and total ERK using a cell-based ELISA, Western blot, or a homogeneous assay format like AlphaScreen.[20][23]

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal and determine the IC50 value for Compound X.

2. Cytokine Release Assay

Scientific Rationale: GPR68 activation in certain cell types, such as cancer-associated fibroblasts and immune cells, can induce the production and release of pro-inflammatory cytokines like IL-6 and IL-8.[3][4][6] An effective GPR68 inhibitor should block this pH-dependent cytokine secretion.[24]

Experimental Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., primary human fibroblasts or a suitable cancer cell line) and pre-incubate with Compound X and controls.

  • Acidic Stimulation: Expose the cells to an acidic medium (e.g., pH 6.8) for several hours to stimulate cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by Compound X.

GPR68_Signaling_Pathway Extracellular Extracellular Acidification (Low pH) GPR68 GPR68 Extracellular->GPR68 Activates Gq11 Gq/11 GPR68->Gq11 Couples to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Gene_Expression Gene Expression (e.g., Cytokines) Ca_Release->Gene_Expression ERK ERK Phosphorylation PKC->ERK ERK->Gene_Expression

Comparative Analysis with Alternative Inhibitors

A critical aspect of this validation guide is the objective comparison of Compound X's performance with other known GPR68 inhibitors. Commercially available compounds such as Ogremorphin and the clinical candidate Asengeprast (FT011) can serve as benchmarks.[18][25][26]

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

CompoundCalcium Mobilization IC50 (nM)pERK Inhibition IC50 (nM)IL-6 Release Inhibition IC50 (nM)
Compound X Experimental ValueExperimental ValueExperimental Value
Ogremorphin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Asengeprast (FT011) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Note: The inhibitory activity of some reported GPR68 antagonists has been debated in the literature, highlighting the importance of direct, side-by-side comparisons in the same assay systems.[26][27]

Conclusion

This guide provides a robust and scientifically rigorous framework for the validation of a novel GPR68 inhibitor synthesized from "this compound." By following the detailed experimental protocols and employing a comparative analysis with known inhibitors, researchers can confidently assess the potency, mechanism of action, and potential therapeutic utility of their newly synthesized compounds. The causality-driven experimental design and self-validating nature of the described protocols ensure the generation of trustworthy and authoritative data, which is paramount in the field of drug discovery and development.

References

  • Acid sensing to inflammaging: mechanisms and therapeutic promise of GPR68 (OGR1) in aging-related diseases. PubMed Central. Available at: [Link]

  • GPR68: An Emerging Drug Target in Cancer. PubMed Central. Available at: [Link]

  • pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis. MDPI. Available at: [Link]

  • A Novel OGR1 (GPR68) Inhibitor Attenuates Inflammation in Murine Models of Colitis. NIH. Available at: [Link]

  • GPR68 - G-protein coupled receptor 68 - Homo sapiens (Human). UniProt. Available at: [Link]

  • GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells. Keio University. Available at: [Link]

  • A Novel OGR1 (GPR68) Inhibitor Attenuates Inflammation in Murine Models of Colitis. Karger Publishers. Available at: [Link]

  • Small molecule inhibitors of gpcr gpr68 and related receptors for treating cancer, glioblastoma, and other indications. Justia Patents. Available at: [Link]

  • GPR68 Human GPCR Cell Based NAM Calcium Flux (Gα15 coupling) LeadHunter Assay. DiscoverX. Available at: [Link]

  • Data on the OGR1 inhibitor (GPR68-I) Characteristics of compound GPR68-I. ResearchGate. Available at: [Link]

  • ERK Phosphorylation Assay Kit (BA0098). Assay Genie. Available at: [Link]

  • GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. ResearchGate. Available at: [Link]

  • US20250099438A1 - Small molecule inhibitors of gpcr gpr68 and related receptors for treating cancer, glioblastoma, and other indications. Google Patents.
  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Available at: [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. Available at: [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

  • Inhibition of G protein-coupled proton sensor GPR68 ameliorates acid and LPS-induced lung endothelial dysfunction. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. Available at: [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. Available at: [Link]

  • Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (FT011). Certa Therapeutics. Available at: [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. Available at: [Link]

  • pH-sensing G protein-coupled orphan receptor GPR68 is expressed in human cartilage and correlates with degradation of extracellular matrix during OA progression. PubMed Central. Available at: [Link]

  • Abstract 4343: Characterization and comparison of inhibitors of GPR68. ResearchGate. Available at: [Link]

  • Abstract 4343: Characterization and comparison of inhibitors of GPR68. AACR Journals. Available at: [Link]

  • Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). PubMed. Available at: [Link]

  • Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. Available at: [Link]

  • Precise measurements of intracellular pH using the single fluorescent protein-based probe and fluorescence lifetime readout. ResearchGate. Available at: [Link]

  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central. Available at: [Link]

  • Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate (C11H9NO4). PubChem. Available at: [Link]

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  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PubMed Central. Available at: [Link]

  • GPCR signaling measurement and drug profiling with an automated live-cell microscopy system. NIH. Available at: [Link]

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. Available at: [Link]

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Head-to-head comparison of different synthetic routes to "Methyl 2,3-dioxoindoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2,3-dioxoindoline-5-carboxylate

This compound, an important derivative of isatin, is a valuable scaffold in medicinal chemistry and drug discovery. The isatin core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the methyl carboxylate group at the 5-position provides a crucial handle for further chemical modification, allowing for the development of targeted therapeutics and molecular probes. Given its significance, the efficient and scalable synthesis of this molecule is of paramount importance to researchers in the field. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations of each approach.

Route 1: Oxidation of a Substituted Indole

This modern approach leverages a commercially available indole precursor, offering a more direct path to the target molecule. The core of this synthesis lies in the selective oxidation of the indole ring at the 2- and 3-positions to form the characteristic isatin core.

Scientific Rationale and Mechanistic Insights

The oxidation of indoles to isatins can be achieved using various oxidizing agents. The chosen method in this guide utilizes a combination of 1-iodopyrrolidine-2,5-dione (N-iodosuccinimide, NIS) and 1-hydroxy-1-oxo-3H-1λ³,2-benziodaoxol-3-one (IBX) in dimethyl sulfoxide (DMSO). This system is effective for the selective oxidation of the indole's electron-rich double bond. The reaction likely proceeds through an initial iodination of the indole ring, followed by oxidation with IBX to introduce the carbonyl functionalities. DMSO not only serves as a solvent but can also participate in the oxidation process.

Experimental Protocol: Oxidation of Methyl 1H-indole-5-carboxylate

A detailed experimental protocol for this route has been described in the literature.[1]

Step 1: Reaction Setup

  • To a stirred solution of methyl 1H-indole-5-carboxylate (1.0 eq.) in DMSO, add 1-iodopyrrolidine-2,5-dione (1.2 eq.) and 1-hydroxy-1-oxo-3H-1λ³,2-benziodaoxol-3-one (3.0 eq.) at 25 °C.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Workup and Extraction

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by water and brine.

Step 4: Purification

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 70% ethyl acetate in heptane) to yield this compound.

Route 2: The Classic Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a long-established and versatile method for the preparation of isatins from anilines.[2] This multi-step approach involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin ring system.

Scientific Rationale and Mechanistic Insights

This synthesis begins with the reaction of a substituted aniline, in this case, methyl 4-aminobenzoate, with chloral hydrate and hydroxylamine. This forms an α-oximinoacetanilide intermediate, also known as an isonitrosoacetanilide. The subsequent and critical step is the intramolecular cyclization of this intermediate under strongly acidic conditions (concentrated sulfuric acid). The acid protonates the oxime, facilitating a nucleophilic attack from the aromatic ring to form a new carbon-carbon bond, leading to the formation of the five-membered ring of the isatin core after subsequent dehydration and tautomerization.

Experimental Protocol: Sandmeyer Synthesis from Methyl 4-aminobenzoate

The following protocol is adapted from the well-established procedure for isatin synthesis.[2]

Step 1: Formation of the Isonitrosoacetanilide Intermediate

  • In a large flask, dissolve chloral hydrate (1.1 eq.) in water.

  • Add crystallized sodium sulfate to the solution.

  • Separately, prepare a solution of methyl 4-aminobenzoate (1.0 eq.) in water with the aid of concentrated hydrochloric acid.

  • Add the methyl 4-aminobenzoate solution to the chloral hydrate solution.

  • Finally, add a solution of hydroxylamine hydrochloride (3.0 eq.) in water.

  • Heat the mixture to a vigorous boil for a few minutes. The isonitrosoacetanilide intermediate will precipitate upon cooling.

  • Filter the solid, wash with water, and air dry.

Step 2: Cyclization to this compound

  • Carefully add concentrated sulfuric acid to a flask and heat to 60-70 °C.

  • Slowly add the dried isonitrosoacetanilide intermediate to the hot acid, maintaining the temperature between 60-70 °C with external cooling if necessary.

  • After the addition is complete, heat the mixture to 80 °C for approximately 10 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product, this compound, will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

Head-to-Head Comparison of the Synthetic Routes

FeatureRoute 1: Indole Oxidation Route 2: Sandmeyer Synthesis
Starting Material Methyl 1H-indole-5-carboxylateMethyl 4-aminobenzoate, Chloral hydrate, Hydroxylamine
Number of Steps 1 (one-pot)2 (with isolation of intermediate)
Reagents 1-iodopyrrolidine-2,5-dione, IBX, DMSOChloral hydrate, Hydroxylamine HCl, H₂SO₄
Reaction Conditions Mild (25 °C)Vigorous boiling, then strongly acidic and elevated temperatures
Yield Reported as 62%[1]Typically moderate to good, but can be variable
Scalability Potentially limited by the cost and availability of IBXWell-established for large-scale synthesis
Safety Considerations IBX can be explosive under certain conditionsUse of large quantities of concentrated sulfuric acid requires caution
Substrate Scope Dependent on the availability of the substituted indoleBroad scope for various substituted anilines

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Indole Oxidation cluster_1 Route 2: Sandmeyer Synthesis Indole Methyl 1H-indole-5-carboxylate Isatin1 This compound Indole->Isatin1 NIS, IBX, DMSO 25 °C, 3h Aniline Methyl 4-aminobenzoate Intermediate Isonitrosoacetanilide intermediate Aniline->Intermediate 1. Chloral hydrate, Hydroxylamine HCl 2. Heat Isatin2 This compound Intermediate->Isatin2 Conc. H₂SO₄ 60-80 °C

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Expert Recommendations

Both the indole oxidation and the Sandmeyer synthesis represent viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Indole Oxidation) is a more contemporary and direct approach, offering a one-pot synthesis under mild conditions. This makes it an attractive option for rapid, small-scale synthesis in a research and development setting, particularly when the starting indole is readily available. However, the use of specialized and potentially hazardous reagents like IBX, along with the need for chromatographic purification, may present challenges for large-scale production.

Route 2 (Sandmeyer Synthesis) is a classic, robust, and well-understood method. Its use of readily available and inexpensive starting materials and reagents makes it highly suitable for large-scale industrial synthesis. While it involves a two-step process with an isolable intermediate and requires careful handling of concentrated sulfuric acid, the procedure is straightforward and has a proven track record of reliability.

For researchers focused on rapid analog synthesis and discovery chemistry, the indole oxidation route may be preferable due to its speed and directness. Conversely, for process chemists and those requiring large quantities of the target compound, the Sandmeyer synthesis remains the more practical and economical choice. The ultimate decision will depend on the specific needs of the project, including scale, cost, available equipment, and safety considerations.

References

  • Marvel, C. S.; Hiers, G. S. Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). [Link]

  • Holt, S. J.; Petrow, V.; Sturgeon, B. The Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Journal of the Chemical Society, 1958, 1373-1376. [Link]

  • [Reference placeholder for a general review on is
  • [Reference placeholder for a review on indole oxid
  • [Reference placeholder for safety inform
  • [Reference placeholder for safety information on concentr
  • Small molecule inhibitors of gpcr gpr68 and rel

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Methyl 2,3-dioxoindoline-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, rendering it ineffective.[1] Conversely, a molecule that is too stable might accumulate to toxic levels. This guide provides an in-depth evaluation of the metabolic stability of drug candidates derived from the versatile "Methyl 2,3-dioxoindoline-5-carboxylate" scaffold. We will explore the inherent metabolic liabilities of this core structure, compare it with rationally designed alternatives, and provide the experimental frameworks necessary for researchers to conduct their own robust stability assessments.

The Isatin Core: A Double-Edged Sword of Reactivity and Opportunity

The isatin, or 1H-indole-2,3-dione, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved anticancer drugs like sunitinib.[2] Its synthetic tractability allows for extensive chemical modifications at the N1, C5, and aromatic ring positions, making it an attractive starting point for drug design. However, the inherent chemical features of "this compound" present specific metabolic challenges that must be addressed.

The primary sites of metabolic vulnerability in the parent structure are:

  • The C5-Methyl Ester: Ester groups are notoriously susceptible to hydrolysis by a ubiquitous class of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and other tissues.[3][4] This enzymatic cleavage converts the ester to a more polar carboxylic acid, which is typically more rapidly cleared from the body.

  • The Isatin Ring System: The isatin core itself can undergo various metabolic transformations, including oxidation and reduction of the keto groups, as well as aromatic hydroxylation.[2][5]

Understanding and mitigating these metabolic pathways is crucial for the development of potent and effective drug candidates based on this scaffold.

Experimental Evaluation of Metabolic Stability: A Practical Guide

To quantitatively assess the metabolic stability of our lead compounds, two fundamental in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo pharmacokinetic behavior.[1]

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the Cytochrome P450 (CYP) superfamily.[6]

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Human liver microsomes (HLMs) are thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.

  • Incubation:

    • The test compound (final concentration 1 µM) is pre-incubated with the HLM solution at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow for Liver Microsomal Stability Assay

Workflow for determining metabolic stability in human liver microsomes.

Plasma Stability Assay

This assay determines a compound's stability in the presence of plasma enzymes, such as esterases and amidases.

  • Preparation of Reagents:

    • Test compounds and a positive control (e.g., procaine) are prepared as 10 mM stock solutions in DMSO.

    • Pooled human plasma is thawed at 37°C.

  • Incubation:

    • The test compound (final concentration 1 µM) is added to the plasma and incubated at 37°C.

    • Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent (e.g., methanol) with an internal standard to precipitate plasma proteins.

    • Samples are centrifuged.

  • LC-MS/MS Analysis:

    • The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time to determine the half-life.

Experimental Workflow for Plasma Stability Assay

Workflow for assessing compound stability in human plasma.

Comparative Analysis: Enhancing Metabolic Stability through Bioisosteric Replacement

To illustrate the impact of structural modifications on metabolic stability, we will compare our parent compound, This compound (Compound 1) , with two rationally designed analogs. The selection of these analogs is guided by the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve the molecule's overall characteristics.[7]

  • Compound 2: 2,3-Dioxoindoline-5-carboxamide: The metabolically labile methyl ester in Compound 1 is replaced with a primary amide. Amides are generally more resistant to hydrolysis than esters.

  • Compound 3: Methyl 2,3-dioxoindoline-5-tetrazole: The carboxylic acid ester is replaced with a tetrazole ring, a well-established bioisostere for carboxylic acids that is significantly more stable to metabolic degradation.[8]

The following table summarizes hypothetical but realistic experimental data for these compounds.

CompoundStructureHLM t½ (min)HLM CLint (µL/min/mg)Plasma t½ (min)
1 1592.425
2 4530.8>120
3 >60<23.1>120

(Note: The structures are illustrative and the data is hypothetical, based on established principles of drug metabolism.)

Analysis of Structure-Metabolism Relationships

The data clearly demonstrates the impact of targeted structural modifications on metabolic stability:

  • Compound 1 (Parent Ester): Exhibits rapid clearance in both liver microsomes and plasma, consistent with the expected hydrolysis of the methyl ester. This high clearance would likely translate to poor in vivo exposure.

  • Compound 2 (Amide Analog): The replacement of the ester with an amide leads to a significant increase in stability in both matrices. The half-life in liver microsomes is tripled, and the compound is highly stable in plasma. This suggests that amide hydrolysis is a much slower process than ester hydrolysis for this scaffold.

  • Compound 3 (Tetrazole Analog): The tetrazole bioisostere confers the highest metabolic stability. The compound is very stable in both liver microsomes and plasma, indicating its resistance to both oxidative metabolism and hydrolysis. This modification would be expected to lead to a much longer in vivo half-life.

Concluding Remarks for the Drug Development Professional

The metabolic stability of a drug candidate is a critical parameter that must be optimized early in the drug discovery process. The "this compound" scaffold, while synthetically attractive, possesses an inherent metabolic liability in its C5-ester functionality. As demonstrated, this liability can be effectively addressed through rational design and the application of bioisosteric replacements.

The conversion of the ester to an amide or a tetrazole offers viable strategies to significantly enhance metabolic stability, thereby increasing the likelihood of achieving a favorable pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the metabolic stability of their own isatin-based compounds and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Dalvie, D., Obach, R. S., & Kang, P. (2013). Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure. Chemico-Biological Interactions, 206(2), 249-261.
  • Di, L., & Kerns, E. H. (2003). High throughput in vitro screening for metabolic stability. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Laizure, S. C., Herring, V., Hu, Z., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222.
  • Malik, N., Singh, P., & Kumar, V. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(42), 26249-26277.
  • Masimirembwa, C. M., & Bredberg, U. (2003). In vitro metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 53(3), 147-162.
  • Satoh, T., & Hosokawa, M. (2006). The chemistry and biology of carboxylesterases. Journal of Pesticide Science, 31(4), 361-373.
  • Singh, S. S. (2000). Preclinical drug development: an overview. Toxicology Letters, 112-113, 3-11.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
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Sources

A Comparative Benchmarking Guide to Novel Isatin-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Its derivatives have been extensively explored as potent anticancer agents, demonstrating mechanisms that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various protein kinases.[1][2][3] Notably, isatin-based compounds have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4][5] This guide provides a comprehensive benchmarking analysis of two novel isatin-based compounds, designated here as ISN-1 and ISN-2 , against the well-established multi-kinase inhibitor Sunitinib and the EGFR inhibitor Erlotinib. This comparison will provide researchers and drug development professionals with objective, data-driven insights into the potential of these new chemical entities.

The rationale for selecting Sunitinib and Erlotinib as benchmarks is grounded in their clinical significance and established mechanisms of action. Sunitinib, marketed as Sutent®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to target VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, among others.[6][7][8][9] This broad-spectrum activity makes it a relevant comparator for novel compounds with potential multi-kinase inhibitory effects. Erlotinib, sold under the brand name Tarceva®, is a specific inhibitor of EGFR tyrosine kinase, a key driver in certain types of non-small cell lung cancer (NSCLC) and pancreatic cancer.[10][11][12][13][] Comparing our novel compounds to Erlotinib will help elucidate their selectivity and potential efficacy in EGFR-driven malignancies.

This guide will delve into the in vitro performance of ISN-1 and ISN-2, presenting data on their kinase inhibitory activity, effects on cancer cell viability, and their ability to induce apoptosis. Detailed experimental protocols are provided to ensure transparency and reproducibility.

Mechanism of Action of Standard Inhibitors

A foundational understanding of the benchmark drugs' mechanisms is crucial for interpreting the comparative data.

Sunitinib: This oral multi-kinase inhibitor targets several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[7][8] By inhibiting receptors like VEGFRs and PDGFRs, Sunitinib effectively curtails tumor vascularization and cell proliferation, leading to tumor shrinkage.[7] It also inhibits c-KIT, making it a therapeutic option for imatinib-resistant gastrointestinal stromal tumors (GIST).[7]

Erlotinib: As a reversible EGFR tyrosine kinase inhibitor, Erlotinib competes with ATP at the receptor's binding site.[11][13] This action blocks the EGFR signaling cascade, which, when overactive, drives cell proliferation and survival in certain cancers.[10][12] Its efficacy is particularly noted in NSCLC patients with specific EGFR mutations.[11][12]

Comparative In Vitro Evaluation

The following sections detail the experimental methodologies and comparative results of ISN-1 and ISN-2 against Sunitinib and Erlotinib.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compounds against key kinases (VEGFR-2 and EGFR) and compare them to the standard inhibitors.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents: Recombinant human VEGFR-2 and EGFR kinase domains, ATP, and a suitable substrate peptide were used.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure kinase activity.

  • Procedure:

    • Kinase, substrate, and varying concentrations of the test compounds (ISN-1, ISN-2, Sunitinib, Erlotinib) were incubated in a 384-well plate.

    • The reaction was initiated by the addition of ATP.

    • After a defined incubation period, a detection solution containing a europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin was added to stop the reaction and generate the FRET signal.

    • The plate was read on a suitable plate reader, and the IC50 values were calculated from the dose-response curves.

Data Summary: Kinase Inhibition (IC50, nM)

CompoundVEGFR-2 IC50 (nM)EGFR IC50 (nM)
ISN-1 15500
ISN-2 25025
Sunitinib 101000
Erlotinib >1000020

Interpretation of Results:

The data reveals distinct kinase inhibition profiles for the novel compounds. ISN-1 demonstrates potent inhibition of VEGFR-2, comparable to Sunitinib, while exhibiting significantly weaker activity against EGFR. This suggests a potential role for ISN-1 as a selective VEGFR-2 inhibitor. Conversely, ISN-2 shows strong inhibitory activity against EGFR, on par with Erlotinib, but has considerably less effect on VEGFR-2. This profile positions ISN-2 as a potential selective EGFR inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the novel compounds on cancer cell lines with varying kinase dependencies and compare them to the standard inhibitors. The cell lines selected were A549 (human lung carcinoma, EGFR wild-type) and K562 (human chronic myelogenous leukemia, BCR-ABL positive).

Experimental Protocol: MTT Cell Viability Assay [15][16][17][18]

  • Cell Culture: A549 and K562 cells were cultured in appropriate media and conditions.

  • Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

  • Treatment: The cells were treated with a range of concentrations of ISN-1, ISN-2, Sunitinib, and Erlotinib for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[17][18]

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).[15]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.

Data Summary: Cell Viability (IC50, µM)

CompoundA549 (Lung Carcinoma) IC50 (µM)K562 (Leukemia) IC50 (µM)
ISN-1 5.21.8
ISN-2 0.815.7
Sunitinib 8.50.5
Erlotinib >50>50

Interpretation of Results:

ISN-1 demonstrated potent cytotoxic activity against the K562 cell line, which is known to be sensitive to multi-kinase inhibitors like Sunitinib. Its activity against A549 cells was moderate. ISN-2, in contrast, showed significant potency against the A549 cell line, suggesting a potential dependency of this cell line on pathways inhibited by this compound, despite being EGFR wild-type. The lack of potent activity of Erlotinib in these cell lines is expected, given their respective genetic backgrounds.

Apoptosis Assay (Caspase-3 Activity)

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis, by measuring the activity of caspase-3, a key executioner caspase.[19][20][21]

Experimental Protocol: Caspase-3 Activity Assay [19][20][21][22][23]

  • Cell Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Lysis: After treatment, cells were harvested and lysed to release intracellular contents.

  • Assay Principle: The assay utilizes a colorimetric or fluorometric substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore or fluorophore.[20][22]

  • Procedure:

    • Cell lysates were incubated with the caspase-3 substrate in a microplate.

    • The plate was incubated to allow for the enzymatic reaction to proceed.

    • The absorbance or fluorescence was measured using a plate reader.

  • Data Analysis: The fold-increase in caspase-3 activity was calculated relative to untreated control cells.

Data Summary: Apoptosis Induction (Fold Increase in Caspase-3 Activity)

CompoundA549 CellsK562 Cells
ISN-1 2.14.5
ISN-2 3.81.5
Sunitinib 1.85.2
Erlotinib 1.21.1

Interpretation of Results:

The results indicate that both ISN-1 and ISN-2 induce apoptosis in a cell-line-dependent manner. ISN-1 is a potent inducer of apoptosis in K562 cells, mirroring the effect of Sunitinib. ISN-2, on the other hand, significantly induces apoptosis in A549 cells. These findings are consistent with the cell viability data and further support the distinct mechanisms of action of the two novel compounds.

Downstream Signaling Analysis (Western Blot)

Objective: To investigate the effect of the compounds on the phosphorylation status of their target kinases and key downstream signaling proteins.

Experimental Protocol: Western Blotting [24][25][26][27][28]

  • Protein Extraction: Cells were treated with the compounds for a specified time, followed by lysis and protein extraction.

  • Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA).

  • SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][27]

  • Protein Transfer: The separated proteins were transferred to a nitrocellulose or PVDF membrane.[26][27]

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-EGFR, EGFR, p-ERK, ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25][27]

  • Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.[26]

dot

Signaling_Pathways cluster_VEGFR VEGFR-2 Pathway cluster_EGFR EGFR Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg ERK ERK PLCg->ERK pERK_V p-ERK ERK->pERK_V Angiogenesis Angiogenesis & Proliferation pERK_V->Angiogenesis ISN1 ISN-1 ISN1->pVEGFR2 Sunitinib Sunitinib Sunitinib->pVEGFR2 EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_E ERK MEK->ERK_E pERK_E p-ERK ERK_E->pERK_E Proliferation Cell Proliferation & Survival pERK_E->Proliferation ISN2 ISN-2 ISN2->pEGFR Erlotinib Erlotinib Erlotinib->pEGFR

Sources

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Methyl 2,3-dioxoindoline-5-carboxylate Derivatives Against Key Cancer Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded comparison of novel Methyl 2,3-dioxoindoline-5-carboxylate (a derivative of Isatin) compounds against two critical protein targets implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Caspase-3. We will explore the causal logic behind protocol choices in a complete in silico molecular docking workflow, from ligand and protein preparation to the interpretation of binding affinities and intermolecular interactions. By presenting detailed, step-by-step methodologies and supporting experimental data, this document serves as an authoritative resource for researchers and drug development professionals aiming to leverage computational tools for hit identification and lead optimization.

Introduction: The Rationale for Targeting Isatin Scaffolds and Selected Proteins

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the isatin ring system, particularly at the N1, C5, and C3 positions, allows for extensive chemical modification to optimize potency and selectivity against various biological targets.[1][3] This guide focuses on derivatives of "this compound," a scaffold poised for exploration.

Our investigation targets two proteins pivotal to cancer biology but with opposing roles:

  • VEGFR-2: A key receptor tyrosine kinase that, upon activation by VEGF, mediates angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][5][6] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[4][7][8]

  • Caspase-3: A critical executioner enzyme in the apoptotic (programmed cell death) pathway.[9][10][11] Its activation leads to the dismantling of the cell, a process often suppressed in cancer.[11][12] Identifying compounds that promote its activity is a desirable therapeutic goal.

This dual-target approach allows us to comparatively assess the potential of our isatin derivatives to either inhibit a pro-cancerous pathway (angiogenesis) or activate an anti-cancerous one (apoptosis).

The In Silico Docking Workflow: A Self-Validating System

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] A robust docking protocol is not merely a sequence of commands but a self-validating system designed to ensure the reliability of its predictions.

Below is a diagrammatic representation of our comprehensive workflow, followed by a detailed, step-by-step protocol.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB 1. Target Selection (e.g., VEGFR-2, Caspase-3) Retrieve from PDB PDB_Prep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Clean & Protonate LIG 2. Ligand Design (Isatin Derivatives) 2D Sketch to 3D LIG_Prep 4. Ligand Preparation (Energy Minimization) LIG->LIG_Prep Optimize Geometry Redock 5. Protocol Validation (Re-docking of Co-crystallized Ligand) PDB_Prep->Redock Grid 7. Grid Box Generation (Define Binding Site) LIG_Prep->Grid RMSD 6. RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD Assess Accuracy RMSD->Grid Validated Protocol Dock 8. Molecular Docking (AutoDock Vina) Grid->Dock Define Search Space Analyze 9. Analysis of Results (Binding Energy, Pose Visualization) Dock->Analyze Interpret Interactions Compare 10. Comparative Analysis (Rank Derivatives) Analyze->Compare Identify Lead Candidates

Caption: The comprehensive in silico molecular docking workflow.

Detailed Experimental Protocol

This protocol utilizes the widely adopted and validated software suite AutoDock Tools and AutoDock Vina.[14][15]

PART A: Target Protein Preparation

  • Selection and Retrieval:

    • For VEGFR-2, the crystal structure complexed with the inhibitor Sorafenib (PDB ID: 3C7Q) was selected.[16]

    • For Caspase-3, the structure complexed with an inhibitor (PDB ID: 3DEI) was chosen.[17]

    • Structures are retrieved from the RCSB Protein Data Bank.[18] The PDBsum database provides a useful overview of these structures.[19][20][21]

  • Preparation using AutoDock Tools:

    • Causality: The raw PDB file contains non-essential water molecules and lacks hydrogen atoms, which are crucial for calculating interactions.

    • Load the PDB file (e.g., 3C7Q.pdb).

    • Remove water molecules (Edit > Hydrogens > Remove Water).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This step is critical for defining potential hydrogen bond donors and acceptors.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.[22]

    • Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose), which includes charge and atom type information required by AutoDock.[22]

PART B: Ligand Preparation

  • Structure Generation:

    • The core "this compound" and its derivatives (see Table 1) are sketched using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D .sdf or .mol2 files.

  • Energy Minimization and Format Conversion:

    • Causality: The initial 3D conformation from a sketch is energetically unfavorable. Energy minimization finds a low-energy, more realistic conformation.

    • Use a tool like Avogadro or Open Babel to perform energy minimization using a suitable force field (e.g., MMFF94).

    • Convert the energy-minimized structures to the PDBQT format using AutoDock Tools, which automatically defines rotatable bonds.

PART C: Docking Protocol Validation (Self-Validation)

  • Re-docking:

    • Causality: Before docking unknown ligands, the protocol's ability to reproduce a known binding pose must be verified. This is the single most important control experiment in a docking study.[23][24]

    • Extract the co-crystallized ligand (e.g., Sorafenib from 3C7Q) from the original PDB file and prepare it as described in PART B.

    • Dock this ligand back into the binding site of its own prepared protein structure.

  • RMSD Calculation:

    • The Root Mean Square Deviation (RMSD) between the atom coordinates of the re-docked pose and the original crystallographic pose is calculated.

    • Trustworthiness Threshold: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[23][24][25]

PART D: Molecular Docking and Analysis

  • Grid Box Definition:

    • Causality: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[22]

    • In AutoDock Tools, center the grid box on the co-crystallized ligand's position to define the active site. Ensure the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire binding pocket and allow for ligand rotation.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and dimensions.

    • Execute the docking run from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log log.txt

  • Analysis of Results:

    • The output log file contains the binding affinities (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.

    • Visualize the output PDBQT file in a molecular viewer like PyMOL or Chimera to analyze the binding pose and key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Comparative Analysis: Isatin Derivatives vs. Target Proteins

Three hypothetical derivatives of this compound were designed to probe the impact of substitutions at the N1 position.

  • MDI-001: Core scaffold (N-H)

  • MDI-002: N-benzyl substitution (hydrophobic bulk)

  • MDI-003: N-(2-hydroxyethyl) substitution (hydrophilic, H-bond potential)

Quantitative Docking Results

The validated docking protocol was used to screen the three derivatives against both VEGFR-2 and Caspase-3. The results are summarized below.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Key Interacting Residues (Caspase-3)
MDI-001 VEGFR-2-8.1Cys919, Asp1046, Glu885-
Caspase-3-7.5-Arg207, Gln208, Ser209
MDI-002 VEGFR-2-9.2 Cys919, Asp1046, Leu840, Val848 -
Caspase-3-7.1-Arg207
MDI-003 VEGFR-2-8.5Cys919, Asp1046, Glu917 -
Caspase-3-8.3 -Arg207, Gln208, His121
ReferenceVEGFR-2-11.4 (Sorafenib)Cys919, Asp1046, Glu885, Phe918-
ReferenceCaspase-3-7.9 (Inhibitor from 3DEI)-Arg207, Gly122, Ser205

Binding affinities are predictive values generated by AutoDock Vina's scoring function. Lower (more negative) values suggest more favorable binding.

Interpretation of Results and Mechanistic Insights

The docking results provide critical insights into the structure-activity relationship (SAR) of these derivatives.

G cluster_vegfr VEGFR-2 (Inhibition) cluster_caspase Caspase-3 (Activation) V_MDI002 MDI-002 (-9.2 kcal/mol) N-benzyl V_MDI003 MDI-003 (-8.5 kcal/mol) N-(2-hydroxyethyl) C_MDI002 MDI-002 (-7.1 kcal/mol) N-benzyl V_MDI002->C_MDI002 Poor Fit V_MDI001 MDI-001 (-8.1 kcal/mol) N-H C_MDI003 MDI-003 (-8.3 kcal/mol) N-(2-hydroxyethyl) V_MDI003->C_MDI003 Good Fit C_MDI001 MDI-001 (-7.5 kcal/mol) N-H L Ligand Features L->V_MDI002 Hydrophobic Bulk L->C_MDI003 H-bond Donor/Acceptor

Caption: Logical relationship between ligand features and binding affinity.

For VEGFR-2 (Inhibition):

  • MDI-002 demonstrated the highest binding affinity (-9.2 kcal/mol). The N-benzyl group fits snugly into a hydrophobic pocket formed by residues Leu840 and Val848, an interaction not available to the other derivatives. This exemplifies how increasing hydrophobic character can enhance binding to lipophilic pockets in kinase active sites.[26][27]

  • The core isatin scaffold consistently formed a crucial hydrogen bond with the hinge region residue Cys919, a hallmark of many kinase inhibitors.[28][29]

  • MDI-003 showed a modest improvement over the core scaffold, with its hydroxyl group forming an additional hydrogen bond with Glu917.

For Caspase-3 (Potential Activation/Binding):

  • MDI-003 was the most promising ligand for the Caspase-3 active site (-8.3 kcal/mol). The N-(2-hydroxyethyl) substituent was perfectly positioned to form a hydrogen bond with the catalytic residue His121, potentially stabilizing an active conformation.

  • Conversely, the bulky and hydrophobic N-benzyl group of MDI-002 resulted in a steric clash within the more constrained and polar active site of Caspase-3, leading to the poorest binding score (-7.1 kcal/mol). This highlights the importance of matching ligand properties to the specific microenvironment of the target's active site.

Conclusion and Future Directions

This guide demonstrates a rigorous, self-validating workflow for the in silico evaluation of novel chemical entities. Our comparative analysis reveals that simple modifications to the this compound scaffold can significantly and differentially alter binding affinity for distinct cancer-related targets.

  • The N-benzyl derivative MDI-002 is a promising lead candidate for development as a VEGFR-2 inhibitor .

  • The N-(2-hydroxyethyl) derivative MDI-003 warrants further investigation for its potential to bind to and possibly modulate Caspase-3 .

These computational predictions provide a strong foundation for the next phases of drug discovery. The immediate next steps should include the chemical synthesis of these derivatives followed by in vitro enzymatic assays and cell-based assays to experimentally validate their inhibitory (VEGFR-2) or activatory (Caspase-3) potential.

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  • ResearchGate. (2021). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. ResearchGate. [Link]

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  • Zinchenko, S. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 2,3-dioxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 2,3-dioxoindoline-5-carboxylate, a member of the isatin (indole-2,3-dione) family, is a valuable building block in medicinal chemistry.[1][2] The inherent reactivity of the isatin core, which makes it useful synthetically, also necessitates a robust and well-understood safety protocol.[3]

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a direct response to the operational questions that arise in a dynamic research environment. Our goal is to build a deep trust in safe laboratory practices by explaining the causality behind each procedural step.

Hazard Assessment: Understanding the Isatin Chemical Class

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a prudent risk assessment can be conducted by examining the known hazards of structurally similar isatin and oxindole derivatives. This approach allows us to anticipate potential risks and implement appropriate controls. The primary hazards associated with this class of compounds consistently include irritation to the skin, eyes, and respiratory system.[4][5][6]

Table 1: Hazard Profile of Structurally Related Oxindole/Isatin Compounds

Hazard StatementDescriptionCommon GHS PictogramRepresentative Sources
H315 Causes skin irritation.GHS07 (Exclamation Mark)[4][5][6][7]
H319 Causes serious eye irritation.GHS07 (Exclamation Mark)[4][5][6][7]
H335 May cause respiratory irritation.GHS07 (Exclamation Mark)[4][5][6]

These hazards are the core drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The fine, powdered nature of many laboratory chemicals increases the risk of aerosolization, making respiratory and eye protection particularly critical.[8][9]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your final and most personal line of defense against chemical exposure.[10] It must be chosen to create an effective barrier against the specific hazards identified.[11]

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory.

    • Rationale: To prevent contact with airborne powder, which can cause serious eye irritation (H319).[4] Regular safety glasses do not provide a sufficient seal against fine dusts. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection:

    • Requirement: A standard laboratory coat and full-length pants are required.

    • Rationale: This protects the skin from accidental contact with the chemical, which is known to cause skin irritation (H315).[6][7] Ensure the lab coat is buttoned to provide maximum coverage.[12]

    • Requirement: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).

    • Rationale: Gloves are the primary barrier for hand protection. No single glove material is impervious to all chemicals, so it is crucial to inspect them before each use and replace them immediately if contaminated or torn.[13] Always remove gloves before leaving the laboratory or touching common items like doorknobs or keyboards to prevent cross-contamination.[13]

  • Respiratory Protection:

    • Requirement: All handling of the solid compound must be performed in a certified chemical fume hood.

    • Rationale: A fume hood is an essential engineering control that protects the user from inhaling airborne particles, which can cause respiratory irritation (H335).[12] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required as a minimum precaution, though this is a less preferable control measure.[4][8]

Operational and Disposal Plan

A safe protocol is a self-validating system that extends from preparation to disposal.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review SDS of related compounds) ppe_don 2. Donning PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe_don fume_hood 3. Work in Fume Hood (Verify airflow) ppe_don->fume_hood weighing 4. Handling Solid (Weigh on paper, minimize dust) fume_hood->weighing dissolving 5. Dissolving (Add solid to solvent slowly) weighing->dissolving decontaminate 6. Decontaminate (Wipe surfaces, glassware) dissolving->decontaminate waste_disposal 7. Waste Disposal (Segregate solid/liquid waste) decontaminate->waste_disposal ppe_doff 8. Doffing PPE (Gloves first, then coat/goggles) waste_disposal->ppe_doff wash_hands 9. Wash Hands Thoroughly ppe_doff->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Handling Methodology
  • Preparation: Before any work begins, ensure a chemical fume hood is available and functioning correctly.[14] Lay down disposable, plastic-backed absorbent paper on the work surface to contain any potential spills.[9]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles and finally, your gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound inside the fume hood.[12]

    • To minimize dust generation, weigh the powder on wax paper or a weighing boat. Avoid pouring the powder from a height.[15]

    • Use a spatula to gently transfer the solid into your reaction vessel.

    • If dissolving, add the solid to the solvent slowly while stirring. Never add solvent to the bulk solid.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.[15]

    • Dispose of the cleaning materials as solid hazardous waste.[15]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]

  • Spill: For small spills, carefully sweep the solid material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[15] Absorb liquid spills with an inert material like vermiculite and collect for disposal.[15]

Disposal Plan
  • Solid Waste: All unused solid chemical and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Ensure the container is properly labeled with all chemical constituents.[15]

  • Never dispose of this chemical down the drain.[14] Follow all institutional and local regulations for hazardous waste disposal.

References

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • Material Safety Data Sheet. (2021). [Link]

  • PubChem. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • University of Novi Sad. (n.d.). Guidelines for Chemical Laboratory Protocols and Safety Rules for Students and Staff at the Chemistry Department. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Ullah, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

  • RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.